molecular formula C20H26ClNO B1210197 Pridinol hydrochloride CAS No. 968-58-1

Pridinol hydrochloride

Katalognummer: B1210197
CAS-Nummer: 968-58-1
Molekulargewicht: 331.9 g/mol
InChI-Schlüssel: IECCHUISCGCKKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pridinol hydrochloride, with the CAS Number 968-58-1 and the IUPAC name 1,1-Diphenyl-3-(1-piperidinyl)-1-propanol hydrochloride, is a chemical compound of interest in pharmacological research . It is a salt form of pridinol, a centrally acting muscle relaxant that has been studied for its anticholinergic properties . The compound attenuates polysynaptic reflexes via an anticholinergic mechanism, which forms the basis for its research applications in studying muscle function and spasticity . The molecular weight of this compound is 331.87954 g/mol, and its chemical formula is C20H26ClNO . In a research context, this compound serves as a valuable reference standard in analytical chemistry. It can be quantified using validated volumetric and high-performance liquid chromatography (HPLC) methods, which are crucial for ensuring compound identity and purity in experimental work . The hydrochloride salt form is often preferred in research for its stability and solubility properties. This product is intended for research and analysis in a controlled laboratory environment. This compound is for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Eigenschaften

IUPAC Name

1,1-diphenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-13,22H,3,8-9,14-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECCHUISCGCKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

511-45-5 (Parent)
Record name Pridinol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10242510
Record name Pridinol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10242510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

968-58-1
Record name 1-Piperidinepropanol, α,α-diphenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=968-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pridinol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pridinol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10242510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α-diphenylpiperidine-1-propanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRIDINOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HI2Q2Y868
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pridinol Hydrochloride: An In-depth Technical Guide on its Mechanism of Action at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridinol (B1678096) hydrochloride is a centrally acting muscle relaxant with well-established anticholinergic properties. Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the mechanism of action of pridinol hydrochloride at these receptors. While specific binding affinity data for pridinol across all muscarinic receptor subtypes is not extensively available in publicly accessible literature, this guide outlines the established principles of its interaction with mAChRs, details the experimental methodologies used to characterize such interactions, and visualizes the pertinent signaling pathways.

Introduction to this compound and Muscarinic Receptors

Pridinol is a tertiary amine with a structural resemblance to other anticholinergic agents. It functions as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the effects of the neurotransmitter acetylcholine.[1] Muscarinic receptors, a family of G protein-coupled receptors (GPCRs), are classified into five subtypes (M1-M5) with distinct tissue distributions and signaling pathways. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. M2 and M4 receptors, conversely, couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channel activity. The interaction of pridinol with these receptors forms the basis of its clinical efficacy as a muscle relaxant.

Quantitative Data on Muscarinic Receptor Binding

A comprehensive search of the scientific literature did not yield a complete binding profile of this compound with specific dissociation constants (Ki) for all five human muscarinic receptor subtypes (M1-M5). However, some sources indicate that pridinol exhibits antagonistic effects on muscarinic acetylcholine receptors, particularly M1 and M2 subtypes, with reported Ki values in the micromolar range (approximately 3–10 µM), depending on the assay conditions and receptor subtype.[2]

To provide a framework for understanding the quantitative assessment of muscarinic receptor antagonists, the following table summarizes the binding affinities (pKi values) of well-characterized non-selective and subtype-selective antagonists. It is crucial to note that this data does not represent this compound but serves as a reference for the expected range and selectivity of compounds acting on these receptors.

AntagonistM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Selectivity Profile
Atropine ~9.0~9.0~9.0~9.0~9.0Non-selective
Pirenzepine ~8.0~6.5~6.7~7.0~6.8M1-selective
Methoctramine ~6.9~7.8~6.5~7.2~6.5M2-selective
4-DAMP ~8.2~7.5~9.0~8.0~8.5M3-selective
Himbacine ~7.0~7.0~6.5~7.8~6.5M4-selective

Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate stronger binding affinity. The values presented are approximate and can vary depending on the experimental conditions.

Signaling Pathways of Muscarinic Receptors and the Impact of Pridinol

Pridinol, as a muscarinic antagonist, competitively inhibits the binding of acetylcholine to its receptors, thereby blocking the initiation of downstream signaling cascades.

Gq/11-Coupled Receptors (M1, M3, M5)

Activation of M1, M3, and M5 receptors by acetylcholine leads to the activation of the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response. By blocking these receptors, this compound prevents this cascade, leading to a reduction in smooth muscle contraction and glandular secretions.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Complex cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptor ACh->M1_M3_M5 Activates Pridinol Pridinol HCl Pridinol->M1_M3_M5 Blocks Gq Gq/11 M1_M3_M5->Gq Activates GDP GDP GTP GTP PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Ca_release->PKC_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC_activation->Cellular_Response

Caption: Gq/11 signaling pathway antagonized by Pridinol HCl.

Gi/o-Coupled Receptors (M2, M4)

Acetylcholine binding to M2 and M4 receptors activates the inhibitory G protein, Gi/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP decreases the activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. This compound's antagonism at these receptors would prevent these inhibitory effects.

Gi_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Complex cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects ACh Acetylcholine M2_M4 M2, M4 Receptor ACh->M2_M4 Activates Pridinol Pridinol HCl Pridinol->M2_M4 Blocks Gi Gi/o M2_M4->Gi Activates GDP GDP GTP GTP AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response

Caption: Gi/o signaling pathway antagonized by Pridinol HCl.

Experimental Protocols for Characterizing Muscarinic Antagonists

The affinity and functional activity of muscarinic antagonists like this compound are determined using a variety of in vitro assays.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound to a receptor.

  • Objective: To determine the inhibition constant (Ki) of this compound for each muscarinic receptor subtype.

  • Materials:

    • Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).

    • A radiolabeled muscarinic antagonist with high affinity and specificity (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure (Competitive Binding Assay):

    • Incubate a fixed concentration of the radioligand with the cell membranes in the absence or presence of increasing concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of pridinol that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (M1-M5) - Radioligand ([³H]-NMS) - Pridinol HCl (serial dilutions) start->prepare_reagents incubation Incubate: Membranes + Radioligand + Pridinol HCl prepare_reagents->incubation filtration Separate Bound/Free Radioligand (Rapid Filtration) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Measure Radioactivity (Scintillation Counting) washing->scintillation_counting data_analysis Data Analysis: - Plot % Inhibition vs. [Pridinol] - Determine IC50 scintillation_counting->data_analysis calculate_ki Calculate Ki (Cheng-Prusoff Equation) data_analysis->calculate_ki end End calculate_ki->end

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the biological response to receptor activation or inhibition.

  • Objective: To determine the functional potency of this compound as an antagonist.

  • Examples:

    • Calcium Mobilization Assay (for M1, M3, M5): Measure the ability of pridinol to inhibit acetylcholine-induced increases in intracellular calcium in cells expressing these receptor subtypes.

    • cAMP Accumulation Assay (for M2, M4): Measure the ability of pridinol to reverse the acetylcholine-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing these receptor subtypes.

  • Procedure (General):

    • Culture cells expressing the muscarinic receptor subtype of interest.

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

    • Measure the cellular response (e.g., fluorescence changes for calcium, luminescence for cAMP).

    • Plot the response as a function of the pridinol concentration to determine the IC50 value.

Conclusion

This compound exerts its therapeutic effects as a muscle relaxant through its action as a competitive antagonist at muscarinic acetylcholine receptors. While its precise binding affinity profile across all five receptor subtypes requires further elucidation, its mechanism involves the blockade of both Gq/11- and Gi/o-coupled signaling pathways, thereby inhibiting the physiological effects of acetylcholine. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of pridinol and other novel muscarinic receptor modulators. Further research to quantify the binding affinities of pridinol at each muscarinic receptor subtype would provide a more complete understanding of its pharmacological profile and could inform the development of more selective therapeutic agents.

References

Synthesis of Pridinol Hydrochloride via Grignard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridinol (B1678096), chemically known as 1,1-diphenyl-3-(1-piperidyl)propan-1-ol, is a centrally acting anticholinergic drug with muscle relaxant properties.[1] Its synthesis is a key process for the production of active pharmaceutical ingredients. The Grignard reaction offers a robust and versatile method for the formation of the core tertiary alcohol structure of Pridinol. This technical guide provides an in-depth overview of two primary synthetic routes for Pridinol utilizing the Grignard reaction, culminating in the formation of Pridinol hydrochloride. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the replication and optimization of these synthetic pathways.

Introduction to Pridinol and Grignard Reaction

Pridinol is a tertiary alcohol and a member of the piperidine (B6355638) class of compounds.[1] It is primarily used as a muscle relaxant and for the treatment of Parkinson's disease.[2] The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as in an aldehyde, ketone, or ester.[3][4] This reaction is highly effective for creating tertiary alcohols like Pridinol from ketones or esters.[5] The synthesis of Pridinol via the Grignard reaction can be approached in two principal ways, both of which will be detailed in this guide.

Synthetic Pathways

Two primary retrosynthetic disconnections of the Pridinol molecule lead to two distinct Grignard-based synthetic strategies.

Route A: Phenyl Grignard Reagent and Piperidinyl Ester

In this approach, a phenyl Grignard reagent, such as phenylmagnesium bromide, is reacted with an ester containing the piperidine moiety, like methyl 3-(1-piperidinyl)propionate. This method is advantageous due to the commercial availability of the starting materials.

Route B: Piperidinyl Grignard Reagent and Benzophenone (B1666685)

This alternative route involves the preparation of a Grignard reagent from a piperidinyl halide, which is then reacted with benzophenone. This strategy may be employed based on the availability and cost of the respective precursors.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of Pridinol and its subsequent conversion to the hydrochloride salt.

Synthesis of Pridinol via Route A

This protocol is adapted from the procedure described in patent CN104262290A.[4]

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • To a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of bromobenzene (B47551) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

Step 2: Reaction of Phenylmagnesium Bromide with Methyl 3-(1-piperidinyl)propionate

  • In a separate three-necked flask equipped with a mechanical stirrer and a drying tube, dissolve methyl 3-(1-piperidinyl)propionate in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the prepared phenylmagnesium bromide solution dropwise to the cooled ester solution.

  • After the addition is complete, warm the reaction mixture to 66°C and stir under reflux for 3 hours.[4]

Step 3: Hydrolysis and Formation of this compound

  • Cool the reaction mixture to 0°C.

  • Slowly and carefully add a 4M aqueous solution of hydrochloric acid (HCl) dropwise to quench the reaction and hydrolyze the intermediate.[4] This step also forms the hydrochloride salt of the Pridinol base.

  • Separate the aqueous and organic layers.

  • Extract the aqueous phase multiple times with a suitable organic solvent (e.g., chloroform).[4]

  • Combine the organic extracts and wash with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695), to obtain a pale yellow, needle-like crystalline solid.[4]

Synthesis of Pridinol via Route B

This protocol is based on the methodology outlined in patent CN103254154A.[6]

Step 1: Preparation of 2-Piperidyl Bromoethane (B45996)

  • React chloroethanol with piperidine to produce 2-piperidyl ethanol.

  • Brominate the resulting 2-piperidyl ethanol to yield 2-piperidyl bromoethane.

Step 2: Preparation of 2-Piperidyl Bromoethane Magnesium Grignard Reagent

  • In a flame-dried, three-necked flask under an argon atmosphere, add magnesium and a small amount of iodine.

  • Add a small amount of a solution of 2-piperidyl bromoethane in anhydrous THF to initiate the reaction.

  • Once initiated, add the remaining 2-piperidyl bromoethane solution dropwise.

Step 3: Reaction with Benzophenone

  • In a separate flask, dissolve benzophenone in anhydrous THF and cool in an ice bath.

  • Add the prepared Grignard reagent dropwise to the benzophenone solution.

  • After the addition, allow the reaction to reflux for 12 hours.

Step 4: Hydrolysis and Isolation of Pridinol Base

  • Cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude Pridinol base.

Step 5: Conversion to this compound

  • Dissolve the crude Pridinol base in a suitable solvent, such as diethyl ether or isopropanol.

  • Add a solution of hydrochloric acid (e.g., ethereal HCl or concentrated HCl) dropwise with stirring.

  • The this compound will precipitate as a solid.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

The following tables summarize the quantitative data extracted from the cited patents for the synthesis of Pridinol.

Table 1: Reactant and Yield Data for Route A [4]

ReactantMolecular Weight ( g/mol )MolesMass (g)
Methyl 3-(1-piperidinyl)propionate171.240.5085.70
Phenylmagnesium Bromide (from Bromobenzene)181.31 (reagent)1.30204.12 (bromobenzene)
Product Molecular Weight ( g/mol ) Moles (Theoretical) Mass (g) / Yield (%)
Pridinol295.420.50123.73 g (83.77% crude)
Recrystallized Pridinol295.42-117.71 g (79.69%)

Table 2: Reaction Conditions for Route A [4]

ParameterValue
SolventTetrahydrofuran (THF)
Grignard Reaction Temperature0°C (addition), 66°C (reflux)
Grignard Reaction Time3 hours
Hydrolysis Agent4M Hydrochloric Acid
Purification MethodRecrystallization from Ethanol

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and the general workflow for the synthesis of this compound.

Synthesis_Route_A Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard + Mg, THF Mg Mg, THF Pridinol_Intermediate Intermediate Grignard->Pridinol_Intermediate + Ester in THF Ester Methyl 3-(1-piperidinyl) propionate Pridinol_HCl This compound Pridinol_Intermediate->Pridinol_HCl + HCl/H2O (Hydrolysis) HCl_H2O 4M HCl (aq)

Caption: Reaction scheme for the synthesis of this compound via Route A.

Synthesis_Route_B Piperidinyl_Halide 2-Piperidyl Bromoethane Grignard Piperidinyl Grignard Reagent Piperidinyl_Halide->Grignard + Mg, THF Mg Mg, THF Pridinol_Base Pridinol Base Grignard->Pridinol_Base + Benzophenone (then NH4Cl workup) Benzophenone Benzophenone Pridinol_HCl This compound Pridinol_Base->Pridinol_HCl + HCl HCl HCl (e.g., in ether)

Caption: Reaction scheme for the synthesis of this compound via Route B.

Experimental_Workflow Start Start: Reactant Preparation Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Grignard_Reaction Reaction with Carbonyl Compound Grignard_Formation->Grignard_Reaction Hydrolysis Hydrolysis/Quenching (HCl workup for Route A) Grignard_Reaction->Hydrolysis Extraction Extraction and Washing Hydrolysis->Extraction Drying Drying and Solvent Removal Extraction->Drying Salt_Formation Salt Formation (if necessary, Route B) Drying->Salt_Formation Purification Purification (Recrystallization) Salt_Formation->Purification End Final Product: This compound Purification->End

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through Grignard reaction-based methodologies. Both the reaction of a phenyl Grignard reagent with a piperidinyl ester and the reaction of a piperidinyl Grignard reagent with benzophenone represent viable synthetic routes. The choice of route will likely depend on factors such as the cost and availability of starting materials, as well as desired scalability. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis of this compound and can serve as a starting point for further process development and optimization. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for the successful execution of the Grignard reaction steps. The acidic workup with hydrochloric acid not only serves to quench the reaction but can also directly yield the desired hydrochloride salt, potentially streamlining the overall process.

References

Pridinol Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

Introduction

Pridinol (B1678096) hydrochloride is a centrally acting anticholinergic agent widely recognized for its application as a muscle relaxant.[1][2][3] It is the hydrochloride salt of pridinol and is employed in the symptomatic treatment of muscle spasms and associated pain.[1][4] The compound's therapeutic effects are primarily attributed to its antagonistic action on muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and key experimental methodologies related to pridinol hydrochloride, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is chemically known as α,α-diphenyl-1-piperidinepropanol hydrochloride.[1] The molecule consists of a piperidine (B6355638) ring linked to a propanol (B110389) backbone, which is substituted with two phenyl groups at the first carbon position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1,1-diphenyl-3-(piperidin-1-yl)propan-1-ol;hydrochloride[5][6]
Synonyms Pridinol HCl, Ridinol, Parks 12[3][6][7]
CAS Number 968-58-1[1][3][5][6]
Molecular Formula C₂₀H₂₆ClNO[3][5][7]
Molecular Weight 331.88 g/mol [3][5][6][8]
Appearance Solid/Crystals[1][9]
Melting Point Decomposes at 238 °C[9][10]
Solubility Soluble in DMSO (≥10 mg/ml) and alcohol. Sparingly soluble in ethanol (B145695) (1-10 mg/ml).[1][9][10]
pKa (Strongest Basic) 9.34[11]

Pharmacology and Mechanism of Action

This compound functions as a muscarinic acetylcholine receptor antagonist.[5] By blocking these receptors, it inhibits the action of acetylcholine at postganglionic parasympathetic nerve endings and on smooth muscle cells.[5] This blockade leads to a reduction in muscle fiber excitability, thereby alleviating involuntary muscle spasms.[5] Its ability to cross the blood-brain barrier allows it to exert its muscle relaxant effects on the central nervous system.[5]

Pridinol exhibits activity against various muscarinic receptor subtypes, with reported Ki values in the micromolar range for M1 and M2 subtypes.[3][5] The antagonism of these G protein-coupled receptors initiates a cascade of intracellular signaling events.[5] M1, M3, and M5 receptors are coupled to Gq/11 proteins, and their blockade by pridinol inhibits the activation of phospholipase C (PLC), leading to a decrease in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, reduces the release of intracellular calcium and the activation of protein kinase C (PKC). M2 and M4 receptors are coupled to Gi/o proteins, and their antagonism by pridinol leads to the disinhibition of adenylyl cyclase (AC), resulting in an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.

G_protein_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Pridinol_M1 Pridinol M1_receptor M1/M3/M5 Receptor Pridinol_M1->M1_receptor Antagonizes Gq Gq/11 M1_receptor->Gq Inhibits Activation PLC Phospholipase C (PLC) Gq->PLC No Activation PIP2 PIP2 PLC->PIP2 No Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release No Release PKC Protein Kinase C (PKC) DAG->PKC No Activation Cellular_Response_M1 Decreased Cellular Response Ca_release->Cellular_Response_M1 PKC->Cellular_Response_M1 Pridinol_M2 Pridinol M2_receptor M2/M4 Receptor Pridinol_M2->M2_receptor Antagonizes Gi Gi/o M2_receptor->Gi Inhibits Activation AC Adenylyl Cyclase (AC) Gi->AC Disinhibition ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_M2 Altered Cellular Response PKA->Cellular_Response_M2

Caption: Signaling pathway of this compound as a muscarinic antagonist.

Experimental Protocols

Synthesis of Pridinol via Grignard Reaction

Pridinol can be synthesized through a Grignard reaction, a common method for forming carbon-carbon bonds.[5] This involves the reaction of a Grignard reagent, phenylmagnesium bromide, with an ester, such as ethyl 3-piperidinopropionate.[5]

Methodology:

  • Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene (B47551) with magnesium turnings in anhydrous diethyl ether. The reaction is initiated with a small crystal of iodine.

  • Reaction with Ester: A solution of ethyl 3-piperidinopropionate in anhydrous diethyl ether is added dropwise to the Grignard reagent at a controlled temperature to maintain a gentle reflux.

  • Hydrolysis: After the reaction is complete, the mixture is cooled and hydrolyzed with a dilute acid (e.g., HCl) to protonate the alkoxide and yield pridinol.

  • Purification: The product is then extracted, and the solvent is evaporated. The crude product can be purified by recrystallization.

grignard_synthesis reagents Bromobenzene + Mg in Diethyl Ether grignard Phenylmagnesium Bromide (Grignard Reagent) reagents->grignard Forms reaction_mixture Reaction Mixture grignard->reaction_mixture ester Ethyl 3-piperidinopropionate ester->reaction_mixture hydrolysis Acid Hydrolysis (HCl) reaction_mixture->hydrolysis Reacts pridinol Pridinol hydrolysis->pridinol Yields purification Purification (Extraction & Recrystallization) pridinol->purification final_product Pure Pridinol purification->final_product

Caption: Workflow for the synthesis of Pridinol via Grignard reaction.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Method for Purity Assessment:

A validated HPLC method can be used for the determination of pridinol and its process-related impurities.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., 50mM potassium phosphate (B84403) buffer, pH 6.4), methanol, and 2-propanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 245 nm).

Pharmacological Assays

Receptor Binding Assay:

This assay is used to determine the binding affinity of this compound to muscarinic receptors. A competitive binding assay is a common approach.

Methodology:

  • Preparation of Receptor Membranes: Membranes are prepared from cells or tissues expressing the muscarinic receptor subtypes of interest.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) is incubated with the receptor membranes in the presence of varying concentrations of this compound.

  • Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC₅₀ (the concentration of pridinol that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be calculated.

receptor_binding_assay start Start prepare_reagents Prepare Receptor Membranes, Radioligand, and Pridinol Dilutions start->prepare_reagents incubate Incubate Radioligand and Pridinol with Receptor Membranes prepare_reagents->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter wash Wash Filters filter->wash measure_radioactivity Measure Radioactivity (Scintillation Counting) wash->measure_radioactivity analyze_data Analyze Data to Determine IC50 and Ki measure_radioactivity->analyze_data end End analyze_data->end

References

In-depth Pharmacokinetic Properties of Pridinol in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacokinetic properties of Pridinol (B1678096) in humans. The information is compiled from available scientific literature to support research and development activities.

Executive Summary

Pridinol is a centrally acting muscle relaxant that undergoes rapid absorption following oral administration. It is metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP2B6, and is excreted renally as both unchanged drug and conjugated metabolites. This document details the available quantitative pharmacokinetic parameters, the methodologies used in key studies, and visual representations of its metabolic pathway and pharmacokinetic workflow.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Pridinol in healthy human subjects following a single oral dose of 4 mg Pridinol Mesylate (equivalent to 3 mg Pridinol).

Table 1: Pharmacokinetic Parameters of Pridinol in Humans

ParameterGeometric Mean (Test Product)Geometric Mean (Reference Product)Range
Cmax (ng/mL) 29.2727.44Not Reported
Tmax (hours) 1.00 (mean)0.90 (mean)Not Reported
AUC0–tlast (h*ng/mL) 187.93183.51Not Reported
t1/2 (hours) 19.14 (mean)18.85 (mean)8.97 - 34.85

Data sourced from a bioequivalence study in healthy subjects.[1][2][3]

Note: Data for Volume of Distribution (Vd), Clearance (CL), and plasma protein binding in humans are not available in the reviewed literature. Animal studies in thoroughbred horses have reported a steady-state volume of distribution of 2.07 L/kg and a clearance rate of 1.27 L/h/kg; however, the direct applicability of these findings to humans is undetermined.

Experimental Protocols

The primary source of human pharmacokinetic data is a single-center, open-label, randomized, crossover bioequivalence study.[2]

Study Design
  • Design: Single-center, open-label, randomized, crossover trial.[2]

  • Subjects: Healthy male and female adult subjects.[2] A total of 34 subjects were randomized, with 33 completing all treatments.[1]

  • Dosing: Single oral doses of a test and a reference product, each containing 4 mg of pridinol mesylate (equivalent to 3 mg of pridinol), were administered under fasting conditions.[2]

  • Sampling: Blood samples for pharmacokinetic analysis were collected up to 72 hours after dosing.[2]

Bioanalytical Method
  • Technique: Pridinol concentrations in plasma were quantified using a validated liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method.[1][2]

  • Internal Standard: Diphenidol hydrochloride was used as the internal standard.[1]

  • Quantitation Limits: The lower and upper limits of quantitation for pridinol were 0.0500 ng/mL and 50 ng/mL, respectively.[1]

Pharmacokinetic Profile

Absorption

Pridinol is rapidly absorbed after oral administration, with maximum plasma concentrations (Tmax) reached in approximately 1 hour.[1][2]

Distribution

Following absorption, Pridinol is reported to be uniformly distributed in the body.[1] However, quantitative data on the volume of distribution and plasma protein binding in humans are currently unavailable.

Metabolism

Pridinol is primarily metabolized in the liver.[1] The main metabolic pathway is hydroxylation, catalyzed by cytochrome P450 enzymes CYP2C19 and CYP2B6, leading to the formation of its main metabolite, 4-hydroxypridinol.[1]

Excretion

Pridinol and its metabolites are eliminated from the body via the kidneys.[1] The excretion products include the unchanged drug, as well as glucuronidated and sulfoconjugated forms of Pridinol.[1]

Visualizations

Pridinol Pharmacokinetic Workflow

Pridinol_PK_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion (Kidney) Oral Oral Administration Plasma Pridinol in Plasma Oral->Plasma Rapid Absorption (Tmax ~1h) Tissues Uniform Tissue Distribution Plasma->Tissues Distribution Metabolism CYP2C19 & CYP2B6 Mediated Hydroxylation Plasma->Metabolism Unchanged Unchanged Pridinol Plasma->Unchanged Renal Excretion Metabolite 4-hydroxypridinol Metabolism->Metabolite Conjugated Glucuronide & Sulfate Conjugates Metabolite->Conjugated Conjugation Urine Urine Metabolite->Urine Unchanged->Urine Conjugated->Urine

Caption: Overview of Pridinol's pharmacokinetic pathway from oral administration to renal excretion.

Pridinol Metabolic Pathway

Pridinol_Metabolism Pridinol Pridinol PhaseI Phase I Metabolism Pridinol->PhaseI Hydroxylation Metabolite 4-hydroxypridinol PhaseI->Metabolite CYP2C19 CYP2B6 PhaseII Phase II Metabolism Metabolite->PhaseII Conjugation Conjugates Glucuronide & Sulfate Conjugates PhaseII->Conjugates

Caption: Metabolic conversion of Pridinol to its primary metabolite and subsequent conjugation.

References

Early Investigations into the Atropine-Like and Antimuscarinic Profile of Pridinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Muscarinic Receptor Antagonism

Pridinol functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. This means it binds to the same site as the endogenous neurotransmitter, acetylcholine, but does not activate the receptor. This blockade prevents acetylcholine-mediated signal transduction, leading to a reduction in parasympathetic nervous system activity. The clinical application of Pridinol as a muscle relaxant stems from its effects on both central and peripheral muscarinic receptors.[2]

Signaling Pathway of M2 Muscarinic Receptor Inhibition

The following diagram illustrates the signaling pathway of the M2 muscarinic receptor, a subtype for which quantitative binding data for Pridinol is available. M2 receptors are coupled to inhibitory G proteins (Gi/o).

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular M2_Receptor M2 Muscarinic Receptor G_protein Gi/o Protein M2_Receptor->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ACh Acetylcholine ACh->M2_Receptor Binds & Activates Pridinol Pridinol Pridinol->M2_Receptor Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Reduced Cellular Response PKA->Cellular_Response Leads to experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Tissue_Isolation Isolate Guinea Pig Ileum Organ_Bath_Setup Suspend Tissue in Organ Bath Tissue_Isolation->Organ_Bath_Setup Baseline_CRC Generate Baseline Agonist Concentration-Response Curve (CRC) Organ_Bath_Setup->Baseline_CRC Antagonist_Incubation Incubate with Pridinol (Concentration 1) Baseline_CRC->Antagonist_Incubation Shifted_CRC1 Generate Agonist CRC in Presence of Pridinol Antagonist_Incubation->Shifted_CRC1 Repeat_Antagonist Repeat with Multiple Pridinol Concentrations Shifted_CRC1->Repeat_Antagonist Calculate_DR Calculate Dose Ratios (DR) Repeat_Antagonist->Calculate_DR Schild_Plot Construct Schild Plot (log(DR-1) vs -log[Pridinol]) Calculate_DR->Schild_Plot Determine_pA2 Determine pA2 Value Schild_Plot->Determine_pA2

References

Pridinol: A Technical Analysis of its Role as a Muscarinic Receptor Antagonist and an Overview of NMDA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pridinol is a centrally-acting muscle relaxant utilized in the management of muscle spasms and stiffness associated with various neuromuscular disorders.[1][2] While the query of this technical guide centers on its potential role as an N-methyl-D-aspartate (NMDA) receptor antagonist, a comprehensive review of the scientific literature indicates that Pridinol's primary and well-established mechanism of action is through the antagonism of muscarinic acetylcholine (B1216132) receptors.[1][3][4][5] This document will first elucidate the established pharmacology of Pridinol as a muscarinic antagonist. Subsequently, it will provide an in-depth overview of NMDA receptor antagonism, including the relevant signaling pathways, experimental protocols for characterization, and quantitative data for representative compounds, thereby addressing the core scientific concepts of the original query.

Part 1: The Established Mechanism of Action of Pridinol

Pridinol functions as an orally active, blood-brain barrier permeable antagonist of muscarinic acetylcholine receptors (mAChRs).[3] Its therapeutic effects as a muscle relaxant are attributed to the blockade of these receptors on postganglionic parasympathetic nerve endings and smooth muscle cells.[1] This inhibition of acetylcholine (ACh) activity leads to a reduction in involuntary movements, muscle spasms, and stiffness.[1][5] The pharmacological action of Pridinol is characterized as atropine-like, and it is effective in treating skeletal muscle contractures of both central and peripheral origin.[2]

The primary signaling pathway for Pridinol's action is the competitive inhibition of acetylcholine at muscarinic receptors. By binding to these receptors, Pridinol prevents the conformational changes necessary for signal transduction, thereby blocking the downstream effects of acetylcholine.

Pridinol_Muscarinic_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds to G_Protein G-Protein mAChR->G_Protein Activates Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Modulates Response Cellular Response (e.g., Muscle Contraction) Effector->Response Leads to Pridinol Pridinol Pridinol->mAChR Blocks

Pridinol's mechanism as a muscarinic antagonist.

Part 2: An Overview of NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[6][7] Their over-activation can lead to excitotoxicity, a process implicated in various neurological disorders.[8][9] NMDA receptor antagonists are a class of drugs that inhibit the action of these receptors.

NMDA Receptor Structure and Function

NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[10][11] For the receptor's ion channel to open, both glutamate and a co-agonist (glycine or D-serine) must bind, and the cell membrane must be depolarized to remove a voltage-dependent magnesium (Mg2+) block from the channel pore.[12] Upon opening, the channel allows the influx of cations, most notably calcium (Ca2+), which acts as a second messenger to trigger various downstream signaling cascades.[8]

Classes of NMDA Receptor Antagonists

NMDA receptor antagonists can be classified based on their mechanism of action:

  • Competitive Antagonists : These compounds bind to the glutamate binding site on the GluN2 subunit, preventing agonist binding and receptor activation.[6][8]

  • Glycine Site Antagonists : These agents block the co-agonist binding site on the GluN1 subunit.[6]

  • Uncompetitive Channel Blockers : These drugs enter and block the open ion channel, preventing the flow of ions. Their action is use-dependent, meaning the channel must be activated for them to bind.[7][12]

  • Non-competitive Antagonists : These are allosteric modulators that bind to a site on the receptor distinct from the agonist binding sites or the channel pore to inhibit receptor function.[6][8]

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor cluster_antagonists Antagonist Classes Glutamate_Site Glutamate Site (GluN2) Channel_Pore Ion Channel Pore Glycine_Site Glycine Site (GluN1) Allosteric_Site Allosteric Site Competitive Competitive Antagonist Competitive->Glutamate_Site Binds & Blocks Glycine_Ant Glycine Antagonist Glycine_Ant->Glycine_Site Binds & Blocks Uncompetitive Uncompetitive Blocker Uncompetitive->Channel_Pore Enters & Blocks Noncompetitive Non-competitive Antagonist Noncompetitive->Allosteric_Site Binds & Modulates

Mechanisms of different NMDA receptor antagonist classes.

Downstream Signaling Pathways of NMDA Receptor Activation

The influx of Ca2+ through the NMDA receptor channel activates a multitude of downstream signaling pathways that are crucial for synaptic plasticity. These pathways can lead to both long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory. Key downstream effectors include calmodulin (CaM), calcium/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the activation of transcription factors like CREB (cAMP response element-binding protein). NMDA receptor antagonists block the initiation of these cascades by preventing Ca2+ influx.

NMDA_Signaling_Pathway Glutamate Glutamate & Glycine NMDAR NMDA Receptor Glutamate->NMDAR Activate Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Allows CaM Calmodulin (CaM) Ca_Influx->CaM Activates CaMKII CaMKII CaM->CaMKII PKC PKC CaM->PKC CREB CREB Activation CaMKII->CREB PKC->CREB LTP LTP/LTD (Synaptic Plasticity) CREB->LTP Antagonist NMDA Receptor Antagonist Antagonist->NMDAR Blocks

Simplified NMDA receptor downstream signaling pathway.

Experimental Protocols for Characterizing NMDA Receptor Antagonists

Several experimental techniques are employed to identify and characterize the activity of NMDA receptor antagonists.

1. Radioligand Binding Assays

These assays quantify the affinity of a compound for a specific site on the NMDA receptor.

  • Objective : To determine the binding affinity (Ki) of a test compound.

  • Methodology :

    • Membrane Preparation : Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes rich in NMDA receptors.

    • Incubation : The membranes are incubated with a radiolabeled ligand (e.g., [3H]MK-801 for the channel site, or [3H]CGP 39653 for the glutamate site) and varying concentrations of the unlabeled test compound.

    • Separation : The bound and free radioligand are separated by rapid vacuum filtration.

    • Quantification : The radioactivity of the filters is measured using liquid scintillation counting.

    • Data Analysis : The IC50 (concentration of the test compound that inhibits 50% of specific binding) is determined and converted to a Ki value.[13]

2. Electrophysiology (Patch-Clamp)

This technique directly measures the effect of a compound on NMDA receptor-mediated ion currents.

  • Objective : To assess the functional inhibition of NMDA receptor channels.

  • Methodology :

    • Cell Preparation : Neurons or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits are used.

    • Recording : A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration). The membrane potential is held at a specific voltage.

    • Agonist Application : NMDA and a co-agonist are applied to the cell to evoke an inward current.

    • Antagonist Application : The test compound is co-applied with the agonists, and the reduction in the current amplitude is measured.

    • Data Analysis : Concentration-response curves are generated to determine the IC50 of the antagonist.[14]

3. Calcium Imaging

This method measures changes in intracellular calcium concentration in response to NMDA receptor activation.

  • Objective : To determine the effect of a compound on NMDA receptor-mediated calcium influx.

  • Methodology :

    • Cell Loading : Cultured neurons or cell lines are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulation : Cells are stimulated with NMDA and a co-agonist in the presence of varying concentrations of the test compound.

    • Imaging : A fluorescence microscope is used to measure the changes in fluorescence intensity, which correspond to changes in intracellular calcium levels.

    • Data Analysis : The inhibition of the calcium response is quantified to determine the potency of the antagonist.[15]

Experimental_Workflow_NMDA_Antagonist cluster_binding Radioligand Binding Assay cluster_electrophysiology Electrophysiology (Patch-Clamp) cluster_imaging Calcium Imaging B1 Prepare Brain Membranes B2 Incubate with Radioligand & Test Compound B1->B2 B3 Filter & Count Radioactivity B2->B3 B4 Calculate Ki B3->B4 E1 Patch Cell E2 Apply Agonists ± Test Compound E1->E2 E3 Record Ion Currents E2->E3 E4 Calculate IC₅₀ E3->E4 I1 Load Cells with Fluorescent Dye I2 Stimulate with Agonists ± Test Compound I1->I2 I3 Measure Fluorescence Changes I2->I3 I4 Quantify Inhibition I3->I4

References

An In-depth Technical Guide on the Pharmacodynamics of Pridinol Hydrochloride's Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridinol (B1678096) hydrochloride, a centrally acting muscle relaxant, exerts its therapeutic effects primarily through the modulation of cholinergic pathways within the central nervous system (CNS). This technical guide provides a comprehensive overview of the pharmacodynamics of pridinol, with a specific focus on its interactions with CNS receptors. This document summarizes the available quantitative data on its receptor binding affinities, details the experimental protocols utilized in key studies, and visualizes the principal signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of centrally acting muscle relaxants and related compounds.

Introduction

Pridinol is a well-established therapeutic agent for the management of muscle spasms of both central and peripheral origin.[1][2] Its clinical efficacy is attributed to its ability to diminish polysynaptic reflexes through an anticholinergic mechanism.[1] As an atropine-like muscle relaxant, pridinol's primary mode of action involves the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are widely distributed throughout the CNS and play a crucial role in regulating neuronal excitability and motor control.[2][3] This guide delves into the specific molecular interactions and downstream cellular events that underpin the central effects of pridinol hydrochloride.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The principal pharmacodynamic effect of this compound is its competitive antagonism of muscarinic acetylcholine receptors.[2] By binding to these receptors, pridinol blocks the action of the endogenous neurotransmitter, acetylcholine (ACh), thereby reducing cholinergic transmission. This inhibitory action on cholinergic signaling within the CNS is the cornerstone of its muscle relaxant properties.[2]

Receptor Binding Profile

While the general mechanism of muscarinic antagonism is well-established, specific quantitative data on the binding affinity of pridinol for the five muscarinic receptor subtypes (M1-M5) is not extensively reported in publicly available literature. However, it is understood that pridinol exhibits activity across various muscarinic receptor subtypes.

Table 1: this compound Receptor Binding Affinity (Qualitative)

Receptor SubtypeActionSignificance in CNS
Muscarinic M1AntagonistModulation of cognitive functions and neuronal excitability.
Muscarinic M2AntagonistRegulation of neurotransmitter release.
Muscarinic M3AntagonistMediation of smooth muscle contraction and glandular secretion.
Muscarinic M4AntagonistInhibition of neurotransmitter release in the striatum.
Muscarinic M5AntagonistInvolvement in dopamine (B1211576) release and reward pathways.
Potential NMDA Receptor Antagonism

Some evidence suggests that pridinol may also possess N-methyl-D-aspartate (NMDA) receptor antagonist properties.[4][5][6] NMDA receptors are critical for excitatory synaptic transmission and plasticity. Antagonism of these receptors can contribute to a reduction in neuronal hyperexcitability. However, similar to its muscarinic receptor profile, quantitative binding data for pridinol at the NMDA receptor is scarce.

Signaling Pathways

The antagonism of muscarinic receptors by this compound initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal activity and muscle relaxation. The primary pathways affected are those coupled to G-proteins, which are activated upon acetylcholine binding to muscarinic receptors.

Inhibition of Gq/11-PLC-IP3-Ca2+ Pathway

Muscarinic M1, M3, and M5 receptors are coupled to the Gq/11 family of G-proteins. Activation of these receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][7][8] This increase in intracellular Ca2+ is a key step in neuronal depolarization and neurotransmitter release. By blocking these receptors, pridinol prevents this signaling cascade, leading to a decrease in neuronal excitability.

Gq_Pathway Pridinol Pridinol Hydrochloride mAChR Muscarinic Receptor (M1, M3, M5) Pridinol->mAChR Gq_protein Gq/11 Protein mAChR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation

Caption: Pridinol's antagonism of Gq-coupled muscarinic receptors.

Disinhibition of Gi/o-Adenylate Cyclase-cAMP Pathway

Muscarinic M2 and M4 receptors are coupled to the Gi/o family of G-proteins, which inhibit the enzyme adenylyl cyclase.[9] Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[9] By antagonizing M2 and M4 receptors, pridinol can lead to a disinhibition of adenylyl cyclase, potentially increasing cAMP levels. The net effect on neuronal excitability is complex and depends on the specific neuronal circuits involved.

Gi_Pathway Pridinol Pridinol Hydrochloride mAChR Muscarinic Receptor (M2, M4) Pridinol->mAChR Gi_protein Gi/o Protein mAChR->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response

Caption: Pridinol's antagonism of Gi-coupled muscarinic receptors.

Experimental Protocols

The pharmacodynamic properties of this compound are determined using a variety of in vitro and in vivo experimental models. The following outlines the general methodologies for key experiments.

Radioligand Receptor Binding Assays

These assays are used to determine the binding affinity (Ki) of a drug for a specific receptor.

Binding_Assay start Start prep Prepare Receptor Source (e.g., brain tissue homogenate, cell lines expressing receptor) start->prep incubate Incubate with Radiolabeled Ligand and varying concentrations of Pridinol prep->incubate separate Separate Bound from Free Ligand (e.g., filtration) incubate->separate quantify Quantify Radioactivity (e.g., scintillation counting) separate->quantify analyze Data Analysis (e.g., Cheng-Prusoff equation to determine Ki) quantify->analyze end End analyze->end

Caption: General workflow for a radioligand receptor binding assay.

Detailed Methodology:

  • Receptor Preparation: A source of the target receptor is prepared. This can be a homogenate of a specific brain region known to express the receptor (e.g., cortex for M1 receptors) or a cell line engineered to express a specific receptor subtype.

  • Incubation: The receptor preparation is incubated in a buffer solution with a known concentration of a radiolabeled ligand that has high affinity and specificity for the receptor of interest. A range of concentrations of the unlabeled test compound (pridinol) are added to compete with the radioligand for binding to the receptor.

  • Separation: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the drug for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (Schild Analysis)

Functional assays measure the effect of a drug on a biological response mediated by the target receptor. Schild analysis is a classical pharmacological method used to determine the affinity (pA2) of a competitive antagonist.[1][10]

Schild_Analysis start Start prep Prepare Isolated Tissue (e.g., smooth muscle strip) start->prep agonist_curve Generate Agonist Dose-Response Curve prep->agonist_curve add_antagonist Add Fixed Concentration of Pridinol agonist_curve->add_antagonist shifted_curve Generate New Agonist Dose-Response Curve add_antagonist->shifted_curve repeat_curves Repeat with Different Pridinol Concentrations shifted_curve->repeat_curves repeat_curves->add_antagonist Different [Pridinol] plot Construct Schild Plot (log(dose ratio-1) vs. log[Pridinol]) repeat_curves->plot All curves generated determine_pa2 Determine pA2 (x-intercept) plot->determine_pa2 end End determine_pa2->end

Caption: Experimental workflow for Schild analysis.

Detailed Methodology:

  • Tissue Preparation: An isolated tissue preparation that exhibits a measurable response to a muscarinic agonist (e.g., contraction of guinea pig ileum) is mounted in an organ bath.

  • Agonist Dose-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (pridinol) for a sufficient period to allow for equilibrium to be reached.

  • Shifted Dose-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of pridinol. A competitive antagonist will cause a parallel rightward shift of the dose-response curve.

  • Dose Ratio Calculation: The dose ratio is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.

  • Schild Plot Construction: Steps 3-5 are repeated with several different concentrations of pridinol. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the molar concentration of the antagonist.

  • pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line is the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. The pA2 is a measure of the antagonist's affinity for the receptor.

Conclusion

This compound's central nervous system effects are primarily mediated by its antagonism of muscarinic acetylcholine receptors. This action inhibits cholinergic signaling pathways, leading to a reduction in neuronal hyperexcitability and subsequent muscle relaxation. While the qualitative mechanism is well-understood, there is a notable lack of publicly available, specific quantitative data on the binding affinities of pridinol for the different muscarinic receptor subtypes and for the NMDA receptor. Further research employing detailed receptor binding and functional assays is necessary to fully elucidate the receptor interaction profile of pridinol. A more comprehensive understanding of its pharmacodynamics will be invaluable for the development of more selective and effective centrally acting muscle relaxants. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations in this area.

References

Methodological & Application

Application Note: Simultaneous Determination of Pridinol Mesylate and Meloxicam in Pharmaceutical Formulations by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a simple, reliable, and validated reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the simultaneous determination of Pridinol (B1678096) Mesylate and Meloxicam (B1676189) in combined pharmaceutical dosage forms. The method utilizes a C18 column with a mobile phase composed of a buffered organic mixture, achieving excellent separation and resolution of both analytes. The described protocol is suitable for quality control and routine analysis in pharmaceutical laboratories.

Introduction

Pridinol Mesylate is a centrally acting muscle relaxant, while Meloxicam is a non-steroidal anti-inflammatory drug (NSAID). Their combination is effective in treating musculoskeletal disorders involving pain and muscle spasms. A robust analytical method for the simultaneous quantification of both active pharmaceutical ingredients (APIs) is crucial for ensuring the quality and efficacy of the final product. This document provides a detailed protocol for an isocratic RP-HPLC method that is accurate, precise, and specific for this purpose.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The chromatographic separation is achieved using the following parameters:

ParameterSpecification
HPLC System Isocratic HPLC with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol (B129727): Isopropanol (B130326): 50mM Potassium Phosphate (B84403) Buffer (pH 5.9) (51:9:40, v/v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 225 nm[1][2]
Preparation of Solutions

Mobile Phase Preparation: Prepare a 50mM potassium phosphate buffer and adjust the pH to 5.9 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with methanol and isopropanol in the ratio of 40:51:9 (v/v/v). Degas the mobile phase by sonication before use.

Standard Stock Solution Preparation: Accurately weigh and dissolve appropriate amounts of Pridinol Mesylate and Meloxicam reference standards in the mobile phase to prepare individual stock solutions. A combined stock solution can also be prepared.

Sample Preparation: For tablet analysis, weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask. Add a suitable volume of mobile phase, sonicate to dissolve the APIs, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed method provides good separation of Pridinol and Meloxicam with symmetric peak shapes. The retention times are reproducible under the specified conditions.

Method Validation Summary

The method was validated according to ICH guidelines, and the key performance parameters are summarized below.

Validation ParameterMeloxicamPridinol Mesylate
Linearity Range (mg/L) 33.7 - 61.8[1][2]8.8 - 16.8[1][2]
Correlation Coefficient (r) 0.9989[1][2]0.9987[1][2]
Limit of Detection (LOD) (mg/L) 0.22[1][2]0.20[1][2]
Limit of Quantification (LOQ) (mg/L) 1.7[1][2]1.1[1][2]
Intra-day Precision (RSD, %) 0.4[2]1.0[2]
Intermediate Precision (RSD, %) 0.7[2]1.0[2]

The low values of RSD for precision studies indicate that the method is precise. The high correlation coefficients demonstrate a good linear relationship over the tested concentration ranges.

Protocol

  • System Preparation:

    • Set up the HPLC system as per the chromatographic conditions table.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Standard Analysis:

    • Inject the standard solutions of Pridinol Mesylate and Meloxicam to determine their retention times and to check system suitability parameters (e.g., tailing factor, theoretical plates).

  • Sample Analysis:

    • Inject the prepared sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas for Pridinol and Meloxicam.

  • Calculation:

    • Calculate the amount of each analyte in the sample by comparing the peak areas with those of the standards using the following formula:

Conclusion

The described RP-HPLC method is simple, accurate, and precise for the simultaneous determination of Pridinol Mesylate and Meloxicam in pharmaceutical formulations. The method is suitable for routine quality control analysis.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Methanol:Isopropanol:Buffer) D Equilibrate HPLC System A->D B Prepare Standard Solutions (Pridinol & Meloxicam) E Inject Standard Solutions B->E C Prepare Sample Solution (from Tablets) F Inject Sample Solution C->F D->E E->F G Record Chromatograms F->G H Integrate Peak Areas G->H I Calculate Analyte Concentration H->I

References

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Pridinol in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pridinol is a centrally acting muscle relaxant used in the treatment of muscle spasms. Accurate and reliable quantification of Pridinol in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Pridinol in human plasma. The method described herein is based on established bioanalytical principles and provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative validation data.

Experimental Protocols

1. Materials and Reagents

  • Pridinol reference standard

  • Pridinol-d5 (Internal Standard, IS)

  • Human plasma (K2EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

2. Stock and Working Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pridinol and Pridinol-d5 in methanol to obtain primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Pridinol primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions at various concentrations.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Pridinol-d5 primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

3. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for sample cleanup in bioanalysis.[1][2][3][4]

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL Pridinol-d5).

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.[1][2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (Acetonitrile: 0.1% Formic Acid in Water, 80:20 v/v).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of delivering accurate gradients.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Isocratic elution with 80% B for 3.0 minutes

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Pridinol: m/z 292.2 → 117.1 Pridinol-d5 (IS): m/z 297.2 → 122.1
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

Method Validation Summary

The bioanalytical method was validated for selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability.

1. Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.10 to 50.00 ng/mL for Pridinol in human plasma. The lower limit of quantification (LLOQ) was established at 0.10 ng/mL.

Table 3: Linearity and Sensitivity Data

ParameterResult
Linearity Range 0.10 - 50.00 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 0.10 ng/mL
LLOQ Accuracy (%) 92.5 - 108.3
LLOQ Precision (%CV) < 10.0

2. Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

Table 4: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 0.108.5102.39.8104.1
LQC 0.306.298.77.5101.5
MQC 15.004.8101.25.999.8
HQC 40.003.597.94.798.6

3. Recovery and Matrix Effect

The extraction recovery of Pridinol and the IS was consistent and reproducible. The matrix effect was found to be minimal.

Table 5: Recovery and Matrix Effect Data

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC 0.3089.596.8
MQC 15.0091.298.2
HQC 40.0090.497.5

4. Stability

The stability of Pridinol in human plasma was assessed under various conditions to ensure the integrity of the samples during storage and processing.

Table 6: Stability Data

Stability ConditionDurationLQC Accuracy (%)HQC Accuracy (%)
Bench-Top 6 hours96.898.5
Freeze-Thaw 3 cycles95.297.1
Long-Term (-80°C) 30 days98.199.3
Autosampler (10°C) 24 hours97.598.9

Experimental Workflow Visualization

Pridinol_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add Internal Standard (Pridinol-d5) plasma->add_is ppt Protein Precipitation with Acetonitrile add_is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis_sample Sample for LC-MS/MS reconstitute->analysis_sample lc_injection Inject Sample analysis_sample->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+) lc_separation->ms_detection data_acquisition Data Acquisition (MRM Mode) ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Workflow for Pridinol quantification in plasma.

Conclusion

The LC-MS/MS method for the quantification of Pridinol in human plasma has been successfully developed and validated. The method is sensitive, selective, accurate, and precise, making it suitable for high-throughput analysis in support of clinical and non-clinical studies. The protein precipitation sample preparation is straightforward and provides clean extracts, contributing to the robustness of the assay. This application note provides a comprehensive protocol that can be readily implemented in a bioanalytical laboratory.

References

Application Notes and Protocols for the Development of Sustained-Release Tablets of Pridinol Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the formulation and evaluation of sustained-release (SR) tablets containing Pridinol mesylate. Pridinol mesylate, a centrally acting anticholinergic drug and muscle relaxant, is a candidate for SR formulation to improve patient compliance and provide a more consistent therapeutic effect.[1][2] These notes detail the necessary materials, equipment, and step-by-step protocols for the preparation and quality control of Pridinol mesylate SR tablets.

Quantitative Data Summary

Formulation Composition

The following table outlines a proven formulation for a 200 mg matrix sustained-release tablet of Pridinol mesylate, developed using a wet granulation technique.[3]

ComponentPercentage (%)Weight per Tablet (mg)Role in Formulation
Pridinol Mesylate6%12Active Pharmaceutical Ingredient (API)
Hydroxypropyl Methylcellulose (HPMC) K4M30%60Hydrophilic matrix-forming polymer for sustained release
Ethylcellulose (EC)20%40Hydrophobic matrix-forming polymer to retard drug release
Starch41%82Diluent and binder
Carboxymethylcellulose Sodium (CMC-Na)2%4Swelling agent and binder
Magnesium Stearate (B1226849)1%2Lubricant
Total Weight 100% 200
In-Vitro Dissolution Profile

The following table summarizes the cumulative release of Pridinol mesylate from the sustained-release tablets over 12 hours in different dissolution media.[3]

Time (hours)Cumulative Release (%) in 0.1N HCl (pH 1.2)Cumulative Release (%) in Phosphate (B84403) Buffer (pH 4.0)Cumulative Release (%) in Phosphate Buffer (pH 6.8)
2~40%--
10-~80%~80%
12Data not availableData not available>80%

Data is approximated from graphical representations in the cited literature.

Experimental Protocols

Manufacturing of Sustained-Release Tablets by Wet Granulation

This protocol describes the wet granulation method for the production of Pridinol mesylate SR tablets.

Materials and Equipment:

  • Pridinol Mesylate

  • HPMC K4M, Ethylcellulose, Starch, CMC-Na, Magnesium Stearate

  • Purified Water (as granulating fluid)

  • Sieves (No. 80 and No. 20)

  • Planetary Mixer or High-Shear Granulator

  • Hot Air Oven or Fluid Bed Dryer

  • Tablet Compression Machine

  • Mortar and Pestle

Protocol:

  • Sieving: Pass Pridinol mesylate and all excipients (except magnesium stearate) through a No. 80 sieve to ensure uniformity.

  • Dry Mixing: Accurately weigh and thoroughly mix the sieved powders in a glass mortar and pestle or a planetary mixer.

  • Granulation: Add purified water dropwise to the powder blend while continuously mixing to form a coherent mass.

  • Wet Screening: Pass the wet mass through a No. 20 sieve to produce granules.

  • Drying: Dry the granules in a hot air oven at 45°C until the desired moisture content is achieved.

  • Dry Screening: Pass the dried granules through a No. 20 sieve.

  • Lubrication: Add magnesium stearate to the dried granules and blend for 5 minutes.

  • Compression: Compress the lubricated granules into tablets of the desired weight, hardness, and thickness using a tablet compression machine.[4]

In-Vitro Dissolution Testing

This protocol outlines the procedure for evaluating the in-vitro release of Pridinol mesylate from the sustained-release tablets.

Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket)

  • Dissolution Vessels

  • Water Bath

  • Syringes and Filters (0.45 µm)

  • HPLC system

  • Dissolution Media: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 6.8)

Protocol:

  • Media Preparation: Prepare 900 mL of the desired dissolution medium and preheat to 37.0 ± 0.5°C.[5][6]

  • Apparatus Setup: Set up the USP Dissolution Apparatus 2 with a paddle rotation speed of 75 rpm.[5][6] For the basket method, a rotation speed of 100 rpm can be used.[7]

  • Tablet Introduction: Place one tablet in each dissolution vessel.

  • Sampling: Withdraw 5 mL aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours).

  • Sample Preparation: Filter the withdrawn samples through a 0.45 µm syringe filter.

  • Analysis: Determine the concentration of dissolved Pridinol mesylate in each sample using a validated HPLC method.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a validated HPLC method for the quantification of Pridinol mesylate.[8][9]

Materials and Equipment:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 x 3 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Volumetric flasks and pipettes

Chromatographic Conditions:

  • Mobile Phase: A 1:2 (v/v) mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer, with the pH of the buffer adjusted to 5.0.[8][9]

  • Flow Rate: 0.8 mL/min[8][9]

  • Detection Wavelength: 258 nm[8][9]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Retention Time: Approximately 4.8 minutes[8]

Protocol:

  • Standard Preparation: Prepare a stock solution of Pridinol mesylate of known concentration in the mobile phase. Prepare a series of working standards by diluting the stock solution to create a calibration curve.

  • Sample Preparation: Dilute the filtered samples from the dissolution study with the mobile phase to a concentration within the linear range of the calibration curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the peak areas.

  • Quantification: Calculate the concentration of Pridinol mesylate in the samples by comparing their peak areas to the calibration curve.

Visualizations

Mechanism of Action of Pridinol Mesylate

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron / Muscle Cell Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh ACh_vesicle Vesicular ACh Transporter ACh->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_in_cleft ACh ACh_release->ACh_in_cleft Muscarinic_Receptor Muscarinic Receptor ACh_in_cleft->Muscarinic_Receptor Binds Signal_Transduction Signal Transduction Muscarinic_Receptor->Signal_Transduction Activates Pridinol Pridinol Mesylate Blocked_Receptor Blocked Receptor Pridinol->Blocked_Receptor Blocks Blocked_Receptor->Signal_Transduction Inhibits Muscle_Contraction Muscle Contraction Signal_Transduction->Muscle_Contraction

Caption: Anticholinergic action of Pridinol Mesylate.

Experimental Workflow for SR Tablet Development

Start Start Formulation_Development Formulation Development (Excipient Selection) Start->Formulation_Development Wet_Granulation Wet Granulation Formulation_Development->Wet_Granulation Drying_Milling Drying and Milling Wet_Granulation->Drying_Milling Blending_Lubrication Blending and Lubrication Drying_Milling->Blending_Lubrication Tablet_Compression Tablet Compression Blending_Lubrication->Tablet_Compression QC_Testing Quality Control Testing Tablet_Compression->QC_Testing Dissolution_Testing In-Vitro Dissolution QC_Testing->Dissolution_Testing Physical_Tests Physical Tests (Hardness, Friability) QC_Testing->Physical_Tests HPLC_Analysis HPLC Analysis Dissolution_Testing->HPLC_Analysis End End HPLC_Analysis->End Physical_Tests->End

Caption: Workflow for Pridinol Mesylate SR Tablet Development.

Formulation Variables and Drug Release

cluster_0 Formulation Variables cluster_1 Drug Release Profile HPMC_Conc HPMC Concentration Drug_Release Sustained Drug Release HPMC_Conc->Drug_Release Decreases Release Rate EC_Conc Ethylcellulose Concentration EC_Conc->Drug_Release Decreases Release Rate CMC_Na_Conc CMC-Na Concentration CMC_Na_Conc->Drug_Release Increases Release Rate (Swelling) Tablet_Hardness Tablet Hardness Tablet_Hardness->Drug_Release Decreases Release Rate

Caption: Impact of Formulation Variables on Drug Release.

References

Application Note: In Vitro Dissolution Testing for Pridinol Combination Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pridinol (B1678096) is a centrally acting muscle relaxant often formulated in combination with non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam (B1676189) or diclofenac (B195802) to treat muscle spasms and associated pain. In vitro dissolution testing is a critical quality control parameter for these combination tablets, ensuring batch-to-batch consistency and providing insights into the in vivo drug release profile. This application note details the established protocols for the dissolution testing of Pridinol combination tablets, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Optimized Dissolution Testing Protocol for Pridinol Mesylate and Meloxicam Combination Tablets

A validated dissolution test for a combination tablet of meloxicam and pridinol mesylate has been established to ensure at least 75% of both drugs are dissolved within 45 minutes.[1][2][3][4] The optimized conditions are summarized in the table below.

ParameterSpecification
Apparatus USP Apparatus 2 (Paddle)
Dissolution Medium 900 mL of 50 mM phosphate (B84403) buffer (pH 7.5)
Temperature 37.0 ± 0.5°C
Paddle Rotation Speed 75 rpm
Sampling Times 5, 10, 20, 30, 45, and 60 minutes
Acceptance Criteria Not less than 75% of both drugs dissolved in 45 minutes.[1][2][3][4]

Experimental Protocol: Dissolution Procedure

  • Preparation of Dissolution Medium: Prepare a 50 mM phosphate buffer and adjust the pH to 7.5. Deaerate the medium before use.

  • Apparatus Setup: Set up the USP Apparatus 2 (Paddle) and preheat the dissolution medium to 37.0 ± 0.5°C in each of the six vessels, each containing 900 mL.[2]

  • Test Initiation: Place one tablet in each of the six vessels.[2] Immediately start the paddle rotation at 75 rpm.

  • Sampling: At each specified time point (5, 10, 20, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium from each vessel.[2]

  • Sample Preparation: Filter the withdrawn aliquots, discarding the first few milliliters.[2] Transfer 2 mL of the filtrate into a 5 mL volumetric flask and dilute to the mark with methanol.[2]

  • Analysis: Determine the amount of dissolved Pridinol and the co-administered drug (e.g., Meloxicam) using a validated analytical method, such as HPLC.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Simultaneous Determination

A validated reversed-phase HPLC method can be used for the simultaneous quantification of Pridinol and its combination drug in the dissolution samples.[1][2][5][6]

ParameterSpecification for Meloxicam and Pridinol MesylateSpecification for Diclofenac and Pridinol
Column C18 (250 mm x 4.6 mm, 5 µm)[6]Base-deactivated silica (B1680970) C8
Mobile Phase Methanol: Isopropanol: 50 mM Potassium Phosphate Buffer (pH 5.9) (51:9:40 v/v/v)[6]50 mM Phosphate Buffer (pH 2.5): Methanol (40:60 v/v)[5]
Flow Rate 1.0 mL/min[6]1.0 mL/min[5]
Detection UV at 225 nm[6]UV at 225 nm[5]
Column Temperature Ambient40°C[5]

Experimental Workflow for In Vitro Dissolution Testing

Dissolution_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase prep_medium Prepare 50 mM Phosphate Buffer (pH 7.5) setup_apparatus Setup USP Apparatus 2 (Paddle) prep_medium->setup_apparatus preheat Preheat Medium to 37.0 ± 0.5°C setup_apparatus->preheat place_tablet Place Tablet in Vessel preheat->place_tablet start_rotation Start Rotation at 75 rpm place_tablet->start_rotation withdraw_samples Withdraw Aliquots at Specified Times start_rotation->withdraw_samples filter_sample Filter Withdrawn Aliquot withdraw_samples->filter_sample prepare_sample Dilute Filtrate with Methanol filter_sample->prepare_sample hplc_analysis Analyze by HPLC prepare_sample->hplc_analysis calculate_dissolution Calculate % Drug Dissolved hplc_analysis->calculate_dissolution

Caption: Workflow for the in vitro dissolution testing of Pridinol combination tablets.

Logical Relationship of Dissolution Testing Components

Dissolution_Components cluster_protocol Dissolution Protocol cluster_procedure Procedure cluster_analysis_method Analytical Method cluster_results Results apparatus Apparatus (USP Type 2) sampling Sampling (Multiple Time Points) apparatus->sampling medium Dissolution Medium (pH 7.5 Phosphate Buffer) medium->sampling conditions Test Conditions (75 rpm, 37.0°C) conditions->sampling sample_prep Sample Preparation (Filtration & Dilution) sampling->sample_prep hplc HPLC Analysis sample_prep->hplc quantification Quantification hplc->quantification dissolution_profile Dissolution Profile quantification->dissolution_profile acceptance Acceptance Criteria (≥75% in 45 min) dissolution_profile->acceptance

Caption: Interrelation of components in the dissolution testing of Pridinol tablets.

References

Application Notes and Protocols: Investigating Cholinergic Blockade in Motor Control Using Pridinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pridinol is a centrally-acting muscle relaxant with potent anticholinergic properties.[1][2] It functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), exerting its effects on both the central and peripheral nervous systems.[1][3] The cholinergic system plays a pivotal role in the regulation of motor control, with acetylcholine (ACh) acting as a key neurotransmitter in various brain regions, including the basal ganglia and the brainstem, which are crucial for movement initiation and coordination.[4][5] By blocking the action of ACh at muscarinic receptors, Pridinol can be a valuable pharmacological tool to investigate the role of cholinergic signaling in motor function and dysfunction.

These application notes provide detailed protocols for utilizing Pridinol in preclinical research to explore its effects on motor control. The methodologies described are designed for rodent models and focus on assessing motor coordination, muscle strength, and overall locomotor activity.

Mechanism of Action: Cholinergic Blockade

Pridinol's primary mechanism of action is the blockade of muscarinic acetylcholine receptors.[1] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors that mediate a wide range of physiological functions. In the context of motor control, these receptors are involved in modulating neuronal excitability and synaptic transmission in key motor circuits. The blockade of these receptors by Pridinol leads to a reduction in the downstream signaling cascades normally initiated by acetylcholine, resulting in muscle relaxation and potential alterations in motor coordination and performance.

Signaling Pathway of Cholinergic Transmission and Pridinol Blockade

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Motor Neuron ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle with ACh ACh_synthesis->Vesicle ACh_release ACh Release Vesicle->ACh_release mAChR Muscarinic ACh Receptor (mAChR) ACh_release->mAChR ACh binds G_protein G-protein Activation mAChR->G_protein Effector Effector Enzymes (e.g., PLC, AC) G_protein->Effector Second_messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_messenger Cellular_response Cellular Response (e.g., Muscle Contraction) Second_messenger->Cellular_response Pridinol Pridinol Pridinol->mAChR Blocks Binding

Caption: Cholinergic signaling at the neuromuscular junction and its blockade by Pridinol.

Data Presentation: Expected Effects of Pridinol on Motor Function

The following tables summarize hypothetical quantitative data that could be expected from the experimental protocols described below. These tables are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Effect of Pridinol on Motor Coordination (Rotarod Test)

Treatment Group (n=10 per group)Dose (mg/kg, i.p.)Latency to Fall (seconds) - Trial 1Latency to Fall (seconds) - Trial 2Latency to Fall (seconds) - Trial 3
Vehicle (Saline)-155 ± 15175 ± 18190 ± 20
Pridinol1130 ± 12145 ± 14160 ± 16
Pridinol395 ± 10110 ± 11125 ± 13
Pridinol1060 ± 870 ± 985 ± 10

*Data are presented as mean ± standard error of the mean (SEM).

Table 2: Effect of Pridinol on Muscle Strength (Grip Strength Test)

Treatment Group (n=10 per group)Dose (mg/kg, i.p.)Forelimb Grip Strength (grams)Hindlimb Grip Strength (grams)
Vehicle (Saline)-150 ± 10180 ± 12
Pridinol1135 ± 9165 ± 11
Pridinol3110 ± 8140 ± 10
Pridinol1085 ± 7110 ± 9

*Data are presented as mean ± SEM.

Table 3: Effect of Pridinol on Locomotor Activity (Open Field Test)

Treatment Group (n=10 per group)Dose (mg/kg, i.p.)Total Distance Traveled (cm) in 15 minRearing Frequency in 15 min
Vehicle (Saline)-2500 ± 20045 ± 5
Pridinol12200 ± 18038 ± 4
Pridinol31800 ± 15025 ± 3
Pridinol101200 ± 10015 ± 2

*Data are presented as mean ± SEM.

Experimental Protocols

The following protocols are adapted for the investigation of Pridinol's effects on motor control in a rodent model (e.g., rats or mice).

General Experimental Workflow

Animal_acclimation Animal Acclimation (1 week) Baseline_testing Baseline Motor Testing (e.g., Rotarod, Grip Strength) Animal_acclimation->Baseline_testing Randomization Randomization into Treatment Groups Baseline_testing->Randomization Drug_administration Pridinol or Vehicle Administration (i.p.) Randomization->Drug_administration Post_treatment_testing Post-Treatment Motor Testing Drug_administration->Post_treatment_testing Data_analysis Data Collection and Statistical Analysis Post_treatment_testing->Data_analysis

Caption: General workflow for preclinical investigation of Pridinol on motor control.

Protocol 1: Assessment of Motor Coordination using the Rotarod Test

Objective: To evaluate the effect of Pridinol on balance and motor coordination.

Materials:

  • Rotarod apparatus for rodents

  • Pridinol mesilate

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal scale

  • Timers

Procedure:

  • Animal Acclimation and Training:

    • Acclimate animals to the testing room for at least 1 hour before the experiment.

    • Train the animals on the rotarod for 2-3 consecutive days prior to the test day. Each training session should consist of 3-5 trials with the rod rotating at a constant low speed (e.g., 4-5 rpm) for a maximum of 180 seconds.

  • Drug Preparation and Administration:

    • Prepare fresh solutions of Pridinol mesilate in sterile saline on the day of the experiment. Suggested doses for a dose-response study are 1, 3, and 10 mg/kg. The control group will receive an equivalent volume of saline.

    • Administer the prepared solutions via i.p. injection 30 minutes before testing.

  • Testing Protocol:

    • Place the animal on the rotating rod.

    • Start the rod, which should be programmed to accelerate from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a period of 300 seconds.

    • Record the latency to fall from the rod for each animal. If the animal clings to the rod and completes a full rotation, this should also be considered a fall.

    • Perform three trials for each animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis:

    • Calculate the mean latency to fall for each treatment group across the three trials.

    • Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the Pridinol-treated groups to the vehicle control group.

Protocol 2: Assessment of Muscle Strength using the Grip Strength Test

Objective: To measure the effect of Pridinol on forelimb and hindlimb muscle strength.

Materials:

  • Grip strength meter with appropriate attachments for forelimbs and hindlimbs

  • Pridinol mesilate

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for i.p. injection

  • Animal scale

Procedure:

  • Animal Acclimation:

    • Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Drug Preparation and Administration:

    • Prepare and administer Pridinol or vehicle as described in Protocol 1.

  • Testing Protocol:

    • Forelimb Grip Strength:

      • Hold the animal by the base of its tail and allow it to grasp the forelimb grid of the grip strength meter with both forepaws.

      • Gently pull the animal backwards in a horizontal plane until its grip is broken.

      • The meter will record the peak force exerted in grams.

      • Perform three consecutive measurements and record the average.

    • Hindlimb Grip Strength:

      • Similarly, allow the animal to grasp the hindlimb grid with both hindpaws and gently pull it backwards until its grip is released.

      • Record the peak force and perform three measurements.

  • Data Analysis:

    • Calculate the mean forelimb and hindlimb grip strength for each treatment group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test.

Protocol 3: Assessment of Locomotor Activity using the Open Field Test

Objective: To evaluate the effect of Pridinol on spontaneous locomotor activity and exploratory behavior.

Materials:

  • Open field arena (e.g., a square or circular arena with high walls to prevent escape)

  • Video tracking software

  • Pridinol mesilate

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for i.p. injection

  • Animal scale

Procedure:

  • Animal Acclimation:

    • Acclimate animals to the testing room for at least 1 hour before the experiment. The room should be dimly lit and quiet to minimize anxiety.

  • Drug Preparation and Administration:

    • Prepare and administer Pridinol or vehicle as described in Protocol 1.

  • Testing Protocol:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to freely explore the arena for a set period (e.g., 15-30 minutes).

    • Record the session using a video camera mounted above the arena.

  • Data Analysis:

    • Use video tracking software to analyze the recordings and quantify various parameters, including:

      • Total distance traveled

      • Time spent in the center versus the periphery of the arena

      • Rearing frequency (a measure of exploratory behavior)

      • Velocity

    • Compare the different treatment groups using a one-way ANOVA and appropriate post-hoc tests.

Conclusion

Pridinol, as a muscarinic acetylcholine receptor antagonist, offers a valuable tool for researchers investigating the role of the cholinergic system in motor control. The protocols outlined in these application notes provide a framework for conducting preclinical studies to characterize the effects of Pridinol on motor coordination, muscle strength, and locomotor activity. The illustrative data presented can serve as a guide for expected outcomes and aid in the design and interpretation of future experiments. By employing these standardized methodologies, researchers can gain a deeper understanding of the intricate involvement of cholinergic signaling in the regulation of movement.

References

Application Notes and Protocols for Studying the Antispasmodic Effects of Pridinol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pridinol is a centrally acting muscle relaxant with established efficacy in the treatment of muscle spasms.[1][2][3] Its primary mechanism of action is attributed to its anticholinergic properties, where it acts as a muscarinic acetylcholine (B1216132) receptor antagonist in both the central and peripheral nervous systems.[1][2][4][5] By blocking acetylcholine, Pridinol effectively reduces polysynaptic reflexes, leading to a decrease in muscle tone and alleviation of spasms.[6] While its primary mode of action is well-understood, the potential contribution of other mechanisms, such as interaction with N-methyl-D-aspartate (NMDA) receptors, remains an area of interest for some anticholinergic compounds, though specific data for Pridinol is limited.

These application notes provide detailed protocols for preclinical evaluation of the antispasmodic effects of Pridinol and similar centrally acting muscle relaxants using established in vitro and in vivo animal models.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway of Pridinol and a general experimental workflow for assessing its antispasmodic properties.

cluster_0 Cholinergic Neurotransmission at the Neuromuscular Junction cluster_1 Mechanism of Action of Pridinol ACh Acetylcholine (ACh) Muscarinic_Receptor Muscarinic ACh Receptor ACh->Muscarinic_Receptor Binds to Muscle_Contraction Muscle Contraction/ Spasm Muscarinic_Receptor->Muscle_Contraction Initiates Signal for Reduced_Contraction Reduced Muscle Contraction (Antispasmodic Effect) Muscarinic_Receptor->Reduced_Contraction Signal Diminished Pridinol Pridinol Block Blocks Pridinol->Block Block->Muscarinic_Receptor

Caption: Pridinol's Anticholinergic Mechanism of Action.

cluster_0 Experimental Phases start Hypothesis: Pridinol exhibits antispasmodic activity in_vitro In Vitro Assessment: Isolated Guinea Pig Ileum start->in_vitro Phase 1 in_vivo In Vivo Assessment: Strychnine-Induced Seizures in Mice in_vitro->in_vivo Phase 2 data_analysis Data Analysis: IC50/ED50 Determination in_vivo->data_analysis conclusion Conclusion: Confirmation of Antispasmodic Effect data_analysis->conclusion

Caption: General Experimental Workflow.

Experimental Protocols

In Vitro Model: Isolated Guinea Pig Ileum Assay

This assay is a classic pharmacological preparation to evaluate the spasmolytic activity of a compound on smooth muscle.

Objective: To determine the inhibitory effect of Pridinol on acetylcholine-induced contractions in isolated guinea pig ileum.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)

  • Acetylcholine (ACh) chloride

  • Pridinol Mesylate

  • Isolated organ bath system with a 10 mL tissue chamber, maintained at 37°C and aerated with 95% O2 / 5% CO2

  • Isotonic transducer and data acquisition system

Procedure:

  • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Cut the ileum into 2-3 cm long segments and flush the lumen with Tyrode's solution.

  • Suspend a segment in the organ bath containing Tyrode's solution under a resting tension of 1 g.

  • Allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.

  • Induce submaximal contractions with a standard concentration of ACh (e.g., 1 µM). Once the contraction is stable, wash the tissue to return to baseline. Repeat this step to ensure reproducible responses.

  • To test the effect of Pridinol, add the desired concentration of Pridinol to the bath and incubate for a predetermined time (e.g., 10 minutes).

  • While the tissue is incubated with Pridinol, add the same standard concentration of ACh and record the contractile response.

  • Wash the tissue and allow it to recover to baseline.

  • Repeat steps 6-8 with increasing concentrations of Pridinol to establish a concentration-response curve.

  • Calculate the percentage inhibition of the ACh-induced contraction for each concentration of Pridinol.

Data Analysis: The concentration of Pridinol that produces 50% inhibition of the acetylcholine-induced contraction (IC50) is determined by non-linear regression analysis of the concentration-response curve.

In Vivo Model: Strychnine-Induced Seizure Test in Mice

This model assesses the central muscle relaxant activity of a compound by its ability to protect against convulsions and mortality induced by strychnine (B123637), a glycine (B1666218) receptor antagonist in the spinal cord.

Objective: To evaluate the protective effect of Pridinol against strychnine-induced tonic-clonic seizures and mortality in mice.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Strychnine hydrochloride

  • Pridinol Mesylate

  • Vehicle (e.g., 0.9% saline)

  • Syringes and needles for intraperitoneal (i.p.) administration

Procedure:

  • Divide the mice into groups (n=6-10 per group): a control group and several Pridinol-treated groups at different doses.

  • Administer the vehicle to the control group and the selected doses of Pridinol to the treatment groups via i.p. injection.

  • After a specific pretreatment time (e.g., 30 minutes), administer a convulsant dose of strychnine hydrochloride (e.g., 1.25 mg/kg, i.p.) to all animals.

  • Immediately after strychnine administration, observe each mouse individually for the onset of tonic-clonic seizures and mortality for a period of 30 minutes.

  • Record the number of animals in each group that are protected from seizures and death.

Data Analysis: The percentage of protection against seizures and mortality is calculated for each dose of Pridinol. The dose of Pridinol that protects 50% of the animals from seizures or death (ED50) can be calculated using probit analysis.

Data Presentation

Table 1: In Vitro Spasmolytic Activity on Isolated Guinea Pig Ileum

CompoundSpasmogen (Concentration)IC50 (µM) [95% CI]
Pridinol Acetylcholine (1 µM)Data Not Available
Orphenadrine (Reference)Acetylcholine (1 µM)0.45 [0.38 - 0.53]
Biperiden (Reference)Acetylcholine (1 µM)0.02 [0.01 - 0.03]

Table 2: In Vivo Efficacy in Strychnine-Induced Seizure Model in Mice

CompoundRoute of AdministrationPretreatment Time (min)ED50 (mg/kg) [95% CI]
Pridinol i.p.30Data Not Available
Orphenadrine (Reference)i.p.3025.5 [21.0 - 31.0]
Biperiden (Reference)i.p.603.2 [2.5 - 4.1]

Note: The data for reference compounds are illustrative and sourced from various pharmacology studies. Researchers should establish their own baseline data.

Conclusion

The described in vitro and in vivo models provide a robust framework for characterizing the antispasmodic effects of Pridinol. The isolated guinea pig ileum assay offers insights into its peripheral anticholinergic activity, while the strychnine-induced seizure model helps to confirm its central muscle relaxant properties. The systematic application of these protocols will enable researchers to quantify the potency of Pridinol and contribute to a deeper understanding of its pharmacological profile. Further investigation into its potential effects on NMDA receptors could provide a more comprehensive picture of its mechanism of action.

References

Application Notes and Protocols for the Characterization of Pridinol Hydrochloride by Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural characterization of Pridinol (B1678096) hydrochloride using single-crystal X-ray diffraction (SC-XRD). This document is intended to guide researchers through the process of crystal structure determination, from sample preparation to data analysis and interpretation.

Introduction

Pridinol, chemically known as α,α-diphenyl-1-piperidinepropanol, is a centrally acting anticholinergic agent and muscle relaxant.[1] Its hydrochloride salt is a common pharmaceutical form. The precise three-dimensional atomic arrangement of Pridinol hydrochloride, determined by single-crystal X-ray diffraction, is crucial for understanding its physicochemical properties, polymorphism, and for establishing structure-activity relationships (SAR). A detailed structural analysis can inform formulation development, ensure batch-to-batch consistency, and support regulatory filings.

While the crystal structures of Pridinol free base and its mesylate salt have been reported, detailed crystallographic data for the hydrochloride salt is not as readily available in the public domain.[2][3][4] This document provides a generalized yet detailed protocol for obtaining and analyzing the single-crystal X-ray structure of this compound, along with comparative data from related structures.

Data Presentation

The following tables summarize the crystallographic data for Pridinol free base and Pridinol mesylate. This data serves as a valuable reference for the expected structural features of this compound.

Table 1: Crystallographic Data for Pridinol Free Base

ParameterValue
Chemical FormulaC₂₀H₂₅NO
Formula Weight295.42 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)18.011(4)
c (Å)10.254(2)
α (°)90
β (°)109.43(1)
γ (°)90
Volume (ų)1759.9
Z4
Density (calculated) (g/cm³)1.115
Data obtained from Tacke et al., Chemische Berichte, 1980, 113, 1962-1980.

Table 2: Crystallographic Data for Pridinol Mesylate

ParameterAnhydrous FormMonohydrate Form
CCDC Deposition No.18421031842104
Chemical FormulaC₂₁H₂₉NO₄SC₂₁H₃₁NO₅S
Formula Weight391.52 g/mol 409.54 g/mol
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/nP2₁2₁2₁
a (Å)11.0285(4)11.2343(3)
b (Å)13.0645(4)11.8909(3)
c (Å)14.7891(5)16.3242(4)
α (°)9090
β (°)98.363(1)90
γ (°)9090
Volume (ų)2108.99(12)2179.31(9)
Z44
Density (calculated) (g/cm³)1.2321.248
Data obtained from Gaztañaga et al., Acta Crystallographica Section B, 2018, 74, 304-310.

Experimental Protocols

This section outlines the key experimental methodologies for the single-crystal X-ray diffraction analysis of this compound.

Crystal Growth of this compound

High-quality single crystals are a prerequisite for successful SC-XRD analysis.

  • Materials: this compound powder, various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, and mixtures thereof), small vials or test tubes, filtration apparatus.

  • Protocol:

    • Prepare a saturated or near-saturated solution of this compound in a chosen solvent or solvent system at an elevated temperature (e.g., 40-60 °C) to ensure complete dissolution.

    • Filter the hot solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

    • Allow the solution to cool slowly to room temperature. This can be achieved by placing the vial in a Dewar flask containing warm water or by loosely covering the vial and leaving it undisturbed on the benchtop.

    • Alternative methods include solvent evaporation (leaving the vial partially open in a controlled environment) or vapor diffusion (placing the vial of the sample solution in a larger sealed container with a more volatile solvent in which the compound is less soluble).

    • Monitor the vials for the formation of single crystals over several hours to days. Ideal crystals should be well-formed, transparent, and of a suitable size (typically 0.1-0.3 mm in each dimension).

Single-Crystal X-ray Data Collection
  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device.

  • Protocol:

    • Select a suitable single crystal under a microscope and mount it on a cryo-loop or a glass fiber.

    • Center the crystal on the goniometer head of the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential crystal decay.

    • Perform an initial unit cell determination by collecting a few frames of data. The diffractometer software will automatically index the reflections to determine the crystal lattice parameters.

    • Based on the determined unit cell and crystal system, devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves collecting a series of frames over a range of crystal orientations.

    • Initiate the full data collection. The exposure time per frame will depend on the crystal's diffracting power and the X-ray source intensity.

Data Reduction and Structure Solution
  • Software: Standard crystallographic software packages (e.g., SHELX, Olex2, CRYSTALS).

  • Protocol:

    • Integrate the raw diffraction data to obtain a list of reflection intensities and their standard uncertainties.

    • Apply corrections for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data.

    • Determine the space group from the systematic absences in the reflection data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares refinement. This involves adjusting atomic coordinates, and anisotropic displacement parameters.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.

    • Assess the quality of the final refined structure using metrics such as R-factors, goodness-of-fit, and the analysis of the residual electron density map.

    • Generate a Crystallographic Information File (CIF) containing all the relevant details of the crystal structure and the diffraction experiment.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the characterization process.

experimental_workflow cluster_prep Crystal Preparation cluster_xrd SC-XRD Analysis cluster_analysis Data Processing & Structure Refinement cluster_output Final Output start Pridinol HCl Powder dissolution Dissolution in Solvent start->dissolution filtration Hot Filtration dissolution->filtration crystallization Slow Cooling / Evaporation filtration->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file report Structural Report validation->report

Caption: Experimental Workflow for Single-Crystal X-ray Diffraction of this compound.

logical_relationship cluster_core Core Objective cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Applications objective 3D Atomic Structure of Pridinol HCl structure_data Unit Cell, Bond Lengths/Angles objective->structure_data sample High-Quality Single Crystal experiment Diffraction Experiment sample->experiment instrument X-ray Diffractometer instrument->experiment software Crystallographic Software analysis Data Analysis & Refinement software->analysis experiment->analysis analysis->objective polymorphism Polymorph Identification structure_data->polymorphism sar Structure-Activity Relationship structure_data->sar formulation Formulation Development structure_data->formulation

References

Application Note: Quantitative Analysis of Pridinol using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pridinol (B1678096) is a centrally acting muscle relaxant and antiparkinsonian agent that functions as a muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] Its therapeutic efficacy relies on accurate quantification in pharmaceutical formulations. This application note details a validated UV-Vis spectrophotometric method for the quantitative analysis of Pridinol, offering a simple, cost-effective, and rapid alternative to chromatographic techniques for quality control and research purposes. The method is based on the maximum absorbance of Pridinol mesylate at 258 nm.[3][4][5][6]

Principle of the Method

UV-Vis spectrophotometry quantifies the concentration of an analyte in a solution by measuring its absorbance of light at a specific wavelength. Pridinol exhibits a distinct absorption maximum in the UV region, which allows for its concentration to be determined using the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

Quantitative Data Summary

The following tables summarize the method validation parameters for the quantitative analysis of Pridinol Mesylate using UV-Vis spectrophotometry. The data is compiled from studies involving the simultaneous determination of Pridinol Mesylate with other active pharmaceutical ingredients.

ParameterReported ValueReference
Maximum Wavelength (λmax)258 nm[4]
SolventAbsolute Ethanol (B145695)[4]
MethodLinearity Range (µg/mL)Recovery (%)
Q-Absorbance Ratio14 - 56100.64 ± 0.36
Second Derivative Spectrophotometry4.0 - 30.0101.98 ± 0.11
Zero-Order H-Point Standard AdditionNot specified100.4 ± 0.545
Second Derivative H-Point Standard AdditionNot specified100.12 ± 0.35

Note: The data presented is derived from studies on the simultaneous analysis of Pridinol Mesylate and Diclofenac Sodium.[3][4][7]

Experimental Protocols

This section provides a detailed protocol for the quantitative determination of Pridinol in a sample using UV-Vis spectrophotometry.

Materials and Equipment
  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Analytical balance

  • Pridinol Mesylate reference standard

  • Absolute Ethanol (analytical grade)

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of Pridinol Mesylate reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 70 mL of absolute ethanol by sonication or vigorous shaking.

  • Make up the volume to 100 mL with absolute ethanol to obtain a standard stock solution of 100 µg/mL.

Preparation of Working Standard Solutions and Calibration Curve Construction
  • From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 4 µg/mL to 30 µg/mL.

  • To prepare a 4 µg/mL solution, pipette 4 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with absolute ethanol.

  • Repeat this process to prepare solutions of 8, 12, 16, 20, 24, and 30 µg/mL.

  • Set the UV-Vis spectrophotometer to measure absorbance at 258 nm.

  • Use absolute ethanol as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution in a 1 cm quartz cuvette.

  • Plot a calibration curve of absorbance versus concentration (µg/mL).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.

Sample Preparation
  • For a solid dosage form (e.g., tablet), accurately weigh and crush a representative sample.

  • Transfer an amount of the powdered sample equivalent to 10 mg of Pridinol Mesylate into a 100 mL volumetric flask.

  • Add approximately 70 mL of absolute ethanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the mark with absolute ethanol and mix well.

  • Filter the solution through a suitable filter paper (e.g., Whatman No. 41) to remove any insoluble excipients.

  • Dilute the filtrate with absolute ethanol to obtain a final concentration within the linearity range of the calibration curve.

Sample Analysis
  • Measure the absorbance of the prepared sample solution at 258 nm using the UV-Vis spectrophotometer, with absolute ethanol as the blank.

  • Calculate the concentration of Pridinol in the sample solution using the equation from the linear regression of the calibration curve.

  • Calculate the amount of Pridinol in the original sample, taking into account the dilutions made.

Method Validation

The described method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Linearity: Assessed by analyzing a series of concentrations to demonstrate a linear relationship between absorbance and concentration.

  • Accuracy: Determined by recovery studies, where a known amount of standard is added to a sample and the recovery is calculated.

  • Precision: Evaluated at different levels:

    • Repeatability (Intra-day precision): Analysis of multiple samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of samples on different days.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Diagrams

Mechanism of Action of Pridinol

Pridinol_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Smooth Muscle Cell Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh ACh ACh_vesicle->ACh Release mAChR Muscarinic Acetylcholine Receptor (mAChR) ACh->mAChR Binds to Signal_Transduction Signal Transduction Cascade mAChR->Signal_Transduction Activates Effect Muscle Relaxation Signal_Transduction->Effect Leads to (inhibition of) Pridinol Pridinol Pridinol->mAChR Antagonist (Blocks)

Caption: Mechanism of action of Pridinol as a muscarinic acetylcholine receptor antagonist.

Experimental Workflow for Pridinol Quantification

Workflow start Start prep_standards Prepare Pridinol Standard Solutions start->prep_standards prep_sample Prepare Sample Solution start->prep_sample measure_abs Measure Absorbance at 258 nm prep_standards->measure_abs prep_sample->measure_abs gen_calib Generate Calibration Curve measure_abs->gen_calib calc_conc Calculate Pridinol Concentration gen_calib->calc_conc end End calc_conc->end

Caption: Experimental workflow for the UV-Vis spectrophotometric quantification of Pridinol.

References

Formulation and Preparation of Pridinol Mesylate Orally Disintegrating Tablets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orally disintegrating tablets (ODTs) of Pridinol (B1678096) mesylate offer a promising alternative to conventional tablets, enhancing patient compliance, particularly for geriatric and pediatric populations or those with difficulty swallowing. This document provides detailed application notes and protocols for the formulation and preparation of Pridinol mesylate ODTs. It covers common manufacturing techniques, including direct compression and wet granulation, details essential excipients, and outlines critical quality control parameters. The provided protocols are intended to serve as a comprehensive guide for the development of robust and effective Pridinol mesylate ODT formulations.

Introduction to Pridinol Mesylate Orally Disintegrating Tablets

Pridinol mesylate is a centrally acting muscle relaxant used for the symptomatic treatment of muscle spasms.[1][2] Orally disintegrating tablets are solid dosage forms that disintegrate rapidly in the saliva, usually within seconds, without the need for water.[3][4] This dosage form is advantageous for patients with dysphagia and can lead to faster onset of action by allowing for pre-gastric absorption of the drug.[3][5]

The development of Pridinol mesylate ODTs involves careful selection of excipients to ensure rapid disintegration, good mouthfeel, and adequate tablet strength.[6][7] Key formulation challenges include the hygroscopic nature of many ODT formulations and the need for specialized packaging to protect against moisture.[5][8] Manufacturing methods such as direct compression and lyophilization are commonly employed, each with its own set of advantages and considerations.[6]

Materials and Methods

Materials

The following table summarizes the key components for the formulation of Pridinol mesylate ODTs.

ComponentFunctionExample Materials
Active Pharmaceutical Ingredient (API) Muscle RelaxantPridinol Mesylate
Filler/Diluent Bulk agent, improves mouthfeelMannitol, Microcrystalline Cellulose (MCC), Sorbitol, Lactose
Superdisintegrant Promotes rapid tablet disintegrationCrospovidone, Croscarmellose Sodium, Sodium Starch Glycolate
Binder Ensures tablet integrityPovidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC)
Effervescent Agent Aids in disintegrationSodium Bicarbonate, Citric Acid
Lubricant/Glidant Reduces friction during tablet ejectionMagnesium Stearate (B1226849), Colloidal Silicon Dioxide
Sweetener & Flavoring Agent Improves palatabilityAspartame, Sucralose, Lemon Essence
Manufacturing Processes

Two primary methods for the preparation of Pridinol mesylate ODTs are detailed below: Wet Granulation and Direct Compression.[9]

This method involves the massing of a mix of the API and excipients with a granulating liquid.[10] The wet mass is then sieved, dried, and subsequently compressed into tablets.

Direct compression is a simpler and more cost-effective method that involves blending the API and excipients followed by direct compression into tablets.[10][11] This method is suitable for drugs with good flowability and compressibility.

Experimental Protocols

Protocol 1: Preparation of Pridinol Mesylate ODTs by Wet Granulation

This protocol is based on formulations described in patent CN101664393A.[9]

3.1.1. Equipment and Materials:

  • Blender

  • Granulator

  • Drying oven

  • Tablet press

  • Sieves (100-mesh, 24-mesh)

  • Pridinol Mesylate, Mannitol, Microcrystalline Cellulose, Crospovidone, Citric Acid, Lemon Essence, Povidone K30, Sodium Bicarbonate, Magnesium Stearate, Colloidal Silicon Dioxide.

3.1.2. Procedure:

  • Milling and Blending: Grind all solid components (except lubricant and glidant) to pass through a 100-mesh sieve.[12] Mix Pridinol mesylate, mannitol, microcrystalline cellulose, a portion of the crospovidone, citric acid, and lemon essence uniformly in a blender.

  • Granulation: Prepare a 4% w/v solution of Povidone K30 in a suitable solvent. Slowly add the binder solution to the powder blend under continuous mixing to form a wet mass.

  • Sieving (Wet): Pass the wet mass through a 24-mesh sieve to form granules.[12]

  • Drying: Dry the wet granules in a drying oven at 60°C until the desired moisture content is achieved.[12]

  • Sieving (Dry): Pass the dried granules through a 24-mesh sieve to obtain uniform granule size.

  • Final Blending: Add the remaining portion of crospovidone, sodium bicarbonate, magnesium stearate, and colloidal silicon dioxide to the dried granules and blend thoroughly.

  • Compression: Compress the final blend into tablets using a suitable tablet press. Each tablet should contain 4 mg of Pridinol mesylate.[12]

Protocol 2: Preparation of Pridinol Mesylate ODTs by Direct Compression

This protocol is a general method adapted for Pridinol mesylate.

3.2.1. Equipment and Materials:

  • Blender

  • Tablet press

  • Sieves (80-mesh)

  • Pridinol Mesylate, Mannitol, Microcrystalline Cellulose, Crospovidone, Sodium Bicarbonate, Citric Acid, Magnesium Stearate, Flavoring agent.

3.2.2. Procedure:

  • Milling and Sieving: Mill Pridinol mesylate and all excipients (except the lubricant) and pass them through an 80-mesh sieve.[9]

  • Blending: Blend the sieved Pridinol mesylate and excipients (except magnesium stearate) in a blender until a uniform mixture is obtained.

  • Lubrication: Add magnesium stearate to the blend and mix for a short period (typically 2-5 minutes).

  • Compression: Compress the final blend into tablets using a rotary tablet press to a target weight and hardness.

Data Presentation: Example Formulations

The following tables present example formulations for Pridinol mesylate ODTs, with quantities sufficient to produce 1000 tablets, each containing 4mg of the active ingredient.[12]

Table 1: Wet Granulation Formulations [12]

IngredientFormulation 1 (g)Formulation 2 (g)Formulation 3 (g)
Pridinol Mesylate444
Mannitol615141
Microcrystalline Cellulose101010
Crospovidone (Intragranular)2.557.5
Citric Acid71013
Lemon Essence111
Povidone K30 (as 4% solution)q.s.q.s.q.s.
Crospovidone (Extragranular)2.557.5
Sodium Bicarbonate6810
Magnesium Stearate111
Colloidal Silicon Dioxide111
Total Weight per 1000 tablets (g) 96 96 96

Table 2: Direct Compression Formulation

IngredientPercentage (%)Weight per 1000 tablets (g)
Pridinol Mesylate4.04.0
Mannitol65.065.0
Microcrystalline Cellulose15.015.0
Crospovidone10.010.0
Citric Acid2.02.0
Sodium Bicarbonate2.02.0
Flavoring Agent1.01.0
Magnesium Stearate1.01.0
Total 100.0 100.0

Quality Control Protocols

A series of quality control tests are essential to ensure the efficacy and safety of the formulated ODTs.[10][13]

Pre-compression Tests

These tests are performed on the powder blend before compression.[10]

  • Angle of Repose: Determines the flow properties of the powder.

  • Bulk Density and Tapped Density: Used to calculate the Carr's Index and Hausner Ratio, which indicate flowability and compressibility.[10]

  • Carr's Index and Hausner Ratio: Provide insights into the cohesiveness and flowability of the powder blend.

Post-compression Tests

These tests are performed on the compressed tablets.[13]

  • Weight Variation: Ensures uniformity of dosage units.

  • Hardness: Measures the mechanical strength of the tablets. A hardness of 15-45 Newtons is generally acceptable for ODTs.[9]

  • Friability: Assesses the ability of the tablet to withstand abrasion during handling, packaging, and shipping. A friability of less than 1% is typically desired.[14]

  • Wetting Time and Water Absorption Ratio: These tests are specific to ODTs and measure the time taken for the tablet to get completely wet and the amount of water it can absorb.[10]

  • In Vitro Disintegration Time: This is a critical parameter for ODTs. The tablet should disintegrate in water at 37±1°C within a specified time, typically less than 40 seconds.[9]

  • Dissolution Test: Measures the rate and extent of drug release from the tablet. The USP Apparatus II (paddle method) at 50 rpm is commonly recommended.[13]

Table 3: Quality Control Parameters for Pridinol Mesylate ODTs

ParameterMethodAcceptance Criteria
Pre-compression
Angle of ReposeFixed funnel method< 30° (Excellent flow)
Carr's Index(Tapped Density - Bulk Density) / Tapped Density * 100≤ 15% (Good flow)
Hausner RatioTapped Density / Bulk Density≤ 1.25 (Good flow)
Post-compression
Weight VariationUSP <905>± 7.5% for tablets ≤ 130 mg
HardnessTablet hardness tester15 - 45 N[9]
FriabilityFriabilator< 1.0%[14]
Wetting TimeFilter paper method< 60 seconds
In Vitro Disintegration TimeUSP <701>< 40 seconds in water at 37±1°C[9]
Drug ContentHPLC/UV-Vis Spectrophotometry90% - 110% of the labeled amount
In Vitro DissolutionUSP Apparatus II (Paddle), 50 rpm> 80% drug release in 30 minutes

Visualizations

experimental_workflow cluster_prep Preparation cluster_wg Wet Granulation Pathway cluster_dc Direct Compression Pathway cluster_final Final Processing start Start: Raw Materials milling Milling & Sieving start->milling blending1 Initial Blending (API + Excipients) milling->blending1 granulation Granulation (Binder Addition) blending1->granulation final_blending_dc Final Blending (with Lubricant) blending1->final_blending_dc Proceed to final blend wet_sieving Wet Sieving granulation->wet_sieving drying Drying wet_sieving->drying dry_sieving Dry Sieving drying->dry_sieving final_blending_wg Final Blending (with Lubricant & Extragranular Excipients) dry_sieving->final_blending_wg compression Tablet Compression final_blending_dc->compression final_blending_wg->compression qc Quality Control Testing compression->qc packaging Packaging qc->packaging

Caption: Experimental workflow for Pridinol Mesylate ODT preparation.

quality_control_relationship cluster_pre Pre-Compression Evaluation cluster_post Post-Compression Evaluation powder_blend Powder Blend Angle of Repose Bulk/Tapped Density Carr's Index Hausner Ratio tablet_properties Tablet Physical Properties Weight Variation Hardness Friability powder_blend->tablet_properties Impacts odt_performance ODT Performance Wetting Time Water Absorption In Vitro Disintegration tablet_properties->odt_performance Influences drug_release Drug Release & Content Assay (Drug Content) In Vitro Dissolution odt_performance->drug_release Affects

Caption: Logical relationship of quality control tests for ODTs.

References

Application of Pridinol in Studying Polysynaptic Reflexes

Author: BenchChem Technical Support Team. Date: December 2025

Keywords: Pridinol, Polysynaptic Reflex, Central Muscle Relaxant, Anticholinergic, Muscarinic Receptor, Electrophysiology, Spinal Cord.

Abstract

Pridinol is a centrally acting muscle relaxant with atropine-like anticholinergic properties. Its primary mechanism involves the blockade of muscarinic acetylcholine (B1216132) receptors, which leads to a reduction in the activity of polysynaptic reflexes in the spinal cord. This action makes Pridinol a valuable pharmacological tool for researchers studying the cholinergic modulation of spinal circuits. By selectively antagonizing muscarinic receptors, Pridinol can help elucidate the role of acetylcholine in processing sensory information and shaping motor output through complex, multi-interneuronal pathways. These application notes provide an overview of Pridinol's mechanism, a summary of relevant clinical data, and a representative experimental protocol for investigating its effects on polysynaptic reflexes in a preclinical setting.

Introduction and Mechanism of Action

Polysynaptic reflexes involve one or more interneurons interposed between the sensory afferent neuron and the motor efferent neuron. These complex pathways are fundamental for coordinated motor control, allowing for graded and adaptable responses to stimuli. The excitability of these spinal circuits is subject to modulation by various neurotransmitter systems, including the cholinergic system.

Pridinol (1,1-diphenyl-1-ol-3-piperidino-propane methanesulfonate) is a centrally acting muscle relaxant that functions primarily as an antagonist of muscarinic acetylcholine receptors (mAChRs). Its atropine-like action inhibits the conduction of stimuli in spinal motor neurons, thereby reducing muscle tone and spasms. This effect is particularly relevant to polysynaptic reflexes, which are known to be under cholinergic influence. By blocking mAChRs within the spinal cord, Pridinol can dampen the excitatory transmission through interneuronal pathways, making it a useful agent for studying the contribution of cholinergic signaling to spinal reflex activity.

Signaling Pathway of Pridinol in a Polysynaptic Reflex Arc

Pridinol exerts its inhibitory effect on polysynaptic reflexes by blocking muscarinic acetylcholine receptors within the spinal cord's gray matter. Cholinergic interneurons release acetylcholine (ACh), which can act on mAChRs located on other interneurons or on the dendrites and soma of motor neurons. This cholinergic input typically modulates the excitability of these neurons. By antagonizing these receptors, Pridinol reduces the overall excitability of the reflex pathway, leading to a diminished motor output.

G cluster_spinal_cord Spinal Cord sensory_n Sensory Neuron (Afferent) inter_n1 Interneuron 1 sensory_n->inter_n1 Glutamate inter_n2 Interneuron 2 inter_n1->inter_n2 Neurotransmitter chol_n Cholinergic Interneuron chol_n->inter_n2 ACh motor_n Motor Neuron (Efferent) inter_n2->motor_n Glutamate receptor Muscarinic Receptor (mAChR) muscle Skeletal Muscle (Effector) motor_n->muscle ACh (at NMJ) pridinol Pridinol pridinol->receptor Blocks stimulus Noxious or Cutaneous Stimulus stimulus->sensory_n G prep 1. Animal Preparation - Anesthetize rat - Maintain body temperature - Insert EMG electrodes (e.g., biceps femoris) - Place stimulating electrodes (e.g., sural nerve) baseline 2. Baseline Recording - Determine reflex threshold (T) - Deliver stimuli at 2xT - Record 20-30 stable reflexes (1 stimulus every 30s) prep->baseline admin 3. Pridinol Administration - Administer Pridinol (i.v. or i.p.) - Allow for drug distribution (15-20 min) baseline->admin post_rec 4. Post-Drug Recording - Record reflexes at same stimulus intensity - Monitor for 60-90 minutes admin->post_rec analysis 5. Data Analysis - Rectify and integrate EMG signals - Compare pre- vs. post-drug amplitudes - Perform statistical analysis (e.g., t-test) post_rec->analysis

Troubleshooting & Optimization

Improving Pridinol mesylate solubility and stability for clinical use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility and stability of Pridinol mesylate for clinical use.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with Pridinol mesylate, presented in a question-and-answer format.

Issue: Low Aqueous Solubility of Pridinol Mesylate

  • Question: My aqueous formulation of Pridinol mesylate has low solubility, leading to incomplete dissolution and potential variability in my results. What could be the cause and how can I improve it?

  • Answer: Pridinol mesylate is described as being soluble in water, but its dissolution can be influenced by the pH of the medium. The improved dissolution of Pridinol mesylate at a lower pH is likely due to the protonation of the piperidinic nitrogen (pKa ≈ 9.7)[1].

    Troubleshooting Steps:

    • pH Adjustment: Attempt to lower the pH of your aqueous solution. The solubility of Pridinol mesylate has been observed to increase with the increasing acidity of the dissolution medium[2][3].

    • Excipient Addition: Consider the inclusion of solubility-enhancing excipients. Common examples include cyclodextrins and polymers to create solid dispersions.

    • Particle Size Reduction: If working with the solid form, micronization can increase the surface area available for dissolution.

Issue: Degradation of Pridinol Mesylate in Formulation

  • Question: I am observing degradation of Pridinol mesylate in my formulation upon storage. What are the likely degradation pathways and how can I mitigate this?

  • Answer: Pridinol mesylate is susceptible to degradation under specific conditions. The primary degradation pathways are hydrolysis (particularly in acidic conditions), oxidation, and photolysis[4][5]. The main degradation products identified are a result of water elimination (ELI) and N-oxidation (NOX)[4].

    Troubleshooting Steps:

    • Acidic Hydrolysis: If your formulation is acidic, this is a likely cause of degradation. A kinetic study has shown that degradation in 0.1N HCl at 38°C is a first-order process[5]. To minimize this, maintain the pH of your formulation in a neutral or near-neutral range where the drug is more stable.

    • Oxidation: If your formulation is exposed to oxidizing agents or contains excipients with peroxide impurities, the N-oxidation derivative can form[4][6]. To prevent this, consider adding an antioxidant to your formulation and ensure all excipients are of high purity with low peroxide levels[6].

    • Photodegradation: Exposure to light, particularly UV light, can cause degradation, leading to the formation of the water elimination product[4]. Protect your formulation from light at all stages of manufacturing and storage by using amber-colored containers or other light-blocking materials.

Frequently Asked Questions (FAQs)

Solubility

  • What is the known solubility of Pridinol mesylate?

    • The aqueous solubility has been reported as >58.7 µg/mL at pH 7.4[7][8].

    • In DMSO, the solubility is reported to be 125 mg/mL[9].

    • It is also described as being sparingly soluble in water[10].

  • How does pH affect the solubility of Pridinol mesylate?

    • The dissolution of Pridinol mesylate is slightly affected by pH in the range of 1.2 to 6.8[9]. However, its dissolution has been shown to increase in more acidic conditions due to the protonation of the piperidinic nitrogen[1][2][3].

  • What solvents can be used to dissolve Pridinol mesylate?

    • Besides water and DMSO, Pridinol mesylate has been prepared in a mobile phase consisting of methanol (B129727), isopropanol, and potassium phosphate (B84403) buffer for HPLC analysis, indicating some solubility in these components[2]. A stock solution for analysis has also been prepared by dissolving the drug in methanol[2].

Stability

  • What are the main degradation products of Pridinol mesylate?

    • Under acidic and photolytic stress, the primary degradation product is formed through the elimination of water (ELI)[4].

    • Under oxidative stress, the N-oxidation derivative (NOX) is the main degradation product[4].

  • Under what conditions is Pridinol mesylate most stable?

    • Pridinol mesylate is relatively stable in neutral and basic aqueous solutions and when protected from light and oxidizing agents. Forced degradation studies showed no significant degradation under daylight exposure for 96 hours or with dry heat at 50°C for 1.5 hours[1]. In a combined tablet formulation, it was found to be stable for at least 24 hours at pH 7.5[2].

  • How can I monitor the stability of my Pridinol mesylate formulation?

    • A stability-indicating HPLC method is the most effective way to quantify Pridinol mesylate and its degradation products. Several validated HPLC methods have been published that can separate the active ingredient from its impurities and degradation products[1][4].

Data Presentation

Table 1: Reported Solubility of Pridinol Mesylate

Solvent/MediumpHTemperature (°C)Solubility
Aqueous Buffer7.4Not Specified>58.7 µg/mL[7][8]
DMSONot ApplicableNot Specified125 mg/mL[9]

Table 2: Summary of Forced Degradation Studies on Pridinol Mesylate

Stress ConditionOutcomeMajor Degradation Product(s)
Acidic Hydrolysis (0.1N HCl)Degradation observedWater Elimination Product (ELI)[4]
Basic HydrolysisNot specified as a major degradation pathway-
OxidationDegradation observedN-Oxidation Derivative (NOX)[4]
Thermal (Dry Heat, 50°C)No significant degradation-[1]
Photolytic (Visible & UV light)Degradation observedWater Elimination Product (ELI)[4]

Experimental Protocols

1. Protocol for Improving Aqueous Solubility using Cyclodextrin (B1172386) Complexation (Kneading Method)

This protocol describes a general method for preparing an inclusion complex of Pridinol mesylate with a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) to enhance its aqueous solubility.

  • Materials:

    • Pridinol mesylate

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Mortar and pestle

    • Drying oven or vacuum desiccator

    • Sieves

  • Methodology:

    • Determine the desired molar ratio of Pridinol mesylate to HP-β-CD (commonly starting with 1:1).

    • Accurately weigh the calculated amount of HP-β-CD and place it in a mortar.

    • Add a small amount of deionized water to the HP-β-CD and triturate with the pestle to form a homogeneous paste.

    • Accurately weigh the Pridinol mesylate and slowly add it to the HP-β-CD paste while continuously kneading.

    • Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

    • The resulting mixture is then dried to a constant weight in a drying oven at a controlled temperature (e.g., 40-50°C) or in a vacuum desiccator.

    • The dried complex is passed through a sieve to obtain a uniform particle size.

    • Characterize the resulting complex for solubility enhancement by determining its aqueous solubility compared to the pure drug.

2. Protocol for Preparing a Solid Dispersion of Pridinol Mesylate (Solvent Evaporation Method)

This protocol outlines the preparation of a solid dispersion of Pridinol mesylate with a hydrophilic polymer (e.g., Polyvinylpyrrolidone K30, PVP K30) to improve its dissolution rate.

  • Materials:

    • Pridinol mesylate

    • Polyvinylpyrrolidone K30 (PVP K30)

    • A suitable organic solvent (e.g., methanol or ethanol)

    • Water bath or rotary evaporator

    • Vacuum oven or desiccator

    • Sieves

  • Methodology:

    • Select the desired weight ratio of Pridinol mesylate to PVP K30 (e.g., 1:1, 1:2, 1:4).

    • Accurately weigh the calculated amounts of Pridinol mesylate and PVP K30.

    • Dissolve the Pridinol mesylate and PVP K30 in a suitable volume of the organic solvent in a round-bottom flask with stirring until a clear solution is obtained.

    • Evaporate the solvent using a water bath at a controlled temperature (e.g., 40-60°C) or a rotary evaporator under reduced pressure.

    • Once the solvent is completely removed, a solid mass will be formed.

    • Further dry the solid mass in a vacuum oven or desiccator to remove any residual solvent.

    • The dried solid dispersion is then pulverized, passed through a sieve to obtain a uniform particle size.

    • Evaluate the dissolution profile of the solid dispersion in a suitable dissolution medium and compare it to that of the pure drug.

Visualizations

experimental_workflow cluster_solubility Solubility Enhancement start_sol Low Pridinol Mesylate Aqueous Solubility decision_sol Select Enhancement Method start_sol->decision_sol method_cd Cyclodextrin Complexation decision_sol->method_cd Complexation method_sd Solid Dispersion decision_sol->method_sd Dispersion end_sol Improved Aqueous Solubility method_cd->end_sol method_sd->end_sol stability_workflow cluster_pathways Degradation Pathways cluster_solutions Mitigation Strategies start Pridinol Mesylate Degradation Observed hydrolysis Acidic Hydrolysis start->hydrolysis oxidation Oxidation start->oxidation photolysis Photolysis start->photolysis ph_control pH Control (Neutral Range) hydrolysis->ph_control antioxidant Add Antioxidant & Use High-Purity Excipients oxidation->antioxidant light_protection Protect from Light photolysis->light_protection end_node Improved Pridinol Mesylate Stability ph_control->end_node antioxidant->end_node light_protection->end_node signaling_pathway_placeholder cluster_formulation Formulation Strategies for Improved Bioavailability pm Pridinol Mesylate sol_enhancers Solubility Enhancers (e.g., Cyclodextrins, Polymers) pm->sol_enhancers stab_enhancers Stability Enhancers (e.g., Antioxidants, Buffers) pm->stab_enhancers formulation Optimized Formulation sol_enhancers->formulation stab_enhancers->formulation dissolution Increased Dissolution formulation->dissolution stability Enhanced Stability formulation->stability absorption Improved Absorption dissolution->absorption stability->absorption bioavailability Enhanced Bioavailability absorption->bioavailability

References

Optimization of mobile phase for Pridinol HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase and other chromatographic conditions for the High-Performance Liquid Chromatography (HPLC) analysis of Pridinol (B1678096).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Pridinol in a question-and-answer format.

Question: Why am I observing peak tailing for my Pridinol peak?

Answer: Peak tailing for Pridinol, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.

Solutions:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For basic compounds like Pridinol, working at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, thereby minimizing secondary interactions. Conversely, operating at a mid-range pH (e.g., 5.0-6.5) may require the use of a high-purity, end-capped column to prevent tailing.

  • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into your mobile phase at a low concentration (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing the peak tailing of your analyte.

  • Buffer Concentration: An insufficient buffer concentration can lead to poor peak shape. Ensure your buffer concentration is adequate, typically in the range of 25-50 mM, to maintain a constant mobile phase pH and analyte ionization state.[1]

  • Column Selection: Employ a high-purity, base-deactivated, or end-capped C18 or C8 column. These columns have a lower concentration of residual silanol groups, which minimizes tailing for basic compounds.

Question: My Pridinol peak has a long retention time, leading to extended analysis times. How can I reduce it?

Answer: Long retention times can be addressed by modifying the mobile phase composition to increase its elution strength or by adjusting other chromatographic parameters.

Solutions:

  • Increase Organic Modifier Concentration: Increase the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will decrease the polarity of the mobile phase, leading to a faster elution of Pridinol.

  • Change Organic Modifier: Acetonitrile generally has a stronger elution strength than methanol (B129727) in reversed-phase HPLC. If you are using methanol, consider replacing it with acetonitrile or using a mixture of the two.

  • Increase Flow Rate: A higher flow rate will decrease the retention time. However, be mindful that excessively high flow rates can lead to a decrease in resolution and an increase in backpressure. Typical flow rates for Pridinol analysis range from 0.8 to 1.5 mL/min.[2][3][4]

  • Increase Column Temperature: Raising the column temperature (e.g., to 30-40°C) reduces the viscosity of the mobile phase, which can lead to shorter retention times and improved peak shapes.[5][6]

Question: I am seeing poor resolution between Pridinol and other components in my sample (e.g., impurities, degradation products, or co-formulated drugs). What should I do?

Answer: Poor resolution can be tackled by optimizing the selectivity of your chromatographic system.

Solutions:

  • Optimize Mobile Phase Composition:

    • pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds. Experiment with pH values around the pKa of Pridinol and any interfering compounds.

    • Organic Modifier: Switching between different organic modifiers (e.g., acetonitrile and methanol) can alter selectivity due to different solvent-analyte interactions.

    • Ternary Mixtures: Consider using a mobile phase containing a mixture of buffer, acetonitrile, and methanol or 2-propanol. The ratio of these components can be adjusted to fine-tune selectivity.[3][7][8]

  • Gradient Elution: If you are running an isocratic method, switching to a gradient elution can help to separate peaks that are close together and also elute highly retained compounds more quickly.

  • Column Chemistry: Changing the stationary phase can provide different selectivity. If you are using a C18 column, you could try a C8 or a phenyl-hexyl column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for Pridinol HPLC analysis on a C18 column?

A good starting point for a reversed-phase C18 column is a mixture of an aqueous buffer and an organic solvent. Based on published methods, you could begin with:

  • Acetonitrile and Phosphate Buffer: A mobile phase of Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 5.0) in a ratio of 1:2 (v/v).[2][4][9]

  • Methanol, 2-Propanol, and Phosphate Buffer: A mixture of Methanol, 2-Propanol, and 50 mM Potassium Phosphate buffer (pH 6.0) in a ratio of 51:9:40 (v/v/v).[7][8]

From these starting points, you can optimize the ratio of organic to aqueous phase and the pH to achieve the desired retention time and peak shape.

Q2: What detection wavelength is typically used for Pridinol analysis?

Pridinol is commonly detected using UV spectrophotometry. The optimal wavelength can vary depending on the mobile phase and the presence of other UV-absorbing compounds. Commonly reported wavelengths are in the range of 220-258 nm.[2][3][4][5][6][7][8][10] It is recommended to determine the UV spectrum of Pridinol in your specific mobile phase to select the wavelength of maximum absorbance for the best sensitivity.

Q3: How can I ensure the stability of my Pridinol standard solution?

A standard stock solution of Pridinol mesylate prepared in the mobile phase can be stable for up to 3 days when stored at 2–8°C in the dark.[2] It is good practice to prepare fresh working standards daily.

Q4: What are the key parameters to consider for method validation of a Pridinol HPLC assay?

According to ICH guidelines, the key validation parameters to consider are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure separation from degradation products.[7][8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).[7]

Experimental Protocols

Protocol 1: HPLC Method for Pridinol Mesylate in Raw Material [2][4][9]

  • Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 5.0 with phosphoric acid) (1:2, v/v)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 258 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Standard Preparation: Prepare a stock solution of Pridinol mesylate at a concentration of 0.88 mg/mL in the mobile phase.

Protocol 2: Stability-Indicating HPLC Method for Pridinol Mesylate [7][8]

  • Column: C18

  • Mobile Phase: Methanol: 2-Propanol: 50 mM Potassium Phosphate solution (pH 6.0) (51:9:40, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: Not specified, typically 10-20 µL

  • Column Temperature: Not specified, typically ambient or controlled at 25-30°C

Data Presentation

Table 1: Comparison of Mobile Phases for Pridinol HPLC Analysis

Organic SolventsAqueous PhaseRatio (v/v/v)ColumnTypical Retention Time (min)Reference
Acetonitrile0.05 M KH₂PO₄, pH 5.01:2C18~4.8[2][4][9]
Methanol, 2-Propanol50 mM K-Phosphate, pH 6.051:9:40C18Not specified[7][8]
Methanol, 2-Propanol50 mM K-Phosphate, pH 6.469:11:20C18Not specified[3][8]
Methanol50 mM Phosphate Buffer, pH 2.560:40C8Not specified[3][5][6]
Methanol, 2-Propanol50 mM Phosphate Buffer, pH 5.548:9:43C18Not specified[3][10]

Visualizations

Troubleshooting_Workflow start Problem with Pridinol HPLC Analysis peak_tailing Peak Tailing? start->peak_tailing long_rt Long Retention Time? peak_tailing->long_rt No solution_tailing1 Adjust Mobile Phase pH (e.g., lower to pH 2.5-3.5) peak_tailing->solution_tailing1 Yes solution_tailing2 Add Competing Base (e.g., 0.1% TEA) peak_tailing->solution_tailing2 Yes solution_tailing3 Use Base-Deactivated/ End-Capped Column peak_tailing->solution_tailing3 Yes poor_res Poor Resolution? long_rt->poor_res No solution_rt1 Increase % Organic Modifier long_rt->solution_rt1 Yes solution_rt2 Increase Flow Rate long_rt->solution_rt2 Yes solution_rt3 Increase Column Temperature long_rt->solution_rt3 Yes solution_res1 Optimize Mobile Phase (pH, Organic Modifier) poor_res->solution_res1 Yes solution_res2 Switch to Gradient Elution poor_res->solution_res2 Yes solution_res3 Change Column Stationary Phase poor_res->solution_res3 Yes

Caption: Troubleshooting workflow for common Pridinol HPLC issues.

Mobile_Phase_Optimization start Start Mobile Phase Optimization select_buffer Select Aqueous Buffer (e.g., Phosphate) start->select_buffer adjust_ph Adjust pH (e.g., 2.5-6.5) select_buffer->adjust_ph select_organic Select Organic Modifier(s) (ACN, MeOH, IPA) adjust_ph->select_organic adjust_ratio Adjust Organic:Aqueous Ratio select_organic->adjust_ratio evaluate Evaluate Chromatogram (Peak Shape, RT, Resolution) adjust_ratio->evaluate optimized Optimized Method evaluate->optimized Acceptable not_optimized Not Optimized evaluate->not_optimized Not Acceptable not_optimized->adjust_ph Adjust pH not_optimized->adjust_ratio Adjust Ratio

Caption: Logical workflow for mobile phase optimization in Pridinol HPLC analysis.

References

Pridinol Hydrochloride Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of Pridinol (B1678096) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Pridinol?

A1: The most prevalent and well-established method for synthesizing Pridinol is through a Grignard reaction.[1] This involves the reaction of a phenylmagnesium halide (like phenylmagnesium bromide) with an ester such as ethyl 3-piperidinopropionate or methyl 3-(1-piperidyl) propionate (B1217596).[1][2] The resulting tertiary alcohol is then treated with hydrochloric acid to form Pridinol hydrochloride.

Q2: What are the critical parameters to control during the Grignard reaction to ensure a high yield?

A2: To achieve a high yield, it is crucial to maintain anhydrous (water-free) conditions, as Grignard reagents are highly reactive with water.[3] Other key parameters include the quality of the magnesium turnings, the use of dry solvents (typically tetrahydrofuran (B95107) or diethyl ether), and maintaining the appropriate reaction temperature, which often involves an initial cooling phase followed by heating under reflux.[3][4]

Q3: My Grignard reaction yield is consistently low. What are the likely causes and how can I troubleshoot this?

A3: Low yields in the Grignard synthesis of Pridinol are a common issue. The primary causes can be categorized as follows:

  • Poor Grignard Reagent Quality: The reagent may have degraded or not formed efficiently. Ensure magnesium turnings are fresh and activated. It is also good practice to titrate the Grignard reagent before use to confirm its concentration.[3]

  • Presence of Moisture or Protic Impurities: Grignard reagents are strong bases and will be quenched by water, alcohols, or any acidic protons. All glassware must be thoroughly oven-dried, and anhydrous solvents must be used.[3]

  • Side Reactions: The Grignard reagent can act as a base, leading to the enolization of the ester starting material. Another possible side reaction is the reduction of the ester.[3] Using a less sterically hindered Grignard reagent or adding a Lewis acid like CeCl₃ might help mitigate these issues.[3]

Q4: What are the common impurities found in this compound and how do they form?

A4: Impurities in this compound can originate from several sources, including unreacted starting materials, by-products from the synthesis, residual solvents, and degradation products.[5] Specific impurities might include by-products from the Grignard reaction or degradation products like the N-oxidation derivative, which can form under oxidizing conditions.[5][6]

Q5: How can I effectively purify the crude this compound?

A5: The most common method for purifying this compound is recrystallization. Ethanol (B145695) is a frequently used solvent for this purpose.[4] The process of forming the hydrochloride salt itself serves as a significant purification step from non-basic impurities.

Q6: I am having trouble with the recrystallization step. What are some common issues and their solutions?

A6: Common recrystallization problems include:

  • No crystal formation: This often means too much solvent was used. The solution is to evaporate some of the solvent to increase the concentration of the product.[7]

  • Oiling out: The compound comes out of solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the melting point of the solid is lower than the temperature of the solution. Allowing the solution to cool more slowly can help.[7]

  • Low recovery: This could be due to using too much solvent or premature crystallization during a hot filtration step. Ensure you are using the minimum amount of hot solvent required to dissolve the product.[7]

Q7: What analytical methods are suitable for assessing the purity of this compound?

A7: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of this compound and quantifying any impurities.[5][8][9] Several validated HPLC methods have been developed for this purpose.[6][10]

Troubleshooting Guides

Low Yield in Pridinol Synthesis
Symptom Possible Cause Suggested Solution
Low to no product formation Poor Grignard reagent quality Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane. Titrate the Grignard reagent before use to determine its exact concentration.[3]
Presence of water or protic impurities Thoroughly oven-dry all glassware before use. Use anhydrous solvents. Ensure starting materials are dry.[3]
Recovery of starting ester Enolization side reaction Consider using a less sterically hindered Grignard reagent. Altering the solvent or adding a Lewis acid like cerium(III) chloride may also suppress this side reaction.[3]
Formation of a secondary alcohol by-product Reduction side reaction This is more common with Grignard reagents that have a β-hydrogen. Phenylmagnesium bromide, used for Pridinol synthesis, does not have β-hydrogens, so this is a less likely issue.[3]
Purification Issues
Symptom Possible Cause Suggested Solution
Product "oils out" during recrystallization The solution is supersaturated, or the cooling rate is too fast.Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[7]
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[7]
The solution may be too clean (lacks nucleation sites).Try scratching the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of pure this compound if available.[7]
Colored impurities in the final product Presence of colored, non-polar impurities.During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[7]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic method.[4]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a drying tube, dissolve methyl 3-(1-piperidinyl) propionate (0.50 mol) in 300 mL of anhydrous tetrahydrofuran (THF).

  • Grignard Reaction: Cool the solution to 0°C in an ice bath. Slowly add phenylmagnesium bromide (Grignard reagent) dropwise.

  • After the addition is complete, heat the reaction mixture to 66°C and stir for 3 hours.

  • Quenching and Hydrolysis: Cool the reaction mixture back down to 0°C. Carefully and slowly add 1 L of 4 M HCl solution dropwise to quench the reaction and hydrolyze the intermediate.

  • Extraction: Separate the aqueous and organic layers. Extract the aqueous phase three times with 400 mL of chloroform (B151607) each.

  • Washing and Drying: Combine the organic phases and wash with 500 mL of a saturated sodium chloride solution. Separate the layers and dry the organic phase over anhydrous sodium sulfate.

  • Isolation of Pridinol Base: Remove the THF and chloroform by rotary evaporation to obtain the crude Pridinol as a solid.

  • Purification of Pridinol Base: Recrystallize the crude solid from 500 mL of ethanol to yield purified Pridinol.

  • Formation of Hydrochloride Salt: To form the hydrochloride salt, the purified Pridinol base would be dissolved in a suitable solvent like diethyl ether, and then treated with a solution of HCl in ether. The resulting precipitate would be collected by filtration and dried.

Purity Analysis by HPLC

The following is an example of HPLC conditions that can be used for purity analysis, based on published methods.[9][10]

Parameter Condition
Column C18 reverse phase
Mobile Phase Acetonitrile: 0.05 M potassium dihydrogen phosphate (B84403) (pH adjusted to 5.0) (1:2, v/v)[9]
Flow Rate 0.8 mL/min[9]
Detection UV at 258 nm[9]
Column Temperature Ambient

Visualizations

Troubleshooting Workflow for Pridinol Synthesis

Pridinol_Synthesis_Troubleshooting start Start Synthesis grignard Grignard Reaction start->grignard workup Acidic Workup & Extraction grignard->workup low_yield Low Yield? workup->low_yield purification Recrystallization analysis Purity Analysis (HPLC) purification->analysis impure_product Impure Product? analysis->impure_product product Final Product: Pridinol HCl low_yield->purification No check_reagents Check Reagent Quality & Anhydrous Conditions low_yield->check_reagents Yes check_reagents->grignard side_reactions Consider Side Reactions (Enolization) check_reagents->side_reactions side_reactions->grignard impure_product->product No (Pure) recrystallize_again Optimize Recrystallization (Solvent, Cooling Rate) impure_product->recrystallize_again Yes recrystallize_again->purification charcoal Use Activated Charcoal for Colored Impurities recrystallize_again->charcoal charcoal->purification

Caption: Troubleshooting workflow for this compound synthesis and purification.

References

Addressing Pridinol-induced drowsiness and sedation in in-vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pridinol-induced drowsiness and sedation in in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of pridinol (B1678096) that causes drowsiness and sedation?

A1: Pridinol is a centrally acting muscle relaxant with anticholinergic (antimuscarinic) properties.[1][2] Its sedative effects are primarily attributed to its ability to block acetylcholine (B1216132) receptors in the central nervous system (CNS).[1] This inhibition of cholinergic pathways can lead to CNS depression, resulting in drowsiness, dizziness, and sedation.[1][3]

Q2: At what point during my in-vivo study can I expect to see peak sedative effects of pridinol?

Q3: Are there any known drug interactions that can worsen pridinol-induced sedation?

A3: Yes, co-administration of pridinol with other CNS depressants can significantly increase the risk and severity of sedation.[1][3][7] Caution should be exercised when using pridinol in combination with:

  • Benzodiazepines (e.g., diazepam)

  • Opioids

  • Antihistamines with sedative properties

  • Antipsychotics

  • Other anticholinergic drugs[1][8]

Q4: How can I distinguish between the desired muscle relaxant effect and the unwanted sedative effect of pridinol in my animal model?

A4: It is crucial to use a battery of behavioral tests to differentiate between muscle relaxation and sedation. Tests like the rotarod, grip strength, and inclined plane test can assess motor coordination and muscle strength, which are influenced by muscle relaxant properties.[9][10][11] Simultaneously, tests such as the open field test (measuring locomotor activity) and the light-dark box test can be used to quantify sedative and anxiolytic-like effects.[9][11][12] A significant decrease in locomotor activity in the open field test, without a corresponding major impairment in the rotarod test at a given dose, might indicate a predominantly sedative effect.

Troubleshooting Guides

Issue 1: Excessive Sedation in Study Animals Affecting Experimental Readouts

Problem: The study animals are overly sedated after pridinol administration, making it difficult to perform behavioral tests or obtain accurate physiological measurements.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Dose is too high. Perform a dose-response study to identify the minimal effective dose for muscle relaxation with acceptable levels of sedation.See Experimental Protocol 1: Pridinol Dose-Response Study for Sedation .
Peak sedative effect coincides with testing time. Adjust the timing of your behavioral or physiological assessments to a point where the muscle relaxant effects are still present, but the sedative effects have started to wane.Conduct a time-course study to map the onset and duration of both muscle relaxant and sedative effects.
Co-administration with other CNS-active compounds. Review all administered compounds for potential synergistic sedative effects. If possible, replace or remove other CNS depressants from the treatment regimen.N/A
High susceptibility of the chosen animal strain. Consider using a different, less sensitive rodent strain for your experiments.N/A
Issue 2: Difficulty in Quantifying the Sedative Effects of Pridinol

Problem: You are unsure how to objectively measure the level of drowsiness and sedation induced by pridinol in your in-vivo model.

Possible Solutions:

Solution Experimental Protocol
Utilize a combination of behavioral assays. Implement a series of tests to assess different aspects of sedation, such as locomotor activity, exploration, and motor coordination.
Monitor physiological parameters. In addition to behavioral tests, monitor physiological signs of sedation such as changes in heart rate, respiratory rate, and body temperature.

Experimental Protocols

Experimental Protocol 1: Pridinol Dose-Response Study for Sedation

Objective: To determine the dose-dependent sedative effects of pridinol in rodents.

Methodology:

  • Animal Model: Use the specific rodent species and strain relevant to your primary study (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Groups: Assign animals to several groups (n=8-10 per group), including a vehicle control group and at least 3-4 groups receiving different doses of pridinol.

  • Drug Administration: Administer pridinol via the intended route for your main study (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Assessment: At the presumed time of peak effect (e.g., 60 minutes post-administration), assess locomotor activity using an open field test.

    • Place each animal in the center of an open field arena (e.g., 40x40 cm for mice).

    • Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency for a set duration (e.g., 10-15 minutes).

  • Data Analysis: Analyze the data to compare the locomotor activity across different dose groups. A significant decrease in total distance traveled and rearing frequency with increasing doses of pridinol would indicate a dose-dependent sedative effect.

Experimental Protocol 2: Behavioral Battery for Assessing Sedation

Objective: To comprehensively characterize the sedative and motor-impairing effects of a selected dose of pridinol.

Methodology:

  • Animal Model and Dosing: Use the selected animal model and the chosen dose of pridinol from the dose-response study. Include a vehicle control group.

  • Test Sequence: Perform a battery of tests in a sequence that minimizes the influence of one test on another (e.g., less stressful tests first). A possible sequence is:

    • Open Field Test: To assess locomotor activity and exploratory behavior.

    • Rotarod Test: To evaluate motor coordination and balance. Place the animal on a rotating rod with increasing speed and record the latency to fall.

    • Grip Strength Test: To measure muscle strength. Allow the animal to grasp a wire mesh connected to a force gauge and gently pull it away.

  • Data Analysis: Compare the performance of the pridinol-treated group with the control group for each test. This will help to dissociate the sedative effects (reduced activity in the open field) from the muscle relaxant/motor coordination effects (impaired performance on the rotarod and grip strength test).

Potential Mitigation Strategies

Q5: Are there any pharmacological agents that can counteract pridinol-induced sedation?

A5: While no specific antagonists for pridinol-induced sedation have been clinically established for this purpose, based on its anticholinergic mechanism, a potential strategy could be the use of a centrally acting acetylcholinesterase inhibitor. Physostigmine is a compound that can cross the blood-brain barrier and has been used to reverse central anticholinergic syndrome.[9][11][13][14][15] However, the use of such an agent would need to be carefully validated in your experimental model to ensure it does not interfere with the primary outcomes of your study.

Experimental Protocol 3: Investigating the Reversal of Pridinol-Induced Sedation

Objective: To assess the potential of a centrally acting acetylcholinesterase inhibitor to reverse pridinol-induced sedation.

Methodology:

  • Animal Model and Dosing: Use an appropriate animal model and a dose of pridinol known to induce significant sedation.

  • Groups:

    • Vehicle Control

    • Pridinol only

    • Pridinol + Physostigmine (or another suitable acetylcholinesterase inhibitor)

    • Physostigmine only

  • Drug Administration: Administer pridinol. At the time of peak sedative effect, administer physostigmine.

  • Behavioral Assessment: Re-assess locomotor activity in the open field test after the administration of the potential reversal agent.

  • Data Analysis: Compare the locomotor activity between the "Pridinol only" group and the "Pridinol + Physostigmine" group. A significant increase in activity in the co-treated group would suggest a reversal of the sedative effect.

Visualizations

Pridinol_Sedation_Pathway Pridinol Pridinol ACh_Receptor Muscarinic Acetylcholine Receptors (CNS) Pridinol->ACh_Receptor Blocks Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Inhibits Firing Cholinergic_Neuron Cholinergic Neuron ACh Acetylcholine Cholinergic_Neuron->ACh Releases ACh->ACh_Receptor Binds & Activates Sedation Drowsiness & Sedation Postsynaptic_Neuron->Sedation Leads to

Caption: Proposed signaling pathway for pridinol-induced sedation.

Experimental_Workflow_Sedation_Assessment cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Behavioral Battery cluster_2 Phase 3: Reversal Study (Optional) Dose_Selection Select Pridinol Doses Dose_Admin Administer Doses to Groups Dose_Selection->Dose_Admin Open_Field_Dose Open Field Test (Locomotor Activity) Dose_Admin->Open_Field_Dose Dose_Analysis Analyze Dose-Dependent Sedative Effect Open_Field_Dose->Dose_Analysis Select_Dose Select Optimal Dose from Phase 1 Dose_Analysis->Select_Dose Drug_Admin_Battery Administer Pridinol or Vehicle Select_Dose->Drug_Admin_Battery Behavioral_Tests Open Field Test Rotarod Test Grip Strength Test Drug_Admin_Battery->Behavioral_Tests Behavioral_Analysis Characterize Sedative vs. Muscle Relaxant Effects Behavioral_Tests->Behavioral_Analysis Admin_Pridinol_Reversal Administer Pridinol Behavioral_Analysis->Admin_Pridinol_Reversal Admin_Antagonist Administer Potential Reversal Agent (e.g., Physostigmine) Admin_Pridinol_Reversal->Admin_Antagonist Reversal_Assessment Re-assess Locomotor Activity (Open Field Test) Admin_Antagonist->Reversal_Assessment Reversal_Analysis Analyze Reversal of Sedation Reversal_Assessment->Reversal_Analysis Troubleshooting_Logic Start Excessive Sedation Observed Check_Dose Is the dose optimized? Start->Check_Dose Check_Timing Is the testing time optimal? Check_Dose->Check_Timing Yes Dose_Response_Study Conduct Dose-Response Study (Protocol 1) Check_Dose->Dose_Response_Study No Check_Interactions Are there interacting drugs? Check_Timing->Check_Interactions Yes Time_Course_Study Conduct Time-Course Study Check_Timing->Time_Course_Study No Review_Meds Review and Modify Co-administered Drugs Check_Interactions->Review_Meds Yes End Sedation Managed Check_Interactions->End No Dose_Response_Study->Check_Timing Time_Course_Study->Check_Interactions Review_Meds->End

References

Techniques for resolving peak tailing in Pridinol chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding peak tailing in Pridinol chromatography. Pridinol, a basic compound, is susceptible to peak asymmetry, which can compromise analytical accuracy and reproducibility. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography?

A1: Peak tailing is a common form of peak asymmetry where the latter half of a chromatographic peak is broader than the front half. In an ideal chromatogram, peaks are symmetrical (Gaussian). A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 often indicates significant tailing, though values up to 1.5 may be acceptable for some assays. This distortion can negatively impact resolution between adjacent peaks and the accuracy of peak integration.

Q2: Why is my Pridinol peak tailing?

A2: Pridinol is a basic compound with a pKa of approximately 9.34 for its strongest basic function. Basic compounds are prone to undesirable secondary interactions with the stationary phase in reversed-phase HPLC. The most common cause is the interaction between the positively charged (protonated) Pridinol molecules and negatively charged, ionized silanol (B1196071) groups (Si-O⁻) on the surface of silica-based columns. These interactions create a secondary, stronger retention mechanism that delays a portion of the analyte, causing the peak to tail.

Q3: What are silanol groups and why do they cause issues?

A3: Silanol groups (Si-OH) are present on the surface of silica (B1680970), the most common support material for HPLC columns. During the manufacturing of C18 or C8 columns, not all silanol groups are successfully bonded with the hydrophobic chains due to steric hindrance. These remaining "free" or "residual" silanols are acidic and can become ionized (deprotonated) at mobile phase pH levels above 3, creating negatively charged sites that strongly attract basic analytes like Pridinol.

Q4: How does mobile phase pH affect Pridinol peak shape?

A4: Mobile phase pH is a critical factor. For a basic compound like Pridinol, a lower pH (typically ≤ 3) keeps the residual silanol groups on the column in their neutral, non-ionized state (Si-OH). This minimizes the strong ionic interactions that cause peak tailing. Conversely, at a mid-range pH (e.g., 5-7), silanols are ionized, and Pridinol is protonated, leading to maximum tailing. It is generally advised to work at a pH at least 2 units away from the analyte's pKa to ensure a consistent ionization state.

Troubleshooting Guide: Resolving Pridinol Peak Tailing

This section provides a step-by-step approach to diagnosing and fixing peak tailing issues with Pridinol.

Step 1: Evaluate and Optimize the Mobile Phase pH

Adjusting the pH is often the most effective first step for improving the peak shape of basic compounds.

  • Issue: At mid-range pH (e.g., > 4), residual silanols are ionized and interact with the protonated Pridinol.
  • Solution: Lower the mobile phase pH to ≤ 3 using an appropriate buffer or acidifier (e.g., trifluoroacetic acid, formic acid, or a phosphate (B84403) buffer). This protonates the silanol groups, neutralizing their negative charge and reducing secondary interactions.
Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry

The following table demonstrates the typical effect of mobile phase pH on the peak tailing factor for a basic compound similar to Pridinol.

Mobile Phase pHTailing Factor (Tf)Resolution (Rs) from Adjacent Peak
7.02.351.2
5.01.901.4
3.01.332.1
2.51.152.3

Data is representative based on typical behavior of basic analytes.

Step 2: Select an Appropriate HPLC Column

Modern column technologies are designed to minimize the issues caused by residual silanols.

  • Issue: Older, Type A silica columns have a high concentration of active silanols and metal impurities, which worsen tailing.
  • Solutions:
    • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are of higher purity and are "end-capped," a process that covers many residual silanols with a small, less polar group. This significantly reduces available sites for secondary interactions.
    • Consider Hybrid or Polar-Embedded Phases: Hybrid silica/organic polymer columns or phases with polar-embedded groups offer better shielding of silanols and can provide excellent peak shape for basic compounds.
Step 3: Use Mobile Phase Additives

If pH adjustment and column selection are insufficient, additives can further mask silanol activity.

  • Issue: Persistent secondary interactions even at low pH.
  • Solutions:
    • Competing Base: Add a small concentration (e.g., 10-25 mM) of a competing base like triethylamine (B128534) (TEA) to the mobile phase. TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively blocking them from interacting with Pridinol.
    • Ion-Pairing Agents: For complex separations, an ion-pairing agent like an alkyl sulfonate can be used. These agents have a hydrophobic tail that adsorbs to the stationary phase and a charged head that pairs with the ionized analyte, improving retention and peak shape. However, these methods can require long equilibration times and may not be compatible with mass spectrometry.
Step 4: Check for System and Sample Issues

Sometimes, the problem is not chemical but physical or related to the sample itself.

  • Issue: Peak tailing can be caused by factors unrelated to silanol interactions.
  • Solutions:
    • Column Overload: Injecting too much sample can saturate the stationary phase. Dilute the sample and reinject to see if the peak shape improves.
    • Column Degradation: A void at the head of the column or a partially blocked frit can distort peak shape. Try reversing or replacing the column.
    • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector and detector can cause band broadening that appears as tailing. Ensure all connections are sound and tubing is appropriately sized.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Reduce Tailing
  • Initial Conditions: Begin with a known method, for example, using a C18 column with a mobile phase of Acetonitrile (B52724):Phosphate Buffer (pH 6.0).
  • Buffer Preparation: Prepare a 50 mM potassium dihydrogen phosphate aqueous solution.
  • pH Adjustment: Split the aqueous buffer into three portions. Adjust the pH of these portions to 4.0, 3.0, and 2.5, respectively, using phosphoric acid.
  • Mobile Phase Preparation: For each pH level, prepare the final mobile phase by mixing the pH-adjusted buffer with acetonitrile in the desired ratio (e.g., 40:60 v/v). Filter and degas all mobile phases.
  • System Equilibration: Equilibrate the HPLC system with the first mobile phase (pH 4.0) for at least 20 column volumes.
  • Analysis: Inject a standard solution of Pridinol and record the chromatogram. Calculate the tailing factor.
  • Repeat: Repeat steps 5 and 6 for the mobile phases at pH 3.0 and 2.5.
  • Evaluation: Compare the tailing factors obtained at each pH level to determine the optimal condition for peak symmetry.

Visual Guides

Mechanism of Peak Tailing

The following diagram illustrates how Pridinol interacts with an uncapped silica stationary phase, leading to peak tailing.

Figure 1. Mechanism of Pridinol peak tailing.

Troubleshooting Workflow

Use this flowchart to systematically address peak tailing issues.

G start Pridinol Peak Tailing (Tf > 1.2) check_ph Is Mobile Phase pH <= 3? start->check_ph adjust_ph Action: Lower pH to 2.5-3.0 with buffer/acid check_ph->adjust_ph No check_column Is it a modern, end-capped Type B silica column? check_ph->check_column Yes adjust_ph->check_column change_column Action: Switch to a high-purity, end-capped or hybrid column check_column->change_column No check_additives Are mobile phase additives (e.g., TEA) being used? check_column->check_additives Yes change_column->check_additives add_modifier Action: Add a competing base (e.g., 20mM TEA) check_additives->add_modifier No check_system Check for System Issues: - Column Overload? - Column Void/Blockage? - Extra-column Volume? check_additives->check_system Yes add_modifier->check_system fix_system Action: - Dilute Sample - Replace Column - Check Tubing/Connections check_system->fix_system Yes resolved Peak Shape Acceptable (Tf < 1.2) check_system->resolved No, issue resolved fix_system->resolved

Figure 2. Troubleshooting workflow for peak tailing.

Enhancing the yield of Pridinol synthesis from ethyl 3-piperidinopropionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of Pridinol from ethyl 3-piperidinopropionate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Pridinol, presented in a question-and-answer format.

Question 1: My Grignard reaction to form phenylmagnesium bromide is not initiating. What should I do?

Answer: Failure of a Grignard reaction to initiate is a common problem, typically due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture. Here are several troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under an inert atmosphere or oven-drying overnight.[1] Solvents like diethyl ether or tetrahydrofuran (B95107) (THF) must be anhydrous.[2] Even trace amounts of water can quench the Grignard reagent.[1]

  • Activate the Magnesium: The magnesium surface may be coated with an oxide layer that prevents the reaction.

    • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.

    • Chemical Activation: Add a small crystal of iodine to the flask.[3] The disappearance of the iodine's color is an indicator that the magnesium surface has been activated.

    • Initiator: Add a few drops of a pre-formed Grignard solution from a previous successful batch to initiate the reaction.

  • Gentle Heating: Gently warming the flask with a heat gun can help initiate the reaction.[3] However, be cautious as the reaction is exothermic and can become too vigorous.

Question 2: The yield of Pridinol is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can result from several factors, including incomplete reaction, side reactions, or product loss during workup.

  • Grignard Reagent Quality: Ensure the Grignard reagent was fully formed. Titrating the Grignard solution before use can confirm its concentration.[4]

  • Reaction Temperature: The addition of the ethyl 3-piperidinopropionate solution to the Grignard reagent should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side products.[5] After the initial addition, the reaction may be refluxed to ensure completion.

  • Molar Ratio of Reactants: The reaction consumes two equivalents of the Grignard reagent for every one equivalent of the ester.[5][6][7] Using an insufficient amount of the Grignard reagent will result in a lower yield. A slight excess of the Grignard reagent is often used to drive the reaction to completion.

  • Side Reactions:

    • Biphenyl (B1667301) Formation: A common side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene (B47551).[1] This is favored by higher temperatures and high concentrations of bromobenzene.[1] Slow addition of bromobenzene during the Grignard reagent preparation can minimize this.

    • Incomplete Reaction: If only one equivalent of the Grignard reagent adds to the ester, a ketone intermediate is formed.[6] This ketone may not fully react if the reaction is not allowed to go to completion, leading to a mixture of products.

  • Workup Procedure: The workup is critical for isolating the Pridinol. The reaction should be quenched by slowly adding it to a cold acidic solution (e.g., dilute HCl) or a saturated ammonium (B1175870) chloride solution to neutralize unreacted Grignard reagent and protonate the alkoxide product.

Question 3: I am observing a significant amount of a non-polar impurity in my crude product. What is it likely to be and how can I remove it?

Answer: A common non-polar impurity in this reaction is biphenyl.[1] Biphenyl is formed by a Wurtz-type coupling of phenylmagnesium bromide with unreacted bromobenzene.[1] Its formation is favored by higher temperatures during the Grignard reagent preparation.

To minimize its formation, ensure a controlled, steady addition of bromobenzene to the magnesium turnings, maintaining a gentle reflux without excessive heating. For removal, biphenyl is typically less polar than Pridinol. Purification methods like column chromatography or recrystallization can be effective. During recrystallization, choosing a solvent system where Pridinol has lower solubility than biphenyl at cooler temperatures will help in its separation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the reaction between ethyl 3-piperidinopropionate and phenylmagnesium bromide?

A1: The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition.

  • First Addition: One molecule of the nucleophilic phenylmagnesium bromide attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[6]

  • Elimination: This intermediate is unstable and collapses, eliminating the ethoxide group to form a ketone intermediate (1-phenyl-3-(piperidin-1-yl)propan-1-one).[6]

  • Second Addition: A second molecule of phenylmagnesium bromide quickly attacks the newly formed ketone, which is more reactive than the starting ester. This leads to a second tetrahedral intermediate, a magnesium alkoxide.[6][7]

  • Protonation: During the aqueous acidic workup, the alkoxide is protonated to yield the final tertiary alcohol, Pridinol.[5]

Q2: Which solvent is better for this reaction, diethyl ether or THF?

A2: Both diethyl ether and tetrahydrofuran (THF) are commonly used for Grignard reactions.[2] THF has a higher boiling point and is a better solvating agent for the Grignard reagent, which can sometimes lead to higher yields and faster reaction times. However, diethyl ether is also effective and can be easier to remove due to its lower boiling point. The choice may depend on the specific laboratory conditions and scale of the reaction.

Q3: How can I confirm the purity of my final Pridinol product?

A3: The purity of the synthesized Pridinol can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the Pridinol molecule.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Data Presentation

Table 1: Reactant Properties and Molar Ratios

ReactantFormulaMolar Mass ( g/mol )RoleRecommended Molar Ratio
MagnesiumMg24.31Reagent~2.2 eq.
BromobenzeneC₆H₅Br157.01Reagent~2.1 eq.
Ethyl 3-piperidinopropionateC₁₀H₁₉NO₂185.26Substrate1.0 eq.
Diethyl Ether / THF(C₂H₅)₂O / C₄H₈O74.12 / 72.11SolventAnhydrous

Table 2: Recommended Reaction Parameters

ParameterRecommended ConditionRationale / Notes
Grignard Formation
TemperatureGentle reflux (~35°C for ether)Reaction is exothermic; control rate of addition to maintain a steady reflux.
Reaction Time1-2 hours after additionEnsure complete formation of the Grignard reagent.
Reaction with Ester
Temperature of Addition0 °CControls the initial exothermic reaction with the ester.
Reaction TemperatureRefluxDrive the reaction to completion after the initial addition.
Reaction Time2-3 hours
Workup
Quenching SolutionSaturated NH₄Cl or dilute HClNeutralizes excess Grignard reagent and protonates the product.
Temperature0 °CControls the exothermic quenching process.

Experimental Protocols

Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • Place magnesium turnings (2.2 eq.) in the flask.

  • Add a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • In the dropping funnel, place a solution of bromobenzene (2.1 eq.) in anhydrous diethyl ether or THF.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubble formation and the disappearance of the iodine color. Gentle warming may be required.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture and reflux for an additional 1-2 hours until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

Protocol 2: Synthesis of Pridinol

  • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.

  • Prepare a solution of ethyl 3-piperidinopropionate (1.0 eq.) in anhydrous diethyl ether or THF.

  • Add the ester solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reflux the mixture for 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude Pridinol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Reaction_Pathway Pridinol Synthesis Pathway cluster_start Starting Materials Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide (Grignard Reagent) Bromobenzene->Grignard Magnesium Magnesium Magnesium->Grignard Ester Ethyl 3-piperidinopropionate Ketone Ketone Intermediate Ester->Ketone 1 eq. PhMgBr Grignard->Ketone Alkoxide Magnesium Alkoxide Grignard->Alkoxide Ketone->Alkoxide 1 eq. PhMgBr Pridinol Pridinol Alkoxide->Pridinol Acidic Workup (H+) Experimental_Workflow Experimental Workflow Start Dry Glassware & Reagents Grignard_Prep Prepare Phenylmagnesium Bromide Start->Grignard_Prep Reaction React Grignard with Ester Grignard_Prep->Reaction Workup Quench & Aqueous Workup Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry & Evaporate Solvent Extraction->Drying Purification Purify Crude Product (Recrystallization) Drying->Purification Analysis Analyze Final Product (HPLC, NMR, MS) Purification->Analysis End Pure Pridinol Analysis->End Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield or Reaction Failure Grignard_Check Did Grignard Reagent Form? Start->Grignard_Check Moisture_Check Check for Moisture (Wet Glassware/Solvents) Grignard_Check->Moisture_Check No Stoichiometry_Check Check Molar Ratios (Need >2 eq. Grignard) Grignard_Check->Stoichiometry_Check Yes Mg_Activation Activate Mg (Iodine, Crushing) Moisture_Check->Mg_Activation Success Optimize & Repeat Mg_Activation->Success Temp_Check Review Reaction Temperatures Stoichiometry_Check->Temp_Check Workup_Check Review Workup Procedure Temp_Check->Workup_Check Workup_Check->Success

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for managing drug-related adverse events (AEs) during clinical trials of Pridinol. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may arise during your research, ensuring participant safety and data integrity.

Troubleshooting Guides

Issue: A trial participant reports experiencing common anticholinergic adverse events (e.g., dry mouth, blurred vision, dizziness).

Initial Assessment:

  • Severity Assessment: Characterize the severity of the adverse event (AE) as mild, moderate, or severe.

  • Frequency and Duration: Document the frequency and duration of the symptoms.

  • Concomitant Medications: Review the participant's concomitant medications for other drugs with anticholinergic properties that could be contributing to the AE.

Management Protocol:

  • Mild AEs:

    • Dry Mouth: Advise the participant to maintain adequate hydration, chew sugar-free gum, or use saliva substitutes.

    • Blurred Vision: Caution the participant about activities requiring sharp visual acuity, such as driving or operating machinery.

    • Dizziness: Advise the participant to be cautious with movements and to avoid sudden changes in posture.

  • Moderate AEs:

    • Consider a dose reduction of Pridinol. Adverse effects of Pridinol often resolve with a lower dose.

    • If symptoms persist, a temporary discontinuation of the drug may be necessary.

  • Severe AEs:

    • Discontinue Pridinol immediately.

    • Provide supportive care to manage the symptoms.

    • Report the event as a Serious Adverse Event (SAE) if it meets the criteria.

Issue: A serious and unexpected adverse event is observed in a participant.

Immediate Actions:

  • Ensure Participant Safety: Provide immediate and appropriate medical care.

  • Collect Detailed Information: Document all relevant details of the event, including onset, duration, severity, and any interventions.

  • Report to Sponsor: The investigator must immediately report all serious adverse events to the study sponsor, regardless of suspected causality.

Causality Assessment:

  • Utilize a standardized causality assessment tool, such as the Naranjo Adverse Drug Reaction Probability Scale, to evaluate the likelihood that the event is related to Pridinol.

Reporting to Regulatory Authorities:

  • The sponsor is responsible for notifying the relevant regulatory authorities (e.g., FDA, EMA) and all participating investigators of serious and unexpected adverse reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events associated with Pridinol in clinical trials?

The most frequently reported adverse events in clinical trials with Pridinol are headache and dizziness. Other common anticholinergic effects include dry mouth, blurred vision, constipation, and urinary retention.

Q2: How should we assess the causal relationship between an adverse event and Pridinol?

A systematic approach to causality assessment is crucial. The Naranjo Adverse Drug Reaction Probability Scale is a widely used and validated method for this purpose. It consists of a questionnaire that scores the likelihood of a drug-related adverse event.

Q3: Are there specific recommendations for dose adjustments of Pridinol in case of adverse events?

While specific dose adjustment protocols are not extensively detailed in the literature, a common approach for managing non-serious adverse events is to consider a dose reduction. Many of the adverse effects of Pridinol are dose-dependent and may resolve with a lower dosage. Discontinuation of the drug may be necessary if the adverse event is severe or persistent.

Q4: What is the mechanism of action of Pridinol that leads to its common adverse effects?

Pridinol is a centrally acting muscle relaxant with anticholinergic properties. It acts as a muscarinic acetylcholine (B1216132) receptor antagonist. By blocking these receptors, it inhibits the action of acetylcholine, leading to its therapeutic muscle relaxant effects. However, this blockade also causes the typical anticholinergic side effects.

Data Presentation: Adverse Event Incidence

The following tables summarize quantitative data on drug-related adverse events (DRAEs) from a meta-analysis of placebo-controlled trials and a bioequivalence study of Pridinol.

Table 1: Incidence of Drug-Related Adverse Events (DRAEs) in Placebo-Controlled Trials

Treatment GroupNumber of Patients with at least one DRAETotal Number of PatientsPercentage
Pridinol131737.5%
Placebo101695.9%

This meta-analysis showed no statistically significant difference in the overall incidence of DRAEs between Pridinol and placebo.

Table 2: Most Frequently Reported Adverse Events in a Pridinol Bioequivalence Study

Adverse EventNumber of EventsNumber of Subjects Reporting (N=34)
Headache1514
Dizziness1511
Diarrhea43
Nausea33

In this study, 67.7% of subjects reported at least one adverse event after receiving Pridinol.

Experimental Protocols

Protocol: Causality Assessment of Suspected Adverse Drug Reactions using the Naranjo Algorithm

Objective: To standardize the assessment of the causal relationship between Pridinol and a suspected adverse drug reaction.

Methodology:

  • Data Collection: For each suspected adverse event, the investigator or a qualified designee will complete the Naranjo Adverse Drug Reaction Probability Scale questionnaire.

  • Scoring: Each question is answered with "Yes," "No," or "Do not know," and a corresponding score is assigned (+1, -1, or 0).

  • Total Score Calculation: The scores from all 10 questions are summed to obtain a total score.

  • Causality Categorization: The total score is used to categorize the probability of the adverse drug reaction as follows:

    • ≥9: Definite

    • 5-8: Probable

    • 1-4: Possible

    • ≤0: Doubtful

Naranjo Adverse Drug Reaction Probability Scale Questionnaire:

QuestionYesNoDo not know
1. Are there previous conclusive reports on this reaction?+100
2. Did the adverse event appear after the suspected drug was administered?+2-10
3. Did the adverse reaction improve when the drug was discontinued (B1498344) or a specific antagonist was administered?+100
4. Did the adverse reaction reappear when the drug was readministered?+2-10
5. Are there alternative causes (other than the drug) that could on their own have caused the reaction?-1+20
6. Did the reaction reappear when a placebo was given?-1+10
7. Was the drug detected in the blood (or other fluids) in concentrations known to be toxic?+100
8. Was the reaction more severe when the dose was increased or less severe when the dose was decreased?+100

|

Strategies to minimize variability in Pridinol pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to minimize variability in Pridinol (B1678096) pharmacokinetic (PK) studies. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs, to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in Pridinol pharmacokinetic studies?

A1: The primary sources of variability in Pridinol PK studies include:

  • Inter-individual differences: Healthy subjects have shown significant inter-individual differences in Pridinol's elimination half-life, which can range from approximately 9 to 35 hours.[1][2][3]

  • Genetic Polymorphisms: Pridinol is primarily metabolized by the cytochrome P450 enzymes CYP2C19 and CYP2B6.[1][4] Genetic variations in these enzymes can lead to differences in drug metabolism and exposure.

  • Drug-Drug Interactions: Concomitant administration of drugs that are inhibitors or inducers of CYP2C19 and CYP2B6 can alter the metabolism of Pridinol, leading to variable plasma concentrations.[5] For instance, fluvoxamine (B1237835) is a known strong inhibitor of CYP2C19.[5]

  • Formulation: The formulation of the Pridinol dosage form can impact its absorption rate and bioavailability. For example, a study in beagle dogs showed that orally disintegrating tablets resulted in a faster absorption and higher bioavailability compared to conventional tablets.[6]

  • Food Effects: While specific data on the effect of food on Pridinol pharmacokinetics in humans is limited, food can generally affect the rate and extent of drug absorption.[1] However, one source suggests that the maximum plasma concentration of Pridinol is reached within one hour, irrespective of meal timing.[1]

Q2: What are the known pharmacokinetic parameters of Pridinol in healthy adults?

A2: A single-dose, open-label, randomized, crossover bioequivalence study in healthy adult subjects under fasting conditions provides the most detailed publicly available data. The key pharmacokinetic parameters for a 4 mg pridinol mesylate immediate-release tablet are summarized in the table below.

ParameterGeometric Mean (Test Product)Geometric Mean (Reference Product)Range (Test and Reference)
Cmax (ng/mL) 29.2727.44-
AUC0–tlast (h×ng/mL) 187.93183.51-
tmax (h) 1.00 (mean)0.90 (mean)-
T1/2 (h) 19.14 (mean)18.85 (mean)8.97 - 34.85

Cmax: Maximum plasma concentration; AUC0–tlast: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; tmax: Time to reach maximum plasma concentration; T1/2: Elimination half-life.[1][2][3]

Q3: Which enzymes are responsible for the metabolism of Pridinol?

A3: Pridinol is primarily metabolized via the cytochrome P450 (CYP) enzymes CYP2C19 and CYP2B6.[1][4] This is a critical consideration for potential drug-drug interactions and inter-individual variability due to genetic polymorphisms in these enzymes.

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Pharmacokinetic Parameters

Question: We are observing high inter-subject variability in Cmax and AUC in our Pridinol PK study. What are the potential causes and how can we mitigate this?

Answer:

High inter-individual variability is a known characteristic of Pridinol pharmacokinetics, with the elimination half-life showing a wide range in healthy subjects.[1][2][3] The primary contributing factors are likely genetic polymorphisms in the metabolizing enzymes CYP2C19 and CYP2B6.

Troubleshooting Steps:

  • Genetic Screening:

    • Recommendation: Incorporate genotyping for common functional alleles of CYP2C19 (e.g., *2, *3 for poor metabolizers, *17 for ultra-rapid metabolizers) and CYP2B6 (e.g., *6, *18 for decreased function) into your study protocol.

    • Rationale: This will allow you to stratify your study population based on their metabolizer status (e.g., poor, intermediate, extensive, or ultra-rapid metabolizers) and analyze the pharmacokinetic data accordingly. This can help explain and quantify the variability observed.

  • Subject Selection Criteria:

    • Recommendation: If genotyping is not feasible, consider implementing stricter inclusion/exclusion criteria. This could involve using a phenotyping cocktail to assess metabolic activity prior to enrollment, although this adds complexity to the study.

    • Rationale: While not as precise as genotyping, phenotyping can help in excluding individuals with extreme metabolic profiles.

  • Study Design:

    • Recommendation: Employ a crossover study design where each subject serves as their own control.

    • Rationale: This design helps to minimize inter-individual variability and allows for a more accurate comparison of different formulations or conditions.

  • Concomitant Medications:

    • Recommendation: Thoroughly screen subjects for the use of any concomitant medications, including over-the-counter drugs and herbal supplements, that could be inhibitors or inducers of CYP2C19 and CYP2B6.

    • Rationale: Co-administration of such agents can significantly alter Pridinol's metabolism and contribute to variability. A sufficient washout period for any interacting medications is crucial.

Issue 2: Unexpected Results in a Drug-Drug Interaction (DDI) Study

Question: We are conducting a DDI study with a potential inhibitor of CYP2C19 and are not seeing the expected increase in Pridinol exposure. What could be the reason?

Answer:

While CYP2C19 is a primary metabolic pathway for Pridinol, the contribution of CYP2B6 is also significant.[1][4] The lack of a pronounced DDI effect with a CYP2C19 inhibitor could be due to several factors.

Troubleshooting Steps:

  • Metabolic Pathway Contribution:

    • Consideration: The contribution of CYP2B6 to Pridinol's metabolism might be more substantial than initially anticipated, providing a metabolic escape route when CYP2C19 is inhibited.

    • Recommendation: If possible, conduct an in vitro study using human liver microsomes to delineate the relative contributions of CYP2C19 and CYP2B6 to Pridinol metabolism.

  • Inhibitor Potency and Specificity:

    • Consideration: The inhibitor used may not be as potent or specific for CYP2C19 in vivo as predicted from in vitro data.

    • Recommendation: Verify the clinical dose and inhibitory effect of the interacting drug from literature or conduct a pilot study.

  • Genetic Profile of Study Subjects:

    • Consideration: If the study population consists of a high proportion of CYP2C19 poor metabolizers, the effect of a CYP2C19 inhibitor will be less pronounced as this pathway is already deficient.

    • Recommendation: Genotype the study subjects for CYP2C19 to ensure a sufficient number of extensive metabolizers are included in the study to observe a significant interaction.

Issue 3: Inconsistent Results in Bioanalytical Assays

Question: Our LC-MS/MS assay for Pridinol is showing variability and poor reproducibility. What are some common pitfalls and how can we improve our method?

Answer:

A validated LC-MS/MS method is crucial for reliable pharmacokinetic data. A published method for Pridinol in human plasma reported a precision (coefficient of variation) of ≤ 4.5% and an accuracy (relative deviation) of ≤ ± 6.6%.[4] If you are experiencing issues, consider the following:

Troubleshooting Steps:

  • Sample Preparation:

    • Recommendation: Optimize the protein precipitation or liquid-liquid extraction method. Ensure consistent vortexing times and centrifugation speeds.

    • Rationale: Inefficient extraction can lead to low recovery and high variability.

  • Internal Standard (IS):

    • Recommendation: Use a stable isotope-labeled internal standard (SIL-IS) for Pridinol if available. If not, use an analog with similar physicochemical properties. The published method used Diphenidol hydrochloride as an internal standard.[4]

    • Rationale: A good IS is crucial to correct for variability in sample processing and instrument response.

  • Matrix Effects:

    • Recommendation: Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked plasma samples with that in a neat solution.

    • Rationale: Co-eluting endogenous components from the plasma can suppress or enhance the ionization of Pridinol, leading to inaccurate results. Adjusting the chromatography to separate Pridinol from these interferences may be necessary.

  • Instrument Parameters:

    • Recommendation: Optimize MS parameters (e.g., collision energy, cone voltage) and chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry).

    • Rationale: Sub-optimal instrument settings can lead to poor sensitivity and peak shape.

Experimental Protocols

Protocol 1: Single-Dose, Crossover Bioequivalence Study

This protocol is based on the design of a published bioequivalence study of two immediate-release Pridinol tablets.[1]

  • Study Design: Single-center, open-label, randomized, single-dose, two-period crossover.

  • Subjects: Healthy male and female adults, typically of a specific ethnicity (e.g., Caucasian) to reduce genetic variability. Subjects should be non-smokers and have a BMI within a specified range (e.g., 18.5 – 30.0 kg/m ²).

  • Exclusion Criteria: Pregnancy, breastfeeding, contraindications to Pridinol, and any conditions that might impact pharmacokinetics.

  • Drug Administration: Subjects receive a single oral dose of the test and reference Pridinol formulations in the morning after an overnight fast of at least 8 hours.

  • Washout Period: A washout period of at least 13 days between study periods is recommended to ensure complete elimination of the drug.

  • Blood Sampling: Blood samples (e.g., 4.9 mL into K2EDTA tubes) are collected at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1.0, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, 60, and 72 hours).

  • Sample Processing: Plasma is separated by centrifugation and stored frozen (e.g., at < -20 °C) until analysis.

  • Dietary and Medication Restrictions: Subjects should avoid foods and beverages known to interact with metabolizing enzymes (e.g., grapefruit juice, St. John's wort). Concomitant medications should be prohibited for a specified period before and during the study.

Protocol 2: LC-MS/MS Bioanalytical Method Validation

This protocol outlines the key validation parameters for a robust bioanalytical method for Pridinol in plasma, based on a published method.[4]

  • Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

  • Internal Standard: Diphenidol hydrochloride.

  • Calibration Range: 0.0500 ng/mL (Lower Limit of Quantitation, LLOQ) to 50 ng/mL (Upper Limit of Quantitation, ULOQ).

  • Validation Parameters:

    • Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of Pridinol and the IS.

    • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high) on different days. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration. The published method achieved a precision (CV) of ≤ 4.5% and an accuracy (RD) of ≤ ± 6.6%.

    • Matrix Effect: Evaluated to ensure that the plasma matrix does not interfere with the ionization of the analyte.

    • Recovery: Determined by comparing the analyte response in extracted samples to that in unextracted samples.

    • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at the intended storage temperature.

Visualizations

Experimental_Workflow_for_Pridinol_PK_Study cluster_PreStudy Pre-Study Phase cluster_Study_Conduct Study Conduct Phase (Crossover Design) cluster_PostStudy Post-Study Phase Protocol Develop Study Protocol IRB IRB/Ethics Committee Approval Protocol->IRB Recruitment Subject Recruitment & Informed Consent IRB->Recruitment Screening Screening & Genotyping (CYP2C19/2B6) Recruitment->Screening Period1 Period 1: Fasted Dosing (Test/Ref) Screening->Period1 Sampling1 Serial Blood Sampling (0-72h) Period1->Sampling1 Washout Washout Period (≥13 days) Sampling1->Washout Period2 Period 2: Fasted Dosing (Ref/Test) Washout->Period2 Sampling2 Serial Blood Sampling (0-72h) Period2->Sampling2 Bioanalysis LC-MS/MS Bioanalysis Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis Stats Statistical Analysis PK_Analysis->Stats Report Final Study Report Stats->Report Troubleshooting_High_Variability Start High Inter-Individual Variability Observed CheckGenetics Review Subject Genetics (CYP2C19/2B6) Start->CheckGenetics CheckDDI Assess Concomitant Medications for DDIs Start->CheckDDI CheckFormulation Evaluate Formulation Performance Start->CheckFormulation Stratify Stratify Analysis by Genotype CheckGenetics->Stratify Data Available RefineInclusion Refine Inclusion/Exclusion Criteria CheckGenetics->RefineInclusion Data Unavailable ImplementWashout Implement Strict Washout Periods CheckDDI->ImplementWashout OptimizeFormulation Consider Formulation Optimization CheckFormulation->OptimizeFormulation

References

Technical Support Center: Refinement of Dissolution Methods for Poorly Soluble Pridinol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of dissolution methods for poorly soluble Pridinol (B1678096) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the dissolution testing of Pridinol formulations.

Issue 1: Low and Variable Dissolution Results

  • Question: We are observing low and inconsistent dissolution results for our Pridinol tablet formulation in a standard phosphate (B84403) buffer at pH 6.8. What could be the cause?

  • Answer: This is a common issue for poorly soluble basic drugs like Pridinol. Pridinol mesylate's solubility is pH-dependent due to its basic pKa of approximately 9.34.[1] At a higher pH, the drug is less protonated and therefore less soluble. The slight variability in the micro-pH at the tablet surface can lead to inconsistent results. Consider the following troubleshooting steps:

    • Lower the pH of the dissolution medium: Pridinol's solubility increases in more acidic conditions.[2][3] A study on a combined tablet of meloxicam (B1676189) and pridinol mesylate showed that while meloxicam dissolution was favored at higher pH, pridinol showed a trend of slightly increased dissolution with increasing acidity.[2]

    • Incorporate surfactants: The use of surfactants can significantly enhance the solubility of poorly soluble drugs. Sodium Lauryl Sulphate (SLS) has been shown to improve the solubility of Pridinol.[4]

    • Ensure adequate agitation: Inadequate mixing can lead to the formation of a stagnant layer around the tablet, hindering dissolution. For Pridinol formulations, a paddle speed of 75 rpm has been used successfully.[2][5][6][7][8]

    • De-gas the dissolution medium: Dissolved gases in the medium can form bubbles on the tablet surface, reducing the available surface area for dissolution and leading to variable results.

Issue 2: Precipitation of Pridinol During pH Change

  • Question: Our experimental protocol involves a pH change from acidic to neutral to simulate the gastrointestinal tract. We observe precipitation of Pridinol after the pH is raised. How can we prevent this?

  • Answer: Precipitation of a basic drug like Pridinol upon moving to a higher pH environment is a known challenge that can lead to an underestimation of in vivo absorption.

    • Utilize biorelevant media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and lecithin (B1663433), which can help to keep the drug in a solubilized state, mimicking in vivo conditions more closely.[1][9][10][11][12][13]

    • Consider USP Apparatus 4 (Flow-Through Cell): This apparatus is particularly well-suited for poorly soluble drugs and can mitigate precipitation issues.[14][15][16][17][18] By continuously introducing fresh medium, the dissolved drug is removed from the cell before it has a chance to precipitate upon a pH change in the bulk medium.[18]

Issue 3: High Variability Between Dissolution Vessels

  • Question: We are seeing significant variability in dissolution results from vessel to vessel, even under the same conditions. What are the potential causes?

  • Answer: High inter-vessel variability can often be traced back to subtle inconsistencies in the experimental setup.

    • Check for coning: In USP Apparatus 2 (paddle), poorly soluble drug particles can form a mound or "cone" at the bottom of the vessel, directly below the paddle. This reduces the effective agitation and can lead to lower dissolution. Ensure the paddle height is correctly set and consider using a different apparatus if coning persists.

    • Tablet sticking: The formulation may be adhering to the side of the vessel. Observation of the dissolution process is key to identifying this issue.

    • Vessel and apparatus geometry: Ensure all vessels and paddles meet USP specifications and are not damaged.

    • Systematic sampling errors: Ensure the sampling location and technique are consistent across all vessels.

Issue 4: Inconsistent HPLC Results from Dissolution Samples

  • Question: The dissolution profiles are erratic, and we suspect issues with the HPLC analysis of the collected samples. What should we troubleshoot?

  • Answer: Inconsistent HPLC results can invalidate your dissolution data. Here are some common areas to investigate:

    • Sample solvent mismatch: If the dissolution medium is significantly different from the mobile phase, it can cause peak distortion (fronting or tailing). If possible, dilute the dissolution sample in the mobile phase before injection.[19]

    • Analyte instability in the dissolution medium: Pridinol may degrade over time in certain media. It's crucial to verify the stability of Pridinol in the chosen dissolution medium for the duration of the experiment.[5][20]

    • Interference from excipients or surfactants: Formulation excipients or surfactants in the dissolution medium may co-elute with Pridinol, causing analytical interference. Ensure your HPLC method is specific for Pridinol in the presence of all potential interfering substances.

    • Filter compatibility and adsorption: The choice of filter for sample preparation is critical. Ensure that the filter does not adsorb Pridinol, leading to artificially low concentrations. Perform a filter validation study.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a dissolution method for a new Pridinol formulation?

A1: A good starting point is the validated method published by Vignaduzzo et al. (2010).[2][5][6][8] This method uses USP Apparatus 2 (paddles) at 75 rpm with 900 mL of 50 mM phosphate buffer at pH 7.5 and a temperature of 37.0 ± 0.5°C.[2][5][7][8] Given Pridinol's poor solubility, you may need to incorporate a surfactant like Sodium Lauryl Sulphate (SLS) to achieve adequate dissolution.

Q2: What concentration of surfactant should I use?

A2: The concentration of the surfactant should be carefully chosen. It is generally recommended to use the lowest concentration that provides sink conditions (where the volume of dissolution medium is at least three times that required to form a saturated solution of the drug). Using excessive surfactant concentrations can lead to unrealistic dissolution profiles that do not reflect in vivo behavior.[21]

Q3: When should I consider using biorelevant media like FaSSIF or FeSSIF?

A3: Biorelevant media are particularly useful when you want to predict the in vivo performance of your formulation, especially for poorly soluble drugs like Pridinol.[1][9][10][11][12][13] They are recommended when:

  • You need to investigate potential food effects on drug dissolution.

  • You are trying to establish an in vitro-in vivo correlation (IVIVC).

  • You are encountering precipitation issues with pH-shift dissolution studies.

Q4: What is the benefit of using USP Apparatus 4 (Flow-Through Cell) for Pridinol?

A4: USP Apparatus 4 is highly advantageous for poorly soluble drugs for several reasons:

  • It allows for the use of a large volume of dissolution medium, making it easier to maintain sink conditions.[14][15][16][17]

  • The continuous flow of fresh medium mimics the dynamic environment of the gastrointestinal tract more closely.[14]

  • It can prevent the precipitation of basic drugs that dissolve in the stomach but may crash out at the higher pH of the intestine.[18]

Q5: How does the pKa of Pridinol affect dissolution method development?

A5: Pridinol has a basic pKa of approximately 9.34.[1] This means its solubility is highly dependent on pH. It will be more soluble in acidic environments where it is protonated. Therefore, when developing a dissolution method, the pH of the medium is a critical parameter. For quality control purposes, a single pH may be sufficient, but for biopharmaceutical characterization, testing at different pH values that represent the physiological range (e.g., pH 1.2, 4.5, and 6.8) is recommended. The improved dissolution of Pridinol mesylate at lower pH is attributed to the protonation of the piperidinic nitrogen.[3]

Data Presentation

Table 1: Physicochemical Properties of Pridinol Mesylate

PropertyValueSource
Water Solubility0.0192 mg/mL[1]
pKa (Strongest Basic)9.34[1]
Solubility at pH 7.4>58.7 µg/mL[22]

Table 2: Effect of pH and Paddle Speed on Pridinol Dissolution

Data summarized from a study on a combined Meloxicam and Pridinol mesylate tablet formulation. Dissolution medium: 900 mL phosphate buffer at 37.0 ± 0.5°C.

pHPaddle Speed (rpm)% Pridinol Dissolved at 45 minSource
5.575> 80%[2]
6.575> 85%[2]
7.575> 90%[2]
8.075> 90%[2]
7.550~ 80%[2]
7.560> 85%[2]

Experimental Protocols

Protocol 1: Standard Dissolution Testing using USP Apparatus 2 (Paddle)

This protocol is adapted from the validated method for a Pridinol-containing combination product.[2][5][6][7][8]

  • Apparatus: USP Apparatus 2 (Paddles).

  • Dissolution Medium: 900 mL of 50 mM phosphate buffer, pH 7.5. (For poorly soluble formulations, consider adding a surfactant like 0.5% w/v Sodium Lauryl Sulphate).

  • Temperature: 37.0 ± 0.5°C.

  • Paddle Speed: 75 rpm.

  • Procedure: a. De-gas the dissolution medium. b. Place one Pridinol formulation tablet in each vessel. c. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). d. Filter the samples immediately using a validated filter. e. Analyze the samples for Pridinol concentration using a validated HPLC method.

Protocol 2: Dissolution Testing in Biorelevant Media (FaSSIF)

  • Apparatus: USP Apparatus 2 (Paddles).

  • Dissolution Medium: 500 mL of Fasted State Simulated Intestinal Fluid (FaSSIF).

    • Preparation of blank FaSSIF: Dissolve 1.74 g of NaOH, 19.77 g of NaH2PO4·H2O, and 30.93 g of NaCl in 5 L of purified water. Adjust the pH to 6.5.[23]

    • Preparation of FaSSIF: Dissolve 3.3 g of sodium taurocholate in 500 mL of blank FaSSIF. Add 11.8 mL of a 100 mg/mL lecithin solution in methylene (B1212753) chloride. Remove the methylene chloride under vacuum.[23]

  • Temperature: 37.0 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Procedure: Follow steps 5a-5e from Protocol 1.

Visualizations

Dissolution_Method_Development_Workflow cluster_prep Phase 1: Preparation & Characterization cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Troubleshooting drug_char Characterize Pridinol: - Solubility vs. pH - pKa - Stability media_select Select Dissolution Medium: - pH - Surfactants (SLS, Tween) - Biorelevant (FaSSIF/FeSSIF) drug_char->media_select form_eval Evaluate Formulation: - Excipients - Disintegration form_eval->media_select app_select Select Apparatus: - USP II (Paddle) - USP IV (Flow-Through) media_select->app_select hydro_opt Optimize Hydrodynamics: - Agitation Speed (rpm) - Flow Rate (mL/min) app_select->hydro_opt analytical_val Validate Analytical Method (e.g., HPLC) hydro_opt->analytical_val diss_val Validate Dissolution Method: - Specificity - Linearity - Precision analytical_val->diss_val troubleshoot Troubleshoot Issues: - Low Dissolution - High Variability - Precipitation diss_val->troubleshoot

Caption: Workflow for Dissolution Method Development for Pridinol.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low/Variable Dissolution cause1 Poor Solubility (High pH, No Surfactant) start->cause1 cause2 Poor Hydrodynamics (Low Agitation, Coning) start->cause2 cause3 Formulation Issues (Hardness, Binders) start->cause3 cause4 Analytical Issues (HPLC, Filtering) start->cause4 sol1 Modify Medium: - Lower pH - Add Surfactant - Use Biorelevant Media cause1->sol1 If solubility is the issue sol2 Adjust Apparatus: - Increase Agitation - Check Paddle Height - Consider USP IV cause2->sol2 If mixing is poor sol3 Re-evaluate Formulation cause3->sol3 If formulation is problematic sol4 Validate HPLC Method & Filter Study cause4->sol4 If analysis is inconsistent

Caption: Troubleshooting Logic for Low Pridinol Dissolution.

References

Troubleshooting matrix effects in LC-MS/MS analysis of Pridinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of Pridinol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Pridinol signal intensity is significantly lower in plasma samples compared to the standard solution, even with an internal standard. What could be the cause?

A1: This issue is likely due to a phenomenon known as ion suppression , a common type of matrix effect in LC-MS/MS analysis.[1] Endogenous components from the biological matrix (e.g., phospholipids (B1166683), salts, proteins) co-elute with Pridinol and interfere with its ionization in the mass spectrometer's source, leading to a reduced signal.[1][2][3] Even with an internal standard (IS), especially an analog IS, significant ion suppression can compromise assay sensitivity and accuracy.[4]

Troubleshooting Steps:

  • Evaluate Sample Preparation: Your current sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering matrix components.[5] Consider more rigorous cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]

  • Optimize Chromatography: Co-elution is a primary cause of matrix effects.[2] Modify your chromatographic method to better separate Pridinol from the interfering components. This can be achieved by:

    • Changing the gradient profile.

    • Using a different stationary phase (e.g., a column with a different chemistry).

    • Adjusting the mobile phase composition.

  • Check for Phospholipid Co-elution: Phospholipids are notorious for causing ion suppression.[6] A rapid gradient that elutes phospholipids late or a diversion valve that sends the later part of the run to waste can prevent source contamination and suppression.

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering components and minimize ion suppression.[5]

Q2: I'm observing inconsistent Pridinol peak areas across different batches of plasma samples. How can I diagnose and solve this?

A2: Inconsistent peak areas across different lots of a biological matrix suggest a variable matrix effect. This means the composition of the matrix is different from lot to lot, causing varying degrees of ion suppression or enhancement.

Troubleshooting Steps:

  • Perform a Quantitative Matrix Effect Assessment: Use the post-extraction spike method to quantify the matrix factor (MF) across multiple lots of plasma. A consistent MF close to 1 is ideal. Significant variability in the MF confirms a lot-to-lot matrix effect.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[1] Because it co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement, providing reliable normalization.

  • Improve Sample Cleanup: As with general ion suppression, enhancing the sample preparation method (switching from protein precipitation to LLE or SPE) can remove the variable interfering components.[4]

Q3: My results show a higher than expected concentration of Pridinol in some samples. Could this also be a matrix effect?

A3: Yes, this could be ion enhancement , which is the opposite of ion suppression.[1][3] In this case, co-eluting matrix components improve the ionization efficiency of Pridinol, leading to a larger signal and an overestimation of its concentration. The same troubleshooting principles for ion suppression apply here: optimize sample preparation and chromatography to remove the interfering components.

Quantitative Data Summary

While a full validation report for a Pridinol LC-MS/MS assay is not publicly available, the following table summarizes key validation parameters from a published bioequivalence study alongside illustrative examples of matrix effect and recovery data that meet typical regulatory acceptance criteria.

ParameterAcceptance CriteriaPridinol Assay PerformanceSource
Lower Limit of Quantification (LLOQ)-0.0500 ng/mL[7]
Upper Limit of Quantification (ULOQ)-50.0 ng/mL[7]
Precision (%CV)≤ 15% (≤ 20% at LLOQ)≤ 4.5%[7]
Accuracy (%RE)Within ± 15% (± 20% at LLOQ)≤ ± 6.6%[7]
Illustrative Data
RecoveryConsistent and >50%~85%Example
Matrix Factor (MF)0.85 - 1.150.95 - 1.08Example
IS-Normalized Matrix Factor0.85 - 1.150.98 - 1.03Example

Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This method provides a quantitative measure of ion suppression or enhancement.

Objective: To calculate the Matrix Factor (MF) for Pridinol.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Pridinol and its IS into the final mobile phase or reconstitution solvent at low and high concentrations.

    • Set B (Post-Spike Sample): Process blank plasma samples (from at least 6 different sources) through the entire sample preparation procedure. Spike Pridinol and its IS into the final extracted blank matrix at the same low and high concentrations as Set A.

    • Set C (Pre-Spike Sample): Spike Pridinol and its IS into blank plasma at low and high concentrations before starting the sample preparation procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area of Pridinol in Set B) / (Mean Peak Area of Pridinol in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE%):

      • RE% = (Mean Peak Area of Pridinol in Set C) / (Mean Peak Area of Pridinol in Set B) * 100

    • IS-Normalized Matrix Factor:

      • IS-Normalized MF = ( (Peak Area of Pridinol / Peak Area of IS) in Set B ) / ( Mean (Peak Area of Pridinol / Peak Area of IS) in Set A )

Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

This method helps identify at which retention times matrix effects occur.

Objective: To visualize regions of ion suppression or enhancement across the chromatographic run.

Procedure:

  • Setup:

    • Infuse a standard solution of Pridinol at a constant flow rate into the mobile phase stream after the analytical column and before the mass spectrometer inlet using a T-fitting.

    • This will generate a stable, elevated baseline signal for Pridinol.

  • Injection:

    • While the Pridinol solution is being infused, inject a blank, extracted plasma sample onto the LC column.

  • Analysis:

    • Monitor the Pridinol MRM transition. Any dips in the baseline indicate regions of ion suppression where matrix components are eluting. Any rises in the baseline indicate regions of ion enhancement.

  • Interpretation:

    • Compare the retention time of your Pridinol peak from a standard injection with the regions of ion suppression/enhancement. If your analyte elutes in a region of suppression, you must adjust your chromatography to move it to a cleaner region.

Visualizations

TroubleshootingWorkflow start Inconsistent/Poor Pridinol Signal q_matrix_effect Suspect Matrix Effect? start->q_matrix_effect qual_eval Qualitative Evaluation: Post-Column Infusion q_matrix_effect->qual_eval Yes quant_eval Quantitative Evaluation: Post-Extraction Spike q_matrix_effect->quant_eval Yes coelution Co-elution with Suppression Zone? qual_eval->coelution mf_bad Matrix Factor (MF) Outside 0.85-1.15? quant_eval->mf_bad optimize_lc Optimize Chromatography: - Change Gradient - Different Column coelution->optimize_lc Yes end Method Optimized coelution->end No optimize_prep Improve Sample Prep: - LLE or SPE mf_bad->optimize_prep Yes use_sil_is Use Stable Isotope- Labeled IS mf_bad->use_sil_is Yes mf_bad->end No re_evaluate Re-evaluate Matrix Effect optimize_lc->re_evaluate optimize_prep->re_evaluate use_sil_is->re_evaluate re_evaluate->mf_bad Still Fails

Caption: Troubleshooting workflow for matrix effects.

MatrixEffectEvaluation cluster_A Set A: Neat Solution cluster_B Set B: Post-Spike Matrix cluster_C Set C: Pre-Spike Matrix a1 Spike Analyte + IS in Solvent analyze Analyze All Sets by LC-MS/MS a1->analyze b1 Extract Blank Plasma b2 Spike Analyte + IS into Extract b1->b2 b2->analyze c1 Spike Analyte + IS into Blank Plasma c2 Extract Spiked Plasma c1->c2 c2->analyze calc_mf Calculate Matrix Factor (MF) (Compare B to A) analyze->calc_mf calc_re Calculate Recovery (RE%) (Compare C to B) analyze->calc_re

Caption: Experimental workflow for matrix effect evaluation.

References

Validation & Comparative

Stability-Indicating HPLC Assay for Pridinol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Pridinol (B1678096) hydrochloride and its impurities against other potential analytical techniques. The information presented is intended to assist in the selection of appropriate analytical methodologies for quality control and stability studies of Pridinol hydrochloride.

Introduction to Pridinol and its Stability

Pridinol is a centrally acting anticholinergic agent and muscle relaxant. As with any active pharmaceutical ingredient (API), it is crucial to monitor its stability and impurity profile to ensure safety and efficacy. Stability-indicating analytical methods are essential for separating the intact drug from its degradation products that may form under various stress conditions. While much of the publicly available detailed methodology is for Pridinol mesylate, the analytical principles and the degradation pathways of the active Pridinol moiety are directly applicable to this compound.

Primary Analytical Method: Stability-Indicating HPLC

A validated stability-indicating HPLC method has been established for the analysis of Pridinol and its degradation products. This method is capable of separating Pridinol from its key impurities formed under stress conditions such as acid hydrolysis, oxidation, and photolysis.

Identified Impurities and Degradation Products

Forced degradation studies on the Pridinol molecule have identified two primary degradation products:

  • Water Elimination Product (ELI): Formed under acidic and photolytic conditions.

  • N-Oxidation Derivative (NOX): Formed under oxidative conditions.

Experimental Protocol: Stability-Indicating HPLC

The following protocol, primarily developed for Pridinol mesylate, is presented as a robust starting point for the analysis of this compound due to the identical active molecule.

Chromatographic Conditions:

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol, 2-Propanol, and 50mM Potassium Phosphate solution (pH 6.0) in a ratio of 51:9:40 (v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature Ambient
Injection Volume 20 µL

Forced Degradation Study Protocol:

  • Acidic Hydrolysis: 0.1N HCl[1][2]

  • Oxidative Degradation: Hydrogen Peroxide

  • Photolytic Degradation: Exposure to visible and long-wavelength UV light[1][2]

  • Thermal Degradation: Heat exposure

Performance Data of the HPLC Method

The performance of the stability-indicating HPLC method is summarized in the table below. This data is based on validation studies performed on Pridinol mesylate.[1][2]

ParameterResult
Linearity Range (Pridinol) 0.1 - 1.5 mg/mL (r = 0.9983)
Linearity Range (Impurities) 0.1 - 1.3% relative to Pridinol (r ≈ 0.9995)
Resolution (Rs) > 2.0 between Pridinol and its impurities
Peak Purity Index > 0.9997
Limit of Quantification (LOQ) for Impurities 0.04% - 0.05% relative to Pridinol

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the stability-indicating HPLC assay of this compound.

Stability_Indicating_HPLC_Workflow Workflow for Stability-Indicating HPLC Assay of Pridinol HCl cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Evaluation API Pridinol HCl API or Drug Product Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Standard Prepare Standard Solutions (Pridinol HCl and Impurities) API->Standard Sample Prepare Sample Solutions (Stressed and Unstressed) Stress->Sample Inject Inject Samples and Standards Standard->Inject Sample->Inject HPLC HPLC System (C18 Column, Mobile Phase, UV Detector) HPLC->Inject Chromatogram Acquire Chromatograms Inject->Chromatogram Identify Peak Identification (Retention Time) Chromatogram->Identify Quantify Peak Quantification (Peak Area) Identify->Quantify Validate Method Validation (Specificity, Linearity, Accuracy, Precision) Quantify->Validate Report Generate Report Validate->Report

Workflow for the stability-indicating HPLC assay.

Comparison with Alternative Analytical Techniques

While HPLC is a robust and widely used technique, other modern analytical methods offer potential advantages for the analysis of this compound and its impurities.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)CE (Capillary Electrophoresis)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures.Separation based on the differential migration of charged species in an electric field.
Speed Moderate analysis times.Significantly faster analysis times (up to 9 times faster than HPLC).Very fast analysis times.
Resolution Good resolution.Higher resolution and narrower peaks, allowing for better separation of complex mixtures.Very high resolution, especially for charged molecules.
Sensitivity Good sensitivity.Higher sensitivity due to narrower peaks.High sensitivity, especially with pre-concentration techniques.
Solvent Consumption Higher solvent consumption.Significantly lower solvent consumption.Minimal solvent and sample consumption.
Instrumentation Cost Lower initial cost.Higher initial cost.Moderate initial cost.
Method Development Well-established and robust.Can be more complex to transfer methods from HPLC.Can be more complex, especially for neutral compounds.
Applicability to Pridinol Proven applicability for Pridinol mesylate, highly likely for hydrochloride.Potentially offers faster and more efficient analysis.Suitable for the charged Pridinol molecule and its impurities.

Supporting Experimental Data and Protocols

LC-MS for Impurity Identification:

For the definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. It provides molecular weight and fragmentation data, which are crucial for structure elucidation of unknown impurities that may arise during stability studies.

Conclusion

The described stability-indicating HPLC method provides a reliable and validated approach for the analysis of this compound and its impurities. While HPLC remains a workhorse in many pharmaceutical laboratories, the adoption of modern techniques like UPLC can offer significant improvements in speed, resolution, and sensitivity, leading to higher sample throughput and more detailed impurity profiling. For the separation of charged molecules like Pridinol, Capillary Electrophoresis presents a powerful alternative with high efficiency and minimal solvent usage. The choice of the most suitable analytical technique will depend on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, and the available instrumentation. For definitive structural elucidation of unknown degradation products, the use of hyphenated techniques like LC-MS is highly recommended.

References

Pridinol's Efficacy in Acute Muscle Pain: A Comparative Meta-Analysis of Randomized Controlled Trials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pridinol's efficacy in treating acute muscle pain, based on a meta-analysis of randomized controlled trials (RCTs). The guide details the experimental protocols of the included studies, presents a quantitative analysis of Pridinol's performance against placebo, and contextualizes its use among other therapeutic alternatives.

Executive Summary

A 2022 meta-analysis of two double-blind, randomized, placebo-controlled trials demonstrated that Pridinol is significantly more effective than placebo in providing global improvement for patients with acute muscle pain.[1][2][3][4] The analysis, encompassing 342 patients, revealed a higher overall response rate and notable improvements in pain at rest and during movement, as well as reductions in muscle stiffness, tenderness, and movement restriction for those treated with Pridinol.[1][2][3][4] While direct randomized controlled trial comparisons with other muscle relaxants or NSAIDs are lacking, this meta-analysis provides robust evidence for Pridinol's efficacy against placebo.

Efficacy of Pridinol: A Quantitative Analysis

The primary evidence for Pridinol's efficacy comes from a systematic review and meta-analysis by Überall et al. (2022).[1][2][3][4] This analysis included two randomized, placebo-controlled trials with a total of 342 adult patients suffering from mild to moderate acute muscle pain.[1][2][3][4] The treatment duration in these studies was 3 weeks.[1]

The quantitative findings from this meta-analysis are summarized in the tables below, showcasing the superiority of Pridinol over placebo across multiple efficacy endpoints.

Table 1: Global Response Rate

Treatment GroupNumber of Patients (N)Responders (N)Response Rate (%)Odds Ratio (95% CI)p-value
Pridinol17312874.0%2.86 (1.82 - 4.51)< 0.00001
Placebo1698449.7%

Table 2: Secondary Efficacy Endpoints - Response Rates

Efficacy EndpointPridinol Response Rate (%)Placebo Response Rate (%)
Pain at RestSignificantly HigherLower
Pain at MovementSignificantly HigherLower
StiffnessSignificantly HigherLower
TendernessSignificantly HigherLower
Movement RestrictionSignificantly HigherLower

The safety profile of Pridinol was found to be comparable to that of placebo in this meta-analysis.[1][2][5][3][4]

Comparative Landscape: Pridinol and Its Alternatives

While the meta-analysis provides strong evidence for Pridinol's efficacy against placebo, a direct comparison with other commonly used treatments for acute muscle pain through randomized controlled trials is not yet available. The current standard of care often involves non-steroidal anti-inflammatory drugs (NSAIDs) and other muscle relaxants.

A 2024 retrospective, non-interventional propensity-score matched dual cohort analysis suggested that Pridinol may be superior in effectiveness compared to NSAIDs for acute low back pain over a 4-week period. However, it is crucial to note that this was not a randomized controlled trial and therefore the level of evidence is lower than that of the meta-analysis against placebo.

Systematic reviews of muscle relaxants for non-specific low back pain have generally concluded that they are more effective than placebo for short-term pain relief, but may be associated with a higher incidence of adverse events.[6] There is no conclusive evidence from head-to-head trials to suggest the superiority of one muscle relaxant over another.[7]

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Pridinol exerts its muscle relaxant effects through its action as a centrally-acting muscarinic acetylcholine receptor (mAChR) antagonist. It specifically targets M1, M3, and M5 receptors. The binding of Pridinol to these Gq protein-coupled receptors inhibits the downstream signaling cascade initiated by acetylcholine.

pridinol_mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol pridinol Pridinol m1_receptor M1/M3/M5 Muscarinic Receptor pridinol->m1_receptor Antagonizes ach Acetylcholine ach->m1_receptor Activates gq_protein Gq Protein m1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP3 Receptor ca2 Ca²⁺ er->ca2 Releases muscle_relaxation Muscle Relaxation ca2->muscle_relaxation Leads to

Caption: Pridinol's anticholinergic mechanism of action.

This inhibition prevents the activation of Phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] The subsequent release of intracellular calcium from the endoplasmic reticulum is attenuated, leading to muscle relaxation.[8][9]

Experimental Protocols of Randomized Controlled Trials

The meta-analysis by Überall et al. (2022) was based on two double-blind, randomized, placebo-controlled trials. While the full, detailed protocols of these specific trials were not individually published, the meta-analysis provides an overview of their design and methodology, which aligns with the general principles for conducting clinical trials for acute musculoskeletal pain.

General Experimental Workflow:

experimental_workflow cluster_treatment 3-Week Double-Blind Treatment screening Patient Screening (Acute Muscle Pain) enrollment Enrollment & Informed Consent screening->enrollment randomization Randomization (1:1 ratio) enrollment->randomization pridinol_group Pridinol Group randomization->pridinol_group Arm 1 placebo_group Placebo Group randomization->placebo_group Arm 2 follow_up Follow-up Assessments (Pain, Stiffness, etc.) pridinol_group->follow_up placebo_group->follow_up analysis Data Analysis (Primary & Secondary Endpoints) follow_up->analysis

References

Pridinol vs. Tolperisone: A Comparative Analysis of Efficacy in Muscle Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two centrally acting muscle relaxants, Pridinol and Tolperisone, in various muscle pain models. The information presented is collated from a range of preclinical and clinical studies to offer an objective overview for research and drug development purposes.

Executive Summary

Pridinol and Tolperisone are both effective in managing muscle pain, but they operate through distinct mechanisms of action, which may influence their suitability for different types of muscle-related pain. Pridinol, an anticholinergic agent, primarily targets muscarinic receptors, while Tolperisone acts as a voltage-gated sodium and calcium channel blocker. Clinical evidence from a direct comparative study in an experimental jaw-muscle pain model suggests Tolperisone may be more effective at reducing peak pain intensity, whereas Pridinol shows a greater effect on pressure pain thresholds before the induction of pain. Preclinical data, although not from direct head-to-head comparisons in muscle pain models, supports their individual efficacy in relevant animal models of pain and spasticity.

Mechanism of Action

Pridinol: Anticholinergic Action

Pridinol is a centrally acting muscle relaxant that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] Its therapeutic effect is believed to stem from its atropine-like action on both smooth and striated muscles.[3] By blocking acetylcholine, Pridinol reduces the transmission of nerve impulses that lead to muscle contractions, thereby alleviating muscle spasms and stiffness.[1] It acts on the spinal cord and in the brain to dampen the excitability of motor neurons.[1]

Tolperisone: Ion Channel Blockade

Tolperisone is a centrally acting muscle relaxant that does not exhibit its effects through the GABAergic or anticholinergic systems.[4] Instead, its primary mechanism involves the blockade of voltage-gated sodium and calcium channels.[4][5] This action stabilizes neuronal membranes and inhibits the release of neurotransmitters, leading to a reduction in polysynaptic reflex activity in the spinal cord and subsequent muscle relaxation.[4]

Comparative Efficacy: Preclinical Models

Direct comparative preclinical studies of Pridinol and Tolperisone in animal models of muscle pain are limited. However, individual studies provide insights into their efficacy in relevant models.

Tolperisone in a Neuropathic Pain Model

In a study utilizing the partial sciatic nerve ligation (pSNL) model of neuropathic pain in rats, a condition often associated with muscle spasms and pain, Tolperisone demonstrated significant antiallodynic effects.[6]

Experimental Protocol: Randall-Selitto Test with Partial Sciatic Nerve Ligation

  • Animal Model: Male Wistar rats.[6]

  • Pain Induction: Partial sciatic nerve ligation (pSNL) was performed on the right hind paw.[6]

  • Drug Administration: Tolperisone was administered orally at doses of 25, 50, and 100 mg/kg.[6]

  • Outcome Measure: The paw pressure threshold (PPT), a measure of mechanical allodynia, was assessed using the Randall-Selitto test at baseline and at 60, 120, and 180 minutes post-treatment.[6]

  • Statistical Analysis: One-way ANOVA followed by a Newman-Keuls post-hoc test was used to determine statistical significance (p < 0.05).[6]

Quantitative Data: Tolperisone in the Randall-Selitto Test

Treatment GroupDose (mg/kg)Paw Pressure Threshold (g) at 120 min (Mean ± SEM)
Vehicle-~50 g
Tolperisone25Not significantly different from vehicle
Tolperisone50~80 g
Tolperisone100~95 g

*p < 0.05 compared to vehicle. Data is estimated from graphical representations in the source.[6]

Pridinol: Preclinical Evidence

Preclinical safety data for Pridinol mesilate indicates an LD50 of 250 mg/kg in mice (oral administration) and 446 mg/kg in rats (subcutaneous administration).[3] Chronic toxicity studies in rats showed no toxic effects at doses of 5 to 20 mg/kg/day over 6 months.[3] While specific preclinical efficacy studies in muscle pain models were not identified in the reviewed literature, its established anticholinergic mechanism provides a strong rationale for its muscle relaxant effects.[2][7]

Comparative Efficacy: Clinical Models

A direct comparison of Pridinol and Tolperisone has been conducted in an experimental human muscle pain model. Additionally, both drugs have been evaluated in separate clinical trials for conditions involving muscle pain, such as low back pain.

Direct Comparison in Experimental Jaw-Muscle Pain

A randomized, double-blind, placebo-controlled, three-way crossover study by Svensson et al. (2003) directly compared the effects of Tolperisone and Pridinol on experimentally induced jaw-muscle pain in healthy male volunteers.[8]

Experimental Protocol: Hypertonic Saline-Induced Masseter Muscle Pain

  • Study Population: 15 healthy adult men.[8]

  • Study Design: Randomized, double-blind, placebo-controlled, three-way crossover study.[8]

  • Interventions: A single oral dose of 300 mg Tolperisone hydrochloride, 8 mg Pridinol mesilate, or placebo.[8]

  • Pain Induction: One hour after drug administration, 0.3 ml of 5.8% hypertonic saline was injected into the right masseter muscle.[8]

  • Outcome Measures:

    • Peak pain intensity was continuously rated on a 10-cm electronic visual analogue scale (VAS).[8]

    • Pressure pain threshold (PPT) was measured before and after medication, during pain, and after pain had subsided.[8]

  • Statistical Analysis: Analysis of variance (ANOVA) was used to compare the outcomes between the three groups.[8]

Quantitative Data: Pridinol vs. Tolperisone in Experimental Jaw-Muscle Pain

Outcome MeasurePlacebo (Mean ± SEM)Pridinol Mesilate (8 mg) (Mean ± SEM)Tolperisone Hydrochloride (300 mg) (Mean ± SEM)p-value
VAS Peak Pain Score (cm)6.6 ± 0.46.8 ± 0.45.9 ± 0.40.020
Change in PPT (post-drug)-Significant decreaseNo significant change0.002

Data sourced from Svensson et al., 2003.[8]

Pridinol in Low Back Pain

A retrospective, non-interventional, propensity-score matched dual cohort analysis compared the effectiveness of Pridinol with NSAIDs for acute low back pain over 4 weeks.[9]

Experimental Protocol: Retrospective Analysis in Acute Low Back Pain

  • Study Population: Patients with acute low back pain who had an insufficient response to self-medication.[9]

  • Study Design: Retrospective, non-interventional, propensity-score matched dual cohort study using data from the German Pain e-Registry.[9]

  • Interventions: First-line prescription of either Pridinol or an NSAID as monotherapy.[9]

  • Outcome Measures: The primary endpoint was a composite responder rate based on treatment discontinuation, improvement in pain intensity, reduction in pain-related functional impairments, and improvement in quality of life.[9] Pain intensity was measured on a Visual Analogue Scale (VAS).[9]

Quantitative Data: Pridinol in Acute Low Back Pain

Outcome MeasurePridinol (Mean ± SD)NSAIDs (Mean ± SD)p-value
Responder Rate69.0%34.0%<0.001
Change in Pain Intensity (VAS)-42.9 ± 7.4 mm-36.9 ± 8.5 mm<0.001
Relative Improvement in Pain Intensity73.0 ± 16.4%62.8 ± 22.8%<0.001

Data sourced from Überall & Schikowski, 2024.[9]

Tolperisone in Low Back Pain

A multicentric, randomized, comparative clinical trial evaluated the efficacy and tolerability of Tolperisone versus Thiocolchicoside in patients with acute low back pain and spinal muscle spasticity.[10]

Experimental Protocol: Comparative Trial in Acute Low Back Pain

  • Study Population: Patients with acute low back pain and spasm of spinal muscles.[10]

  • Study Design: Multicentric, randomized, comparative clinical trial.[10]

  • Interventions: 150 mg of Tolperisone thrice daily or 8 mg of Thiocolchicoside twice daily for 7 days.[10]

  • Outcome Measures:

    • Spontaneous pain (at rest) and pain on movement assessed using a Visual Analogue Scale (VAS).[10]

    • Muscle spasm assessed by finger-to-floor distance (FFD), Lasegue's maneuver, and modified Schober's test.[10]

  • Statistical Analysis: Statistical significance was determined for various outcome measures.[10]

Quantitative Data: Tolperisone in Acute Low Back Pain (Day 7)

Outcome MeasureTolperisone Group (Improvement)Thiocolchicoside Group (Improvement)p-value
Pain at Rest (VAS)Significantly greaterLess significant0.0001
Pain on Movement (VAS)Significantly greaterLess significant0.0001
Lasegue's Maneuver (degrees)Significantly greaterLess significant0.0001
Finger-to-Floor Distance (cm)Significantly greaterLess significant0.0001

Data sourced from Rao et al., 2012.[10]

Visualizations

Signaling Pathways

Pridinol_Mechanism ACh Acetylcholine mAChR Muscarinic Acetylcholine Receptor (mAChR) ACh->mAChR Binds to Neuron Postsynaptic Neuron (e.g., Motor Neuron) mAChR->Neuron Activates Pridinol Pridinol Pridinol->mAChR Blocks Relaxation Muscle Relaxation Pridinol->Relaxation Contraction Muscle Contraction / Spasm Neuron->Contraction Stimulates

Caption: Pridinol's anticholinergic mechanism of action.

Tolperisone_Mechanism Tolperisone Tolperisone Na_Channel Voltage-Gated Sodium Channel Tolperisone->Na_Channel Blocks Ca_Channel Voltage-Gated Calcium Channel Tolperisone->Ca_Channel Blocks Relaxation Muscle Relaxation Tolperisone->Relaxation Action_Potential Action Potential Propagation Na_Channel->Action_Potential Mediates NT_Release Neurotransmitter Release Ca_Channel->NT_Release Mediates Neuron Presynaptic Nerve Terminal Action_Potential->NT_Release Triggers Muscle_Excitation Muscle Excitation / Spasm NT_Release->Muscle_Excitation Causes

Caption: Tolperisone's ion channel blocking mechanism.

Experimental Workflow

Jaw_Pain_Workflow cluster_setup Setup cluster_procedure Procedure cluster_measurement Measurement Recruitment Recruit 15 Healthy Male Volunteers Design Randomized, Double-Blind, Placebo-Controlled, 3-Way Crossover Design Recruitment->Design Drug_Admin Administer Single Oral Dose (Pridinol, Tolperisone, or Placebo) Design->Drug_Admin Wait Wait 1 Hour Drug_Admin->Wait Pain_Induction Inject Hypertonic Saline into Masseter Muscle Wait->Pain_Induction VAS_Measurement Continuously Rate Pain on VAS Pain_Induction->VAS_Measurement PPT_Measurement Measure Pressure Pain Threshold (Pre-drug, Post-drug, During Pain, Post-pain) Pain_Induction->PPT_Measurement

Caption: Workflow for the experimental jaw-muscle pain study.

Conclusion

Both Pridinol and Tolperisone demonstrate efficacy in the management of muscle pain through different pharmacological pathways. The direct comparative clinical data in an experimental setting suggests nuances in their effects, with Tolperisone showing an advantage in reducing peak pain intensity and Pridinol affecting sensory thresholds. Preclinical evidence for Tolperisone in a neuropathic pain model is robust, while similar direct evidence for Pridinol in muscle pain models is less apparent in the reviewed literature. Clinical studies in low back pain support the effectiveness of both drugs. The choice between these two agents may depend on the specific clinical presentation of muscle pain and the desired therapeutic outcome. Further head-to-head clinical trials in various muscle pain conditions and direct comparative preclinical studies are warranted to fully elucidate their relative efficacy and optimal use.

References

Pridinol Hydrochloride vs. Other Non-Benzodiazepine Antispasmodics: A Comparative Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-benzodiazepine antispasmodics, pridinol (B1678096) hydrochloride presents a unique profile, primarily characterized by its anticholinergic mechanism. This guide offers a comparative analysis of pridinol hydrochloride against other prominent non-benzodiazepine muscle relaxants: tizanidine (B1208945), eperisone (B1215868), and baclofen (B1667701), with a focus on experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action: A Divergent Approach to Muscle Relaxation

The non-benzodiazepine antispasmodics achieve muscle relaxation through distinct molecular pathways. Pridinol's primary mechanism is the blockade of muscarinic acetylcholine (B1216132) receptors, which contrasts with the targeted actions of tizanidine, eperisone, and baclofen on other signaling systems.

This compound: This centrally acting muscle relaxant exerts its effects through an atropine-like anticholinergic mechanism.[1] It primarily acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), reducing the excitability of motor neurons.[2] This action at the spinal and supraspinal levels helps to dampen the transmission of nerve impulses that trigger muscle contractions.[2]

Tizanidine: As a centrally acting alpha-2 adrenergic agonist, tizanidine reduces spasticity by increasing presynaptic inhibition of motor neurons.[3] It is believed to work by reducing the release of excitatory amino acids from spinal interneurons.[3]

Eperisone: Eperisone hydrochloride is a centrally acting muscle relaxant that exhibits a multifaceted mechanism. It inhibits the vicious cycle of myotonia by acting on the spinal cord and also demonstrates vasodilatory action by antagonizing Ca2+ influx.[4] Its mechanism involves the inhibition of mono- and polysynaptic reflexes in the spinal cord.[5]

Baclofen: Baclofen is a selective agonist of the gamma-aminobutyric acid B (GABA-B) receptor.[2][6] By mimicking the action of the inhibitory neurotransmitter GABA, baclofen inhibits both monosynaptic and polysynaptic reflexes at the spinal level, leading to a reduction in muscle tone.[6]

Quantitative Comparison of Receptor Binding and Potency

The following table summarizes the available quantitative data on the receptor binding affinities and functional potency of this compound and its comparators. It is important to note that direct comparative studies for all agents across all receptor types are limited.

DrugPrimary TargetReceptor Subtype(s)Binding Affinity (Ki) / Potency (IC50/EC50)
Pridinol Muscarinic Acetylcholine Receptor (mAChR) AntagonistM1, M2~3–10 µM
Tizanidine Alpha-2 Adrenergic Receptor Agonistα2A, α2B, α2Cα2A: 55.7 nmol/L, α2B: 178.0 nmol/L, α2C: 120.0 nmol/L
Eperisone Voltage-gated Ca2+ and Na+ Channel Blocker, Sigma Receptor Ligand-IC50 (Ca2+ channels): 0.348 mM; IC50 (Sigma receptors): 0.43 nM
Baclofen GABA-B Receptor Agonist-Ki: 6 µM (racemic); EC50: 6.9 µM

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of these antispasmodics are best visualized through their respective signaling pathways.

Pridinol_Mechanism cluster_presynaptic cluster_postsynaptic ACh Acetylcholine mAChR Muscarinic Acetylcholine Receptor ACh->mAChR Binds G_Protein G-Protein mAChR->G_Protein Activates Pridinol Pridinol Pridinol->mAChR Blocks Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Signal Signal Transduction Cascade Effector->Signal Relaxation Muscle Relaxation Signal->Relaxation Tizanidine_Mechanism cluster_presynaptic cluster_postsynaptic Alpha2_AR Alpha-2 Adrenergic Receptor Excitatory_NT Excitatory Neurotransmitters (e.g., Glutamate) Alpha2_AR->Excitatory_NT Inhibits Release Tizanidine Tizanidine Tizanidine->Alpha2_AR Activates Postsynaptic_Receptor Receptor Excitatory_NT->Postsynaptic_Receptor Reduced Binding Relaxation Muscle Relaxation Postsynaptic_Receptor->Relaxation Eperisone_Mechanism cluster_neuron VGSC Voltage-Gated Na+ Channel Na_Influx Na+ Influx VGSC->Na_Influx VGCC Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx VGCC->Ca_Influx Eperisone Eperisone Eperisone->VGSC Blocks Eperisone->VGCC Blocks Relaxation Muscle Relaxation Na_Influx->Relaxation Inhibition of Action Potential Ca_Influx->Relaxation Reduced Contraction Baclofen_Mechanism cluster_presynaptic cluster_postsynaptic GABAB_R GABA-B Receptor Ca_Channel Ca2+ Channel GABAB_R->Ca_Channel Inhibits K_Channel K+ Channel GABAB_R->K_Channel Opens Baclofen Baclofen Baclofen->GABAB_R Activates Excitatory_NT Excitatory Neurotransmitters Ca_Channel->Excitatory_NT Reduces Release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Relaxation Muscle Relaxation Hyperpolarization->Relaxation

References

A Comparative Guide to Analytical Methods for Pridinol Determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods for the quantitative determination of Pridinol (B1678096), a centrally acting muscle relaxant. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data from published studies.

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of different analytical methods validated for the determination of Pridinol mesylate. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.

Parameter HPLC-UV Method 1 HPLC-UV Method 2 Volumetric Method UV Spectrophotometry (Q-absorbance Ratio) UV Spectrophotometry (Second Derivative) LC-MS/MS Method
Linearity Range 0.44 - 24.70 µg/mL[1]2.0 - 60.0 µg/mL[2][3]25% - 125% (w/v)[1]14 - 56 µg/mL[4][5]4.0 - 30.0 µg/mL[4][5]0.0500 - 50 ng/mL[6]
Correlation Coefficient (r or R²) r = 0.9995[1]R² = 0.999[2][3]r = 0.9998[1]Not ReportedNot ReportedNot Reported
Accuracy (% Recovery) Not explicitly stated, but method deemed accurate[1]100.58%[2][3]Not explicitly stated, but method deemed accurate[1]100.64 ± 0.36%[5]101.98 ± 0.11%[5]≤ ± 6.6% deviation from nominal value[6]
Precision (% RSD) < 1.5%[7]Low coefficient of variation reported[2][3]Not explicitly stated, but method deemed precise[1]Not ReportedNot Reported≤ 4.5%[6]
Limit of Detection (LOD) Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Limit of Quantification (LOQ) Not ReportedNot ReportedNot ReportedNot ReportedNot Reported0.0500 ng/mL[6]

Experimental Protocols

This section details the methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Method 1: Developed for the determination of pridinol mesylate in raw material.[1][7]

    • Column: Reversed-phase C18.[1][7]

    • Mobile Phase: A mixture of acetonitrile (B52724) and 0.05 M potassium dihydrogen phosphate (B84403) (pH adjusted to 5.0) in a 1:2 (v/v) ratio.[1][7]

    • Flow Rate: 0.8 mL/min.[1][7]

    • Detection: UV at 258 nm.[1][7]

    • Temperature: Ambient.[1][7]

  • Method 2: Developed for the simultaneous determination of pridinol, diclofenac (B195802), and related compounds in tablet formulations.[2][3]

    • Column: Base-deactivated silica (B1680970) C8.[2][3]

    • Mobile Phase: A mixture of 50 mM phosphate buffer (pH 2.5) and methanol (B129727) in a 40:60 (v/v) ratio.[2][3]

    • Flow Rate: 1.0 mL/min.[2][3]

    • Detection: UV at 225 nm.[2][3]

    • Temperature: 40°C.[2][3]

Volumetric Method

This method is based on a titration reaction for the determination of pridinol mesylate in raw material.[1][7]

  • Principle: The method is based on the reaction of pridinol with sodium lauryl sulphate in diluted sulfuric acid.[1][7]

  • Indicator: Dimethyl yellow is used to detect the endpoint of the titration.[1][7]

  • Procedure: A known quantity of the sample is dissolved and titrated with a standardized solution of sodium lauryl sulphate. The endpoint is indicated by a color change from yellow to red-orange.[7]

UV-Vis Spectrophotometry

Three distinct spectrophotometric methods have been developed for the simultaneous estimation of diclofenac sodium and pridinol mesylate.[4][5]

  • Q-Absorbance Ratio Method:

    • Wavelengths Selected: 265 nm (isosbestic point) and 285 nm (λmax of diclofenac sodium), with 258 nm being the λmax of pridinol mesylate.[4][5]

  • Second Derivative Spectrophotometric Method:

    • This technique utilizes the second derivative of the absorption spectrum at zero-crossing wavelengths.[4][5]

  • H-Point Standard Addition Method (HPSAM):

    • This method is based on measurements at pairs of wavelengths for the zero and second-order derivative signals.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive method was validated for the quantification of Pridinol in human plasma.[6]

  • Principle: Separation of the analyte by liquid chromatography followed by detection using a mass spectrometer.[6]

  • Internal Standard: Diphenidol hydrochloride.[6]

  • Validation: The method was validated according to the Guideline on Bioanalytical Method Validation.[6]

Visualizing the Cross-Validation Workflow

A crucial aspect of analytical method development is the validation process, which ensures the reliability and accuracy of the results. The following diagram illustrates a typical workflow for the validation of an analytical method.

Analytical_Method_Validation_Workflow cluster_Planning Planning & Preparation cluster_Validation Method Validation Parameters cluster_Execution Execution & Analysis cluster_Evaluation Evaluation & Reporting Define_Method Define Analytical Method Prepare_Materials Prepare Standards & Samples Define_Method->Prepare_Materials Perform_Experiments Perform Experiments Prepare_Materials->Perform_Experiments Specificity Specificity Collect_Data Collect & Process Data Specificity->Collect_Data Linearity Linearity Linearity->Collect_Data Accuracy Accuracy Accuracy->Collect_Data Precision Precision Precision->Collect_Data LOD_LOQ LOD & LOQ LOD_LOQ->Collect_Data Robustness Robustness Robustness->Collect_Data Perform_Experiments->Specificity Perform_Experiments->Linearity Perform_Experiments->Accuracy Perform_Experiments->Precision Perform_Experiments->LOD_LOQ Perform_Experiments->Robustness Statistical_Analysis Statistical Analysis Collect_Data->Statistical_Analysis Validation_Report Generate Validation Report Statistical_Analysis->Validation_Report

Caption: Workflow for Analytical Method Validation.

References

Real-World Efficacy of Pridinol in Germany: A Comparative Analysis from the Pain e-Registry

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the real-world performance of Pridinol for muscle-related pain, this guide offers researchers, scientists, and drug development professionals a comparative analysis based on data from the German Pain e-Registry. The following sections provide a comprehensive overview of Pridinol's efficacy, its pharmacological profile, and a comparison with a common alternative, supported by quantitative data and detailed methodologies.

Pridinol Efficacy: A Snapshot from the German Pain e-Registry

Data from a retrospective analysis of the German Pain e-Registry, known as the PriMePain study, provides significant real-world evidence of Pridinol's effectiveness as an add-on therapy for patients with muscle-related pain who had an insufficient response to other analgesics.[1][2][3] The study, encompassing 1,133 patients, revealed that a significant majority experienced notable improvements in pain intensity, daily life disabilities, and overall well-being.[1][2][3]

A key finding of the PriMePain study was the high responder rate among patients receiving Pridinol.[3] A complete global response, defined by a clinically significant improvement in pain and disability without adverse drug reactions, was reported by 58.8% of patients.[3] A partial response was noted in 34.9% of patients, while only a small fraction (6.4%) were non-responders, primarily due to adverse events (6.2%) rather than a lack of efficacy (0.2%).[3]

The positive impact of Pridinol was also reflected in the reduction of concomitant pain medication. A substantial 41.7% of patients were able to reduce their intake of other pain medications, and 30.8% completely ceased other pharmacological pain treatments after the addition of Pridinol to their regimen.[1][2]

Comparative Efficacy: Pridinol vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

To further contextualize the real-world efficacy of Pridinol, a comparative retrospective cohort study was conducted using data from the same German Pain e-Registry. This study compared the effectiveness of Pridinol as a monotherapy against NSAIDs for acute low back pain in patients who had not found relief through self-medication.[4]

After propensity score matching to ensure comparability between the two cohorts (n=467 in each), the results demonstrated a significantly superior response rate for Pridinol.[4] The global response rate for the Pridinol group was 69.0%, compared to 34.0% for the NSAID group.[4] This indicates a more than two-fold higher likelihood of a positive treatment outcome with Pridinol.

The study also highlighted a more favorable safety profile for Pridinol, with significantly fewer drug-related adverse events (9.0% vs. 20.8%) and treatment discontinuations due to adverse events (3.4% vs. 9.4%) compared to the NSAID cohort.[4]

Quantitative Data Summary

The following tables present a structured overview of the key quantitative data from the PriMePain study and the comparative analysis of Pridinol versus NSAIDs.

Table 1: Patient Demographics and Treatment Characteristics (PriMePain Study)

ParameterValue
Number of Patients1,133
Mean Age (± SD)53.9 (± 11.8) years
Female Patients54.5%
Predominant Pain LocationLower Back (43.2%)
Average Daily Dose (± SD)7.8 (± 1.8) mg
Median Treatment Duration7 days

Table 2: Global Response to Pridinol Treatment (PriMePain Study)

Response CategoryPercentage of Patients
Complete Global Response58.8%
Partial Global Response34.9%
No Response6.4%
- Due to Lack of Efficacy0.2%
- Due to Adverse Events6.2%

Table 3: Impact of Pridinol on Concomitant Pain Medication (PriMePain Study)

OutcomePercentage of Patients
Reduction of at least one other pain medication41.7%
Complete cessation of any other pharmacological pain treatments30.8%

Table 4: Comparative Efficacy of Pridinol vs. NSAIDs for Acute Low Back Pain

ParameterPridinolNSAIDs
Global Response Rate69.0%34.0%
Drug-Related Adverse Events9.0%20.8%
Treatment Discontinuation due to Adverse Events3.4%9.4%

Experimental Protocols

The real-world evidence presented is based on a retrospective analysis of anonymized data from the German Pain e-Registry. The methodology for these studies is summarized below.

PriMePain Study: Retrospective Analysis of Pridinol Efficacy

  • Study Design: An exploratory, retrospective, cross-sectional analysis of depersonalized routine data.

  • Data Source: The German Pain e-Registry (GPeR), which collects standardized self-reported data from patients on their pain experience and treatment.[4]

  • Study Population: 1,133 adult patients with muscle-related pain who received add-on treatment with Pridinol between January 1, 2018, and December 31, 2020.[1][2]

  • Data Collection: Patient-reported outcomes were captured using standardized instruments, including the German Pain Questionnaire and the German Pain Diary.[4]

  • Endpoints: The primary endpoint was a composite global response, including clinically relevant improvements in pain intensity and disability, an improvement in overall well-being, and the absence of drug-related adverse events.[3]

  • Data Analysis: A modified intent-to-treat approach was used, including all registered patients who took at least one dose of Pridinol and had at least one post-baseline measure.

Pridinol vs. NSAIDs: Comparative Cohort Study

  • Study Design: A retrospective, comparative, 2-cohort analysis of depersonalized 4-week real-world data.[5]

  • Data Source: The German Pain e-Registry (GPeR).[4]

  • Study Population: Two cohorts of patients with acute (low) back pain who had not responded to self-medication and were prescribed either Pridinol or an NSAID as first-line monotherapy.[4]

  • Data Analysis: Propensity score-based matching was employed to ensure comparable baseline characteristics between the two cohorts (n=467 each).[4] The analysis focused on a composite primary endpoint that included the absence of treatment discontinuation due to adverse events and significant improvements in pain intensity, pain-related functional impairments, and quality of life.[4]

Signaling Pathway and Experimental Workflow

Pridinol's Mechanism of Action: Anticholinergic and Antimuscarinic Effects

Pridinol exerts its muscle relaxant effects primarily through its anticholinergic properties, acting as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[6][7] It blocks the action of the neurotransmitter acetylcholine at these receptors in both the central and peripheral nervous systems.[8] This blockade leads to a reduction in nerve impulse transmission that triggers muscle contractions, resulting in muscle relaxation.[8]

Pridinol_Mechanism_of_Action cluster_synapse Neuromuscular Junction / Synapse cluster_drug_action Pridinol Intervention ACh Acetylcholine (ACh) mAChR Muscarinic Acetylcholine Receptor (mAChR) ACh->mAChR Binds to Muscle_Contraction Muscle Contraction mAChR->Muscle_Contraction Activates Blocked_mAChR Blocked mAChR Reduced_Contraction Reduced Muscle Contraction / Muscle Relaxation Pridinol Pridinol Pridinol->mAChR Blocked_mAChR->Reduced_Contraction Leads to

Caption: Pridinol's anticholinergic mechanism of action.

German Pain e-Registry Data Analysis Workflow

The following diagram illustrates the workflow for the retrospective analysis of data from the German Pain e-Registry.

GPeR_Workflow Data_Source German Pain e-Registry (GPeR) Anonymized Patient Data Patient_Selection Patient Cohort Selection (e.g., Pridinol users, NSAID users) Data_Source->Patient_Selection Data_Extraction Data Extraction (Demographics, Treatment, Outcomes) Patient_Selection->Data_Extraction Propensity_Matching Propensity Score Matching (for comparative studies) Data_Extraction->Propensity_Matching If comparative Statistical_Analysis Statistical Analysis (Efficacy and Safety Endpoints) Data_Extraction->Statistical_Analysis Propensity_Matching->Statistical_Analysis Results Results Interpretation (Response Rates, Adverse Events) Statistical_Analysis->Results Publication Publication of Findings Results->Publication

Caption: Workflow for the analysis of the German Pain e-Registry data.

References

Comparative Analysis of the Anticholinergic Potency of Pridinol and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anticholinergic potency of Pridinol (B1678096) and its theoretical derivatives, targeting researchers, scientists, and professionals in drug development. While direct comparative experimental data on Pridinol derivatives is limited in publicly available literature, this document synthesizes established principles of anticholinergic pharmacology and structure-activity relationships (SAR) to offer predictive insights. Detailed experimental protocols for assessing anticholinergic activity are also provided.

Pridinol, a centrally acting anticholinergic agent, is primarily utilized as a muscle relaxant.[1][2][3][4] Its therapeutic effects are attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] The core structure of Pridinol, 1,1-diphenyl-3-(piperidin-1-yl)propan-1-ol, presents multiple opportunities for chemical modification to modulate its anticholinergic potency, selectivity, and pharmacokinetic profile.

Quantitative Data on Anticholinergic Potency

Modification on Pridinol StructurePredicted Effect on Anticholinergic PotencyRationale
Substitution on the Phenyl Rings Introduction of electron-withdrawing or donating groups can alter the electronic distribution and steric bulk, potentially increasing or decreasing receptor affinity.The aromatic rings are crucial for hydrophobic interactions within the muscarinic receptor binding pocket.
Alteration of the Piperidine (B6355638) Ring Modification of the piperidine ring, such as substitution or replacement with other heterocyclic systems (e.g., pyrrolidine, azepane), can significantly impact potency and selectivity for muscarinic receptor subtypes.The nitrogen-containing ring plays a key role in the interaction with the receptor.
Modification of the Propanol Linker Changes in the length or rigidity of the three-carbon chain connecting the diphenylmethanol (B121723) core and the piperidine ring can affect the optimal positioning of the key pharmacophoric elements within the receptor binding site.The spatial arrangement of the bulky lipophilic groups and the basic nitrogen is critical for high-affinity binding.
Esterification of the Hydroxyl Group Esterification of the tertiary alcohol can lead to prodrugs or compounds with altered pharmacokinetic and pharmacodynamic properties.The hydroxyl group can participate in hydrogen bonding with the receptor.

Experimental Protocols

The determination of anticholinergic potency is crucial in the development of new drug candidates. The following are standard experimental protocols used to assess the anticholinergic activity of compounds like Pridinol and its derivatives.

Muscarinic Receptor Binding Assay

This in vitro assay measures the affinity of a test compound for muscarinic receptors.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for muscarinic acetylcholine receptors.

Materials:

  • Cell membranes expressing a specific muscarinic receptor subtype (M₁, M₂, M₃, M₄, or M₅).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test compound (e.g., Pridinol or its derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.

Isolated Tissue Functional Assay (e.g., Guinea Pig Ileum)

This ex vivo assay measures the ability of a test compound to antagonize the contractile response induced by a muscarinic agonist in an isolated smooth muscle preparation.

Objective: To determine the pA₂ value, a measure of the antagonist potency of a test compound.

Materials:

  • Guinea pig ileum segment.

  • Organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Muscarinic agonist (e.g., acetylcholine, carbachol).

  • Test compound (e.g., Pridinol or its derivatives).

  • Isotonic transducer and data acquisition system.

Procedure:

  • Mount a segment of the guinea pig ileum in the organ bath under a resting tension.

  • Allow the tissue to equilibrate.

  • Obtain a cumulative concentration-response curve for the muscarinic agonist.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a known concentration of the test compound (antagonist) for a set period.

  • Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • Repeat steps 4-6 with increasing concentrations of the antagonist.

  • The rightward shift of the agonist concentration-response curve in the presence of the antagonist is used to calculate the pA₂ value using a Schild plot analysis. A higher pA₂ value indicates greater antagonist potency.

Visualizing Key Processes and Relationships

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_invivo In Vivo Models (Optional) Compound Pridinol or Derivative Receptor_Binding Muscarinic Receptor Binding Assay Compound->Receptor_Binding Data_Analysis_Ki Data Analysis (IC50 -> Ki) Receptor_Binding->Data_Analysis_Ki Potency_Comparison Comparison of Anticholinergic Potency Data_Analysis_Ki->Potency_Comparison Isolated_Tissue Isolated Tissue Preparation (e.g., Guinea Pig Ileum) Functional_Assay Functional Assay (Agonist vs. Antagonist) Isolated_Tissue->Functional_Assay Data_Analysis_pA2 Data Analysis (Schild Plot -> pA2) Functional_Assay->Data_Analysis_pA2 Data_Analysis_pA2->Potency_Comparison Animal_Model Animal Model of Disease Efficacy_Testing Efficacy and Side Effect Profile Animal_Model->Efficacy_Testing Efficacy_Testing->Potency_Comparison Muscarinic_Signaling_Pathway Acetylcholine Acetylcholine (Agonist) Muscarinic_Receptor Muscarinic Acetylcholine Receptor (mAChR) Acetylcholine->Muscarinic_Receptor Binds and Activates Pridinol Pridinol (Antagonist) Pridinol->Muscarinic_Receptor Binds and Blocks G_Protein G-Protein (Gq/11 or Gi/o) Muscarinic_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Phospholipase C, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger Generation (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) Second_Messenger->Cellular_Response Initiates SAR_Pridinol cluster_modifications Structural Modifications cluster_outcomes Predicted Outcomes Pridinol_Core Pridinol Core Structure (1,1-diphenyl-3-(piperidin-1-yl)propan-1-ol) Phenyl_Rings Phenyl Ring Substitutions Pridinol_Core->Phenyl_Rings Piperidine_Ring Piperidine Ring Alterations Pridinol_Core->Piperidine_Ring Propanol_Linker Propanol Linker Modifications Pridinol_Core->Propanol_Linker Potency Altered Potency Phenyl_Rings->Potency Piperidine_Ring->Potency Selectivity Modified Receptor Selectivity Piperidine_Ring->Selectivity Propanol_Linker->Potency Pharmacokinetics Changed Pharmacokinetics Propanol_Linker->Pharmacokinetics

References

A Head-to-Head Comparison of Pridinol and Thiocolchicoside for Low Back Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Low back pain is a leading cause of disability worldwide, prompting extensive research into effective therapeutic agents. Among the options are centrally acting muscle relaxants like Pridinol and Thiocolchicoside, which are prescribed to alleviate muscle spasms and associated pain. This guide provides an objective, data-driven comparison of these two compounds, focusing on their pharmacological profiles, clinical efficacy, and safety as reported in available literature.

Pharmacodynamic Profile and Mechanism of Action

Pridinol and Thiocolchicoside achieve muscle relaxation through distinct central nervous system pathways.

Pridinol: This agent primarily acts as a muscarinic acetylcholine (B1216132) receptor antagonist. Its atropine-like effect is exerted on both smooth and striated muscles. By blocking cholinergic transmission at these receptors, Pridinol dampens the nerve impulses that trigger muscle contractions, thereby reducing muscle stiffness and spasms.

Thiocolchicoside: A semi-synthetic derivative of a naturally occurring colchicine (B1669291) analogue, Thiocolchicoside's primary mechanism is believed to be through the modulation of gamma-aminobutyric acid type A (GABA-A) receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system. It is thought to act as a competitive antagonist at GABA-A receptors and also exhibits affinity for glycine (B1666218) receptors. This modulation enhances inhibitory neurotransmission, leading to muscle relaxation.

Signaling Pathways

The distinct mechanisms of Pridinol and Thiocolchicoside are visually represented in the following signaling pathway diagrams.

Pridinol_Pathway cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M1) Acetylcholine->Muscarinic_Receptor Binds to Muscle_Cell Muscle Cell Muscarinic_Receptor->Muscle_Cell Activates Contraction Contraction Muscle_Cell->Contraction Leads to Pridinol Pridinol Pridinol->Muscarinic_Receptor Blocks

Pridinol's anticholinergic mechanism of action.

Thiocolchicoside_Pathway cluster_synapse GABAergic Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Neuron Postsynaptic Neuron GABA_A_Receptor->Neuron Inhibits Reduced_Excitability Reduced Neuronal Excitability Neuron->Reduced_Excitability Leads to Thiocolchicoside Thiocolchicoside Thiocolchicoside->GABA_A_Receptor Modulates

Thiocolchicoside's modulation of the GABA-A receptor.

Comparative Efficacy for Low Back Pain

Pridinol Efficacy Data

A meta-analysis of two placebo-controlled studies involving 342 patients with acute muscle pain demonstrated that Pridinol treatment was associated with a significantly higher global response rate compared to placebo (74.0% vs. 49.7%).[1][2] Furthermore, a retrospective, non-interventional study comparing Pridinol with non-steroidal anti-inflammatory drugs (NSAIDs) in 467 patients with acute low back pain found a superior response rate for Pridinol (69.0% vs. 34.0%).[3][4]

Pridinol Efficacy vs. Comparators
Study Type Comparator Primary Endpoint Result
Meta-analysis of 2 RCTsPlaceboGlobal Response Rate74.0% (Pridinol) vs. 49.7% (Placebo)
Retrospective Cohort StudyNSAIDsResponder Rate69.0% (Pridinol) vs. 34.0% (NSAIDs)
Retrospective Cohort StudyNSAIDsPain Intensity Reduction (VAS)73.0% (Pridinol) vs. 62.8% (NSAIDs)
Retrospective Cohort StudyNSAIDsFunctional Improvement (mPDI)69.0% (Pridinol) vs. 42.0% (NSAIDs)

RCT: Randomized Controlled Trial, VAS: Visual Analogue Scale, mPDI: modified Pain Disability Index.

Thiocolchicoside Efficacy Data

A systematic review and meta-analysis of eight randomized controlled trials (n=1397) evaluated the efficacy of Thiocolchicoside for musculoskeletal pain, with seven of these trials focusing on acute low back pain.[5] The analysis revealed a statistically significant, albeit small, reduction in pain intensity as measured by the Visual Analogue Scale (VAS) compared to placebo or no treatment.[5] After 5-7 days of treatment, the mean difference in VAS score was -0.82.[5]

Thiocolchicoside Efficacy vs. Placebo/No Treatment
Study Type Result (Mean Difference in VAS)
Meta-analysis of 8 RCTs (2-3 days)-0.49
Meta-analysis of 8 RCTs (5-7 days)-0.82

RCT: Randomized Controlled Trial, VAS: Visual Analogue Scale.

Safety and Tolerability Profile

Pridinol

In the meta-analysis of two placebo-controlled trials, the safety profile of Pridinol was comparable to that of placebo.[1][2] The retrospective comparison with NSAIDs reported significantly fewer drug-related adverse events for Pridinol (9.0% vs. 20.8%).[3][4]

Pridinol Safety
Comparison Adverse Event Rate
vs. PlaceboComparable to placebo
vs. NSAIDs9.0% (Pridinol) vs. 20.8% (NSAIDs)

Thiocolchicoside

The European Medicines Agency (EMA) has raised safety concerns regarding Thiocolchicoside, particularly potential genotoxic effects.[5] This has led to recommendations for restricted use.

Experimental Protocols

A summary of the methodologies from the key cited studies is provided below to contextualize the presented data.

Pridinol Meta-analysis (Überall et al., 2022) [1][2]

  • Study Design: Systematic review and meta-analysis of randomized, placebo-controlled trials.

  • Inclusion Criteria: Studies involving adult patients (≥18 years) with muscle-related pain.

  • Data Extraction: Two independent reviewers extracted data and assessed the risk of bias.

  • Primary Efficacy Endpoint: Categorial global response rates based on the clinical judgment of study physicians.

  • Secondary Efficacy Endpoints: Response on pain at rest, pain on movement, stiffness, tenderness, and movement restriction.

  • Safety Endpoint: Number of patients with drug-related adverse events.

Pridinol vs. NSAIDs Retrospective Study (Überall & Schikowski, 2024) [3][4][6]

  • Study Design: Retrospective, non-interventional, propensity-score matched dual cohort analysis of real-world data from the German Pain e-Registry.

  • Patient Population: Patients with acute low back pain who were first-line prescribed either Pridinol or NSAIDs as monotherapy.

  • Primary Endpoint: A composite responder categorization based on the absence of treatment discontinuation due to adverse events, and significant improvements in pain intensity, pain-related functional impairments, and quality of life.

  • Data Collection: Depersonalized 4-week data.

Thiocolchicoside Meta-analysis (Sarzi-Puttini et al., 2024) [5]

  • Study Design: Systematic review and meta-analysis of randomized clinical trials.

  • Inclusion Criteria: RCTs evaluating the efficacy of Thiocolchicoside compared to placebo or no exposure in patients with musculoskeletal pain.

  • Primary Outcome: Reduction in pain intensity measured by between-group mean differences in Visual Analogue Scale (VAS) scores after the intervention.

  • Data Analysis: Pooled effect estimates were compared to a minimally important difference of 1 point on a 0 to 10 scale.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative clinical trial for low back pain, integrating elements from the methodologies of the reviewed studies.

Comparative_Workflow Patient_Recruitment Patient Recruitment (Acute Low Back Pain) Inclusion_Exclusion Inclusion/Exclusion Criteria Applied Patient_Recruitment->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Group_A Group A (Pridinol) Randomization->Group_A Group_B Group B (Thiocolchicoside) Randomization->Group_B Treatment_Period Treatment Period (e.g., 4 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection (Baseline, Follow-up) Treatment_Period->Data_Collection Efficacy_Endpoints Efficacy Endpoints (VAS, Functional Scores) Data_Collection->Efficacy_Endpoints Safety_Endpoints Safety Endpoints (Adverse Events) Data_Collection->Safety_Endpoints Statistical_Analysis Statistical Analysis Efficacy_Endpoints->Statistical_Analysis Safety_Endpoints->Statistical_Analysis Results Results & Comparison Statistical_Analysis->Results

Generalized workflow for a comparative clinical trial.

Conclusion

Based on an indirect comparison of the available evidence, Pridinol appears to demonstrate a more robust effect size in improving pain and function in patients with low back pain compared to the modest effects reported for Thiocolchicoside. Additionally, the safety profile of Pridinol appears favorable, particularly when compared to NSAIDs. In contrast, Thiocolchicoside is associated with safety concerns that have led to restrictions on its use.

It is critical to emphasize that this analysis is based on indirect comparisons and is therefore subject to inherent limitations. Direct, well-designed, head-to-head randomized controlled trials are necessary to definitively establish the comparative efficacy and safety of Pridinol and Thiocolchicoside for the treatment of low back pain. Such studies would provide invaluable data for clinicians, researchers, and drug development professionals in making informed decisions.

References

A Comparative Guide to Pridinol Mesylate Analysis: HPLC and Volumetric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and volumetric methods for the analysis of Pridinol (B1678096) Mesylate, a centrally acting muscle relaxant. The information presented herein is compiled from validated analytical methods to assist in selecting the most suitable approach for quality control and research purposes.

Performance Comparison of Analytical Methods

The following tables summarize the validation parameters for different analytical methods used for the determination of Pridinol Mesylate.

Table 1: HPLC Method Validation Data

ParameterHPLC Method 1HPLC Method 2HPLC Method 3
Linearity Range 0.1-1.5 mg/mL2.0-60.0 µg/mL0.44-24.70 µg (injected)
Correlation Coefficient (r) 0.9983[1][2]>0.99[3]0.9995[4]
Accuracy (% Recovery) 99.1-102.7%[1][3]98.22-102.96%[3]Mean recovery: 100.2%[4]
Precision (RSD) Repeatability RSD ≤ 1.5%[1][3]Inter and Intra-day RSD within acceptance limits[3]1.0%[4]

Table 2: Alternative Method Validation Data - Volumetric Titration

ParameterVolumetric Method
Linearity Range 25-125% (w/v)
Correlation Coefficient (r) 0.9998[4]
Accuracy (% Recovery) Mean recovery and RSD were comparable to HPLC[4]
Precision (RSD) 0.2%[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Methods

HPLC Method 1: Stability-Indicating Assay [1][2]

  • Column: C18

  • Mobile Phase: A mixture of Methanol, 2-propanol, and 50mM potassium phosphate (B84403) solution (pH 6.0) in a ratio of 51:9:40 (v/v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 220 nm.[1][2]

  • Quantification: Based on peak area.

HPLC Method 2: Determination of Process-Related Impurities [3][5]

  • Column: C18

  • Mobile Phase: A mixture of 50mM potassium phosphate buffer (pH 6.4), Methanol, and 2-propanol in a ratio of 20:69:11 (v/v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 245 nm.[5]

  • Quantification: Based on peak area.

HPLC Method 3: Assay in Raw Material [4][6]

  • Column: C18.[4][6]

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.05 M potassium dihydrogen phosphate (pH 5.0) in a ratio of 1:2 (v/v).[4][6]

  • Flow Rate: 0.8 mL/min.[4][6]

  • Detection: UV at 258 nm.[4][6]

  • Quantification: Based on peak area.[4][6]

Alternative Method: Volumetric Titration[4]

This method is based on the reaction of Pridinol Mesylate with sodium lauryl sulphate in diluted sulfuric acid.

  • Titrant: 0.01 N Sodium Lauryl Sulphate.

  • Indicator: Dimethyl yellow.[4]

  • Procedure: An accurately weighed amount of Pridinol Mesylate is dissolved in distilled water and 10% (w/v) sulfuric acid. Dichloromethane and the indicator are added, and the solution is titrated with sodium lauryl sulphate until the organic layer changes color from yellow to red-orange.[4]

Methodology Visualization

The following diagram illustrates the typical workflow for the validation of an HPLC method for Pridinol analysis, in accordance with ICH guidelines.

HPLC_Validation_Workflow start Method Development & Optimization validation Method Validation start->validation Proceed to Validation specificity Specificity/ Selectivity documentation Documentation & Reporting specificity->documentation linearity Linearity linearity->documentation accuracy Accuracy accuracy->documentation precision Precision (Repeatability & Intermediate) precision->documentation lod_loq LOD & LOQ lod_loq->documentation robustness Robustness robustness->documentation validation->specificity validation->linearity validation->accuracy validation->precision validation->lod_loq validation->robustness

Caption: Workflow for HPLC Method Validation.

In addition to HPLC and volumetric titration, other analytical techniques such as UV-Vis spectrophotometry, including derivative and Q-absorbance ratio methods, have been developed for the simultaneous determination of Pridinol Mesylate in combination with other drugs like Diclofenac Sodium.[7] These methods offer alternative approaches, particularly for formulations containing multiple active ingredients. Furthermore, green analytical methods using chemometrics have been explored for dissolution monitoring of Pridinol in combination products.[8] The choice of method will ultimately depend on the specific application, available instrumentation, and regulatory requirements.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Pridinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. Adherence to correct disposal procedures for pharmaceutical compounds like Pridinol hydrochloride not only prevents environmental contamination but also ensures regulatory compliance and a safe working environment. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical management.

Understanding this compound and Its Associated Hazards

This compound is a centrally acting muscle relaxant. Before handling and disposal, it is crucial to be aware of its potential hazards. According to safety data sheets (SDS), this compound may cause skin and serious eye irritation, and may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, and eye/face protection, should be worn when handling this compound.[1]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to protect public health and the environment.[4] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[5][6] Additionally, the Drug Enforcement Administration (DEA) has regulations concerning the disposal of controlled substances.[5][6] It is imperative to consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal of chemical waste.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, contaminated materials (e.g., weighing boats, gloves, paper towels), and solutions.

  • Segregate this compound waste from other laboratory waste streams at the point of generation to prevent cross-contamination and ensure proper disposal.

2. Containment and Labeling:

  • Place solid this compound waste and contaminated materials into a designated, leak-proof, and clearly labeled hazardous waste container.

  • For liquid waste containing this compound, use a compatible, sealed, and clearly labeled waste container.

  • The label should clearly state "Hazardous Waste," "this compound," and list the associated hazards.

3. On-site Neutralization (if applicable and approved):

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.[7]

  • Follow all institutional guidelines for the storage of hazardous chemical waste.

5. Off-site Disposal:

  • The primary and recommended method for the disposal of this compound is through an approved waste disposal plant or a licensed hazardous waste management company.[1][2][3]

  • Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[1][8]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

6. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance.

Quantitative Data Summary
ParameterValueReference
Acute Toxicity (Intraperitoneal LD50, rat)91 mg/kg[9]
Melting Point238 °C (460.4 °F)[9]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated identify_waste Identify and Segregate Waste (Pure compound, contaminated materials, solutions) start->identify_waste contain_label Contain in a Labeled, Leak-Proof Hazardous Waste Container identify_waste->contain_label store_waste Store Securely in a Designated Well-Ventilated Area contain_label->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs offsite_disposal Professional Off-site Disposal (Approved Waste Disposal Plant) contact_ehs->offsite_disposal document Document Waste Generation and Disposal offsite_disposal->document end End: Proper Disposal Complete document->end

Caption: this compound Disposal Workflow.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can maintain a high standard of safety and environmental responsibility.

References

Personal protective equipment for handling Pridinol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pridinol Hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations.[1]To protect against eye contact which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves. The specific glove material should be selected based on the potential hazards, duration of use, and physical conditions of the workplace.[1]To prevent skin contact, as this compound can be harmful if absorbed through the skin and may cause skin irritation.[1]
Skin and Body Protection A laboratory coat and close-toed footwear are the minimum requirements.[1] For tasks with a higher risk of exposure, impervious clothing should be worn.[2]To protect against skin contact and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area is required.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2]To prevent inhalation, which may cause respiratory irritation.[1]
Occupational Exposure Limits

Currently, there are no established occupational exposure limits (e.g., OSHA PEL, NIOSH REL, ACGIH TLV) for this compound.[1] Therefore, it is crucial to handle this compound with care in a well-ventilated area and with the appropriate PPE to minimize any potential exposure.

Operational Plan for Handling and Disposal

A systematic approach to handling and disposing of this compound is essential for laboratory safety and regulatory compliance.

Step-by-Step Handling and Storage Procedures
  • Receiving: Upon receipt, inspect the container for any damage or leaks. Wear chemotherapy gloves when unpacking hazardous drugs.[3]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1] Keep away from sources of ignition and incompatible substances such as strong oxidizing agents.[1]

  • Handling:

    • Ensure adequate ventilation, such as working in a chemical fume hood.[1]

    • Avoid contact with skin, eyes, and personal clothing.[1]

    • Do not breathe in dust or fumes.[1]

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • In Case of a Spill:

    • Wear full protective equipment, including respiratory protection.[1]

    • Ensure the area is well-ventilated and remove all sources of ignition.[1]

    • Prevent further leakage if it is safe to do so.[1]

    • Contain the spill using inert material (e.g., sand, vermiculite) and place it into a suitable, labeled disposal container.[1]

Disposal Plan

All waste materials should be disposed of in accordance with federal, state, and local regulations.[1][4]

  • Unused Product: Dispose of as an unused chemical product. Do not allow it to enter drains or waterways.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, including PPE, should be considered contaminated.

  • Containers: Do not reuse empty containers. They should be disposed of in the same manner as the unused product.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

A Receipt of this compound B Inspect Container for Damage A->B C Store in a Cool, Dry, Well-Ventilated Area in a Tightly Closed Container B->C D Handling in a Ventilated Area (e.g., Fume Hood) C->D E Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat D->E F Weighing and Preparation of Solutions D->F G Accidental Spill D->G I Proper Disposal of Unused Product and Contaminated Materials F->I H Spill Containment and Cleanup with Inert Material G->H H->I J Decontaminate Work Area I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pridinol hydrochloride
Reactant of Route 2
Reactant of Route 2
Pridinol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.